Product packaging for 1-(3-Methylphenyl)ethanamine(Cat. No.:CAS No. 70138-19-1)

1-(3-Methylphenyl)ethanamine

Cat. No.: B1308325
CAS No.: 70138-19-1
M. Wt: 135.21 g/mol
InChI Key: HIJMHAFOUAKOMS-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)ethanamine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B1308325 1-(3-Methylphenyl)ethanamine CAS No. 70138-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMHAFOUAKOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398627
Record name 1-(3-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70138-19-1
Record name 1-(3-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological significance of 1-(3-Methylphenyl)ethanamine. The CAS number for this compound is 70138-19-1.[1][2] All quantitative data are presented in structured tables for ease of reference. Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined. Furthermore, this guide explores the potential interaction of this compound with monoamine transporters based on structure-activity relationships of substituted phenethylamines, providing a logical framework for future research in drug development.

Core Properties of this compound

This compound is a primary amine belonging to the phenethylamine class of compounds. Its core structure consists of a phenyl ring substituted with a methyl group at the meta position, attached to an ethylamine side chain.

Chemical and Physical Properties
PropertyValueSource
CAS Number 70138-19-1[1][2]
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1]
Physical Form Solid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available
Flash Point Not applicable
Safety Information

This compound is classified as a combustible solid. For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for structurally related compounds.

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 3-methylacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 3-Methylacetophenone 3-Methylacetophenone Imine Intermediate Imine Intermediate 3-Methylacetophenone->Imine Intermediate Reaction Ammonia Ammonia Ammonia->Imine Intermediate Reaction This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound Reduction G Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Hot Solvent Hot Solvent Hot Solvent->Dissolution Cooling Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Pure Crystals Pure Crystals Filtration->Pure Crystals Impurities in Filtrate Impurities in Filtrate Filtration->Impurities in Filtrate G Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization GC Injection GC Injection Derivatization->GC Injection GC Separation GC Separation GC Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound Monoamine Transporter (DAT, NET, or SERT) Monoamine Transporter (DAT, NET, or SERT) This compound->Monoamine Transporter (DAT, NET, or SERT) Inhibition of Reuptake Increased Monoamine Concentration Increased Monoamine Concentration Postsynaptic Receptors Postsynaptic Receptors Increased Monoamine Concentration->Postsynaptic Receptors Activation Downstream Signaling Downstream Signaling Postsynaptic Receptors->Downstream Signaling

References

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Methylphenyl)ethanamine, a substituted phenethylamine derivative. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and potential relevance in the broader context of medicinal chemistry and drug development.

Chemical Identity

  • IUPAC Name: this compound[1][2]

  • Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

    • 1-(m-Tolyl)ethanamine[1]

    • 1-(3-Methylphenyl) ethylamine[1]

    • 1-(m-Tolyl)ethan-1-amine[1]

    • α-Methyl-3-methylbenzylamine

    • Benzene, 1-(1-aminoethyl)-3-methyl-[1]

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₃NPubChem[1][2], Sigma-Aldrich
Molecular Weight 135.21 g/mol PubChem[1][2], Sigma-Aldrich
CAS Number 70138-19-1PubChem[1][2]
Physical Form SolidSigma-Aldrich
InChI Key HIJMHAFOUAKOMS-UHFFFAOYSA-NPubChem[1][2], Sigma-Aldrich
SMILES CC1=CC(=CC=C1)C(C)NPubChem[1][2]

Representative Synthetic Protocol: Reductive Amination

A common and versatile method for the synthesis of α-branched alkylamines such as this compound is through the reductive amination of a corresponding ketone.[3][4] This approach involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced to the final amine product.[4][5] The following is a representative experimental protocol for the synthesis of this compound from 3-methylacetophenone.

Reaction Scheme:

3-Methylacetophenone + NH₃ (or ammonia equivalent) → [Intermediate Iminium Ion] --(Reduction)--> this compound

Materials and Reagents:

  • 3-Methylacetophenone

  • Ammonium acetate (or another ammonia source)

  • Methanol (or other suitable solvent)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[4][5]

  • Glacial acetic acid (to maintain a weakly acidic pH)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (for drying)

  • Hydrochloric acid (for product isolation as a salt, optional)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylacetophenone in methanol.

  • Amine Source Addition: Add an excess of ammonium acetate to the solution. The ammonium acetate serves as the ammonia source for the formation of the intermediate imine.

  • pH Adjustment: Carefully add glacial acetic acid to the reaction mixture to achieve a pH between 6 and 7. This weakly acidic condition facilitates the formation of the imine intermediate.[4]

  • Reducing Agent Addition: Slowly add sodium cyanoborohydride to the stirring solution. This reducing agent is selective for the imine over the ketone starting material.[4][5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH > 9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound as an oil.

    • Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt by bubbling HCl gas through the ethereal solution, followed by filtration and recrystallization.

Visualizations

The following diagrams illustrate the logical relationships and workflows pertinent to this compound.

G cluster_reactants Starting Materials cluster_process Reaction Process ketone 3-Methylacetophenone imine_formation Imine Formation (Weakly Acidic pH) ketone->imine_formation amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine_formation reduction Reduction (e.g., NaBH3CN) imine_formation->reduction Intermediate Iminium Ion product This compound reduction->product G start Reaction Completion quench Quench with Water start->quench concentrate Remove Methanol (Reduced Pressure) quench->concentrate extract Extract with Diethyl Ether (Basified with NaHCO3) concentrate->extract dry Dry Organic Layers (Anhydrous MgSO4) extract->dry purify Purification (Vacuum Distillation or Salt Formation) dry->purify final_product Pure this compound purify->final_product

References

1-(3-Methylphenyl)ethanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 1-(3-Methylphenyl)ethanamine, a key chemical intermediate in various research and development applications. The information is presented to support laboratory and developmental workflows.

Core Physicochemical Properties

The fundamental molecular properties of this compound have been computationally determined and are summarized below. These values are critical for stoichiometric calculations, analytical method development, and chemical structure elucidation.

PropertyValueReference
Molecular FormulaC₉H₁₃N[1][2]
Molecular Weight135.21 g/mol [1][2]

Structural and Identification Data

The identity of this compound is defined by its chemical structure, from which its molecular formula and weight are derived. The logical relationship between these identifiers is illustrated in the following diagram.

molecular_identity compound This compound structure Chemical Structure compound->structure is represented by formula Molecular Formula C₉H₁₃N weight Molecular Weight 135.21 g/mol formula->weight calculates to structure->formula determines

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylphenyl)ethanamine is a primary amine with a molecular structure featuring a benzene ring substituted with a methyl group at the meta position and an aminoethyl group. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their structural similarity to known pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a logical workflow for its preparation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the physical properties are computationally derived due to a lack of comprehensive experimental studies in publicly available literature.

Data Presentation: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₁₃NPubChem[1]
Molecular Weight 135.21 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility in Water Not available
XLogP3-AA (Computed) 1.5PubChem[1]
Hydrogen Bond Donor Count (Computed) 1PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 1PubChem[1]
Rotatable Bond Count (Computed) 2PubChem[1]
CAS Number 70138-19-1PubChem[1]

Chemical Synthesis

The primary route for the synthesis of this compound is through the reductive amination of 3-methylacetophenone. The Leuckart reaction, which utilizes ammonium formate or formamide as both the amine source and the reducing agent, is a classic and effective method for this transformation.[3][4]

Experimental Protocols: Synthesis via Leuckart Reaction

This protocol is adapted from the optimized procedure for the reductive amination of acetophenone.[3]

Materials:

  • 3-Methylacetophenone

  • Ammonium formate

  • Formic acid (optional, for pH adjustment)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylacetophenone and an excess of ammonium formate (typically 2-3 molar equivalents).

  • Heating: Heat the mixture under reflux. The reaction temperature is typically high, often in the range of 160-185°C.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the Intermediate: After the reaction is complete (as indicated by TLC), cool the reaction mixture. Add a concentrated solution of hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate N-formyl derivative to the desired primary amine.

  • Work-up and Extraction: Cool the acidic solution and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-basic byproducts.

  • Basification and Isolation: Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until it is strongly alkaline. This will liberate the free amine.

  • Final Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Leuckart Reaction cluster_workup Work-up & Purification 3-Methylacetophenone 3-Methylacetophenone ReactionMixture Reaction Mixture (Heating under Reflux) 3-Methylacetophenone->ReactionMixture Ammonium Formate Ammonium Formate Ammonium Formate->ReactionMixture Hydrolysis Acid Hydrolysis ReactionMixture->Hydrolysis Extraction1 Extraction (Organic Wash) Hydrolysis->Extraction1 Basification Basification Extraction1->Basification Extraction2 Extraction of Amine Basification->Extraction2 Purification Purification (Distillation/Chromatography) Extraction2->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately δ 7.0-7.4 ppm) corresponding to the four protons on the benzene ring.

  • Methine Proton (-CH): A quartet adjacent to the amino group and the methyl group (approximately δ 4.0-4.5 ppm).

  • Methyl Protons (-CH₃ on ethyl group): A doublet coupled to the methine proton (approximately δ 1.3-1.5 ppm).

  • Methyl Protons (-CH₃ on phenyl group): A singlet in the upfield aromatic region (approximately δ 2.3-2.4 ppm).

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 120-145 ppm).

  • Methine Carbon (-CH): A signal in the aliphatic region (approximately δ 50-60 ppm).

  • Methyl Carbon (-CH₃ on ethyl group): A signal in the upfield aliphatic region (approximately δ 20-25 ppm).

  • Methyl Carbon (-CH₃ on phenyl group): A signal in the upfield aliphatic region (approximately δ 20-22 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine in the region of 3300-3400 cm⁻¹.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • N-H Bend (scissoring): A medium to strong band around 1590-1650 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A weak to medium band in the 1000-1250 cm⁻¹ region.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While there is a notable lack of experimentally determined physical data, the provided computed values and a detailed synthesis protocol offer a strong starting point for researchers and scientists. The outlined synthesis workflow and predicted spectroscopic data will be valuable for the preparation and characterization of this compound in a laboratory setting, facilitating further research into its potential applications in drug development and medicinal chemistry.

References

Spectroscopic Profile of 1-(3-Methylphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Methylphenyl)ethanamine (also known as 1-(m-Tolyl)ethanamine), a primary amine with applications in pharmaceutical and chemical research. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

While direct experimental spectra for this compound are not widely available in public repositories, the data presented is based on established spectroscopic principles and data from the closely related isomer, 1-(4-methylphenyl)ethanamine, providing a reliable predictive framework.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₃N[1]

  • Molecular Weight: 135.21 g/mol [1]

  • CAS Number: 70138-19-1[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methine, amino, and methyl protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.2-7.0Multiplet4HAr-H
~4.1Quartet1HCH -NH₂
~2.3Singlet3HAr-CH
~1.5Broad Singlet2HNH
~1.4Doublet3HCH ₃-CH

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
~145Aromatic C (quaternary)
~138Aromatic C (quaternary)
~129Aromatic C H
~128Aromatic C H
~127Aromatic C H
~124Aromatic C H
~51C H-NH₂
~25C H₃-CH
~21Ar-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound, a primary amine, will exhibit characteristic N-H stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, SharpN-H stretch (symmetric and asymmetric)
3000-3100MediumAromatic C-H stretch
2850-2970MediumAliphatic C-H stretch
1580-1650Medium to StrongN-H bend (scissoring)
1450-1600Medium to WeakAromatic C=C stretch
1000-1250MediumC-N stretch
690-900StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

m/zRelative IntensityAssignment
135Moderate[M]⁺ (Molecular Ion)
120High[M - CH₃]⁺ (Loss of a methyl group)
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Equipment:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system coupled to a mass spectrometer (e.g., with an Electron Ionization source).

  • This compound sample

  • Solvent (e.g., methanol or dichloromethane)

  • Vials and syringes

Procedure (using GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the MS parameters: select Electron Ionization (EI) at 70 eV. Set the mass range to be scanned (e.g., m/z 40-400).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Neat_Sample Neat Liquid (IR-ATR) Sample->Neat_Sample NMR NMR Spectrometer Dissolution->NMR MS GC-MS System Dissolution->MS IR FTIR-ATR Spectrometer Neat_Sample->IR NMR_Data ¹H & ¹³C NMR Spectra (FID -> Spectrum) NMR->NMR_Data IR_Data IR Spectrum (Interferogram -> Spectrum) IR->IR_Data MS_Data Mass Spectrum (TIC -> Mass Spectrum) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Purity_Assessment Purity Assessment NMR_Data->Purity_Assessment IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation MS_Data->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

An In-depth Technical Guide on the Structural Isomers and Stereochemistry of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-(3-methylphenyl)ethanamine, a chiral aromatic amine with the molecular formula C₉H₁₃N. The document details the structural isomers of C₉H₁₃N, with a focus on their physicochemical properties. A significant portion is dedicated to the stereochemistry of this compound, including a detailed experimental protocol for the chiral resolution of its racemic mixture. Furthermore, the importance of stereoisomerism in pharmacological and toxicological profiles is discussed, drawing on data from closely related phenethylamine analogs to infer potential differences between the (R)- and (S)-enantiomers of this compound. This guide aims to be a valuable resource for researchers in drug discovery and development, synthetic chemistry, and pharmacology.

Introduction

This compound is a primary amine featuring a chiral center at the carbon atom adjacent to the phenyl ring. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The spatial arrangement of substituents around this stereocenter can lead to significant differences in biological activity, a crucial consideration in drug design and development. This document will explore the structural landscape of C₉H₁₃N isomers and delve into the stereochemical aspects of this compound.

Structural Isomers of C₉H₁₃N

The molecular formula C₉H₁₃N encompasses a variety of structural isomers, primarily categorized as aromatic amines. These isomers differ in the arrangement of the ethylamine side chain and the methyl group on the phenyl ring, as well as N-alkylation and the position of the amine group on the side chain. A summary of the key structural isomers and their physical properties is presented in Table 1.

Table 1: Physicochemical Properties of C₉H₁₃N Aromatic Amine Isomers

IUPAC NameCAS NumberMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)Melting Point (°C)
2,3-Dimethylaniline[1][2]87-59-2121.180.993 @ 25°C[2]221-222[2]2.5[2]
2,4-Dimethylaniline[3][4][5][6]95-68-1121.180.98 @ 25°C[6][7]218[6]-14.3[6]
2,5-Dimethylaniline95-78-3121.180.972 @ 20°C21811.5
2,6-Dimethylaniline87-62-7121.180.984 @ 20°C21611.2
3,4-Dimethylaniline[8][9][10][11][12]95-64-7121.181.076[11]226[9][11]49-51[9][10][11]
3,5-Dimethylaniline[13][14][15][16][17]108-69-0121.180.972 @ 25°C[15][17]2209.8
N-Ethyl-N-methylaniline[18][19][20][21][22]613-97-8135.210.947 @ 25°C[19]201-203-
N-Ethyl-o-toluidine94-68-8135.210.948 @ 20°C[23]218[23]-15[23]
N-Ethyl-m-toluidine[24]102-27-2135.210.978 @ 20°C221-
N-Ethyl-p-toluidine[25][26][27]622-57-1135.210.963 @ 20°C217.5-
2-Phenylpropan-1-amine[28][29][30]582-22-9135.210.939 @ 25°C205-
1-Phenylpropan-2-amine (Amphetamine)[31][32][33][34][35]300-62-9135.210.913 @ 25°C20311[33]
3-Phenylpropan-1-amine[36][37][38]2038-57-5135.210.957 @ 20°C221-
N-Methyl-3-phenylpropan-1-amine[39]23580-89-4149.23---
(2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride[40]-244.80---

Stereochemistry of this compound

Enantiomers

This compound possesses a single chiral center, resulting in a pair of enantiomers: (R)-1-(3-methylphenyl)ethanamine and (S)-1-(3-methylphenyl)ethanamine. These stereoisomers have identical physical and chemical properties in an achiral environment but exhibit different interactions with other chiral molecules, including biological receptors.

Chiral Resolution

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). A common and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.

This protocol is adapted from established methods for the resolution of similar phenylethylamines and provides a general framework for the resolution of racemic this compound.[41][42]

Principle: The racemic amine is reacted with an enantiomerically pure chiral acid, such as (2R,3R)-tartaric acid, to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first. Subsequent treatment of the isolated salt with a base will liberate the enantiomerically enriched amine.

Materials:

  • Racemic this compound

  • (2R,3R)-(+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • pH paper

  • Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, Buchner funnel, etc.)

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound in a minimal amount of hot methanol.

    • In a separate flask, dissolve an equimolar amount of (2R,3R)-(+)-tartaric acid in a minimal amount of hot methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystalline precipitate by suction filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals thoroughly.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Slowly add 50% aqueous NaOH solution until the solution is strongly basic (check with pH paper).

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Decant the dried ether solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the yield and optical purity (enantiomeric excess) of the resolved amine using polarimetry or chiral chromatography (HPLC or GC).

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic this compound is the reductive amination of 3-methylacetophenone.

Reaction Scheme:

General Procedure:

  • Reaction Setup: A solution of 3-methylacetophenone in a suitable solvent (e.g., methanol, ethanol) is placed in a high-pressure reactor.

  • Ammonia Addition: An excess of ammonia is introduced into the reactor.

  • Catalyst: A hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C), is added.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated and stirred. The reaction progress is monitored by techniques like TLC or GC.

  • Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to yield racemic this compound.

Pharmacological and Toxicological Significance of Stereochemistry

The three-dimensional structure of a molecule is paramount for its interaction with biological targets. For chiral molecules like this compound, the two enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer).

For instance, in the case of amphetamine (1-phenylpropan-2-amine), the dextro-(S)-enantiomer is a more potent central nervous system stimulant than the levo-(R)-enantiomer. Similarly, for 2,5-dimethoxy-4-methylamphetamine (DOM), the (R)-enantiomer is significantly more potent as a hallucinogen than the (S)-enantiomer.[8]

It is therefore highly probable that the (R)- and (S)-enantiomers of this compound will also display stereoselective activity at biological targets. Further research is required to elucidate the specific pharmacological and toxicological profiles of each enantiomer.

Visualizations

Logical Relationship of Isomers

G Figure 1: Isomeric Relationship of C₉H₁₃N C9H13N C₉H₁₃N StructuralIsomers Structural Isomers C9H13N->StructuralIsomers Stereoisomers Stereoisomers C9H13N->Stereoisomers PositionalIsomers Positional Isomers (e.g., 2-, 3-, 4-methylphenyl) StructuralIsomers->PositionalIsomers FunctionalIsomers Functional Isomers (e.g., Primary, Secondary, Tertiary Amines) StructuralIsomers->FunctionalIsomers Enantiomers Enantiomers (R)- and (S)-1-(3-Methylphenyl)ethanamine Stereoisomers->Enantiomers

Caption: Isomeric Relationship of C₉H₁₃N.

Experimental Workflow for Chiral Resolution

G Figure 2: Workflow for Chiral Resolution Start Racemic this compound Step1 React with (+)-Tartaric Acid in Methanol Start->Step1 Step2 Fractional Crystallization Step1->Step2 Step3 Isolate Less Soluble Diastereomeric Salt Step2->Step3 MotherLiquor Mother Liquor containing more soluble diastereomer Step2->MotherLiquor Step4 Liberate Amine with NaOH Step3->Step4 Step5 Solvent Extraction (Diethyl Ether) Step4->Step5 End Enantiomerically Enriched This compound Step5->End

References

An In-depth Technical Guide to the Synthesis of 1-(3-Methylphenyl)ethanamine: Precursors and Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1-(3-methylphenyl)ethanamine, a key building block in the development of various fine chemicals and pharmaceutical agents. The document details the core precursors, critical intermediates, and methodologies for its synthesis, with a focus on two prominent methods: Reductive Amination and the Leuckart Reaction.

Core Precursor: 3-Methylacetophenone

The principal starting material for the synthesis of this compound is 3-methylacetophenone . This aromatic ketone is a readily available commercial compound and serves as the foundational molecule for the introduction of the amine functionality.

Table 1: Properties of the Core Precursor

PropertyValue
IUPAC Name 1-(3-methylphenyl)ethanone
Synonyms m-Methylacetophenone, 3'-Methylacetophenone
CAS Number 585-74-0
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
Appearance Colorless to slightly yellow liquid
Boiling Point 218-220 °C
Density 0.986 g/mL at 25 °C

Synthesis Route 1: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[1][2] This process involves the reaction of the ketone (3-methylacetophenone) with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the final amine product. This can be performed as a one-pot reaction.[2]

Intermediates

The key intermediate in the reductive amination of 3-methylacetophenone is the corresponding imine , formed by the condensation of the ketone with ammonia.

Table 2: Key Intermediate in Reductive Amination

IntermediateStructureIUPAC Name
Imine(Structure to be depicted in diagram)1-(3-methylphenyl)ethan-1-imine
Experimental Protocol (Adapted from a similar procedure)

The following protocol is adapted from a patented method for the asymmetric reductive amination of the structurally similar m-methoxy acetophenone. This procedure can be modified for the synthesis of this compound.

Materials:

  • 3-Methylacetophenone

  • Ammonia or Ammonium salt (e.g., Ammonium formate)

  • Reducing agent (e.g., Hydrogen gas with a catalyst like Pd/C or Raney-Ni)

  • Solvent (e.g., Methanol, Ethanol)

  • Sodium hydroxide solution (for work-up)

  • Ethyl acetate (for extraction)

Procedure:

  • Imine Formation and Reduction: In a suitable reaction vessel, dissolve 3-methylacetophenone in an alcoholic solvent such as methanol or ethanol.

  • Add the ammonia source. For a direct reductive amination, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni) is introduced.

  • The reaction mixture is then subjected to a hydrogen atmosphere at a controlled pressure (e.g., 3 to 30 atm) and temperature (e.g., 40 to 80 °C).

  • The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration.

  • The filtrate is then treated with an aqueous solution of sodium hydroxide to neutralize any acids and to liberate the free amine.

  • The aqueous layer is extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data based on typical reductive amination reactions. Actual yields may vary depending on the specific conditions and scale of the reaction.

Table 3: Illustrative Quantitative Data for Reductive Amination

ParameterValueReference
Yield >75%General yield for similar patented procedures
Reaction Temperature 40 - 80 °CAdapted from analogous patented procedures
Reaction Pressure 3 - 30 atm (H₂)Adapted from analogous patented procedures
Catalyst Loading 5-10% (w/w) Pd/CTypical for catalytic hydrogenations

Synthesis Route 2: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[3] This reaction typically requires elevated temperatures.[3]

Intermediates

The Leuckart reaction proceeds through the formation of an N-formyl intermediate , which is subsequently hydrolyzed to yield the primary amine.

Table 4: Key Intermediate in the Leuckart Reaction

IntermediateStructureIUPAC Name
N-formyl derivative(Structure to be depicted in diagram)N-(1-(3-methylphenyl)ethyl)formamide
Experimental Protocol (Adapted from a similar procedure)

The following is a detailed experimental protocol adapted from an optimized procedure for the Leuckart reaction of acetophenone. This can be applied to the synthesis of this compound with minor modifications.

Materials:

  • 3-Methylacetophenone

  • Formamide

  • Water

  • Hydrochloric acid (6 M)

  • Sodium hydroxide solution (5 M)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-methylacetophenone, formamide, and a small amount of water.

  • Heating: The mixture is heated with stirring in an oil bath to a temperature of approximately 180-205 °C for several hours (e.g., 6 hours).

  • Hydrolysis: After cooling the reaction mixture to about 100 °C, add 6 M hydrochloric acid and reflux for an additional hour to hydrolyze the N-formyl intermediate.

  • Work-up and Purification:

    • Cool the mixture and extract with diethyl ether to remove any unreacted 3-methylacetophenone. The ether layer is discarded.

    • Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide solution.

    • Extract the aqueous layer multiple times with diethyl ether.

    • The combined ether extracts are dried over an anhydrous salt (e.g., potassium carbonate), and the solvent is removed by distillation to yield the crude this compound.

    • The final product can be further purified by vacuum distillation.

Quantitative Data (Illustrative)

The following table provides illustrative quantitative data for the Leuckart reaction based on the optimized procedure for acetophenone.

Table 5: Illustrative Quantitative Data for the Leuckart Reaction

ParameterValueReference
Yield 75-85%Based on optimized acetophenone procedure
Reaction Temperature 180 - 205 °CBased on optimized acetophenone procedure
Reaction Time 6 hoursBased on optimized acetophenone procedure
Formamide ~4.5 equivalentsBased on optimized acetophenone procedure

Visualization of Synthesis Pathways

Reductive Amination Workflow

Reductive_Amination cluster_start Starting Material cluster_reaction Reductive Amination cluster_product Final Product start 3-Methylacetophenone intermediate Imine Intermediate (1-(3-methylphenyl)ethan-1-imine) start->intermediate Condensation reagents Ammonia (NH3) Reducing Agent (e.g., H2/Pd) reagents->intermediate product This compound reagents->product intermediate->product Reduction

Caption: Reductive amination of 3-methylacetophenone.

Leuckart Reaction Workflow

Leuckart_Reaction cluster_start Starting Material cluster_reaction Leuckart Reaction cluster_product Final Product start 3-Methylacetophenone intermediate N-Formyl Intermediate (N-(1-(3-methylphenyl)ethyl)formamide) start->intermediate Condensation & Reduction reagents Formamide (HCONH2) Heat reagents->intermediate product This compound intermediate->product Hydrolysis hydrolysis Acid Hydrolysis (H3O+) hydrolysis->product

Caption: Leuckart reaction of 3-methylacetophenone.

Conclusion

The synthesis of this compound from 3-methylacetophenone can be effectively achieved through both reductive amination and the Leuckart reaction. Reductive amination offers a more direct route with milder conditions when using catalytic hydrogenation, while the Leuckart reaction provides a classic and robust alternative, albeit at higher temperatures. The choice of method will depend on the available equipment, desired scale, and specific process safety considerations. The detailed protocols and data presented in this guide, adapted from reliable sources, provide a strong foundation for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a laboratory-scale synthesis of 1-(3-Methylphenyl)ethanamine, a valuable amine in organic synthesis and drug discovery. The synthesis is achieved through the reductive amination of 3'-methylacetophenone, a common and effective method for the preparation of primary amines. This document details the experimental protocol, presents key quantitative data in a structured format, and illustrates the synthetic workflow. The content is intended for an audience with a professional background in chemistry and drug development.

Introduction

This compound, also known as 1-(m-tolyl)ethylamine, is a primary amine that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceutical intermediates. Its structure, featuring a chiral center, makes it a valuable precursor for the development of enantiomerically pure molecules. While the specific historical details of its first discovery are not extensively documented in readily available literature, its synthesis can be reliably achieved through established chemical transformations.

This guide focuses on a well-established method for the synthesis of arylethylamines: the Leuckart reaction, a type of reductive amination. This one-pot reaction utilizes a ketone, in this case, 3'-methylacetophenone, and a nitrogen source, typically ammonium formate or formamide, which also acts as the reducing agent. The reaction proceeds by the initial formation of an imine intermediate from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced to the corresponding primary amine.

Core Synthesis Pathway: Reductive Amination of 3'-Methylacetophenone

The synthesis of this compound is effectively carried out via the reductive amination of 3'-methylacetophenone. The overall transformation is depicted below:

The Leuckart reaction is a classic method for this transformation, typically requiring high temperatures.[1] The reaction can be performed using either ammonium formate or formamide as the reagent. Using ammonium formate generally results in better yields.[1]

Experimental Protocol

The following protocol is adapted from an optimized procedure for the reductive amination of a structurally similar ketone, acetophenone.[2] This procedure is expected to yield this compound from 3'-methylacetophenone with comparable efficiency.

Materials:

  • 3'-Methylacetophenone (C₉H₁₀O)

  • Ammonium formate (CH₅NO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-methylacetophenone and an excess of ammonium formate (typically 4-5 molar equivalents).

  • Reaction: Heat the mixture under reflux with vigorous stirring. The reaction temperature is typically maintained between 160-185°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is generally heated for several hours (e.g., 4-6 hours) until the starting material is consumed.

  • Hydrolysis: After cooling the reaction mixture, add a solution of concentrated hydrochloric acid. Heat the mixture under reflux for several hours (e.g., 2-4 hours) to hydrolyze the intermediate formamide.

  • Workup - Neutralization and Extraction:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to manage the exothermic reaction.

    • Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.

  • Drying and Solvent Removal:

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final, pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product, along with typical reaction conditions. The data for the product is based on publicly available information.

Parameter 3'-Methylacetophenone (Starting Material) This compound (Product) Reaction Conditions
Molecular Formula C₉H₁₀OC₉H₁₃N-
Molecular Weight 134.18 g/mol 135.21 g/mol [3]-
Appearance Colorless liquid--
Boiling Point 222 °C--
Molar Equivalents 1Ammonium Formate: 4-5-
Reaction Temperature --160-185 °C
Reaction Time --4-6 hours
Hydrolysis Time --2-4 hours
Typical Yield ->70% (based on similar reactions)-

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_hydrolysis Hydrolysis Stage cluster_workup Workup & Purification Reactants 3'-Methylacetophenone + Ammonium Formate Heating Reflux at 160-185°C (4-6 hours) Reactants->Heating Leuckart Reaction HCl_Addition Addition of conc. HCl Heating->HCl_Addition Reflux_Hydrolysis Reflux (2-4 hours) HCl_Addition->Reflux_Hydrolysis Neutralization Neutralization with NaOH Reflux_Hydrolysis->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a reliable and adaptable method for the synthesis of this compound using the Leuckart reaction. The provided experimental protocol, based on established procedures for similar compounds, offers a clear pathway for researchers to produce this valuable chemical intermediate. The structured data and workflow visualization are intended to facilitate a comprehensive understanding of the synthetic process for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanamine: Synthesis, Resolution, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylphenyl)ethanamine is a chiral primary amine belonging to the phenethylamine class of compounds. Its structure, featuring a methyl group on the phenyl ring and a chiral center at the alpha-carbon of the ethylamine side chain, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, enantiomeric resolution, spectroscopic characterization, and potential pharmacological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound [1][2][3]

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Solid[3]
CAS Number 70138-19-1[1][2]
IUPAC Name This compound[1]
SMILES CC(N)C1=CC=CC(=C1)C
InChI Key HIJMHAFOUAKOMS-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reductive amination of 3-methylacetophenone. The Leuckart reaction, a well-established method for the amination of ketones, provides a viable route.

Experimental Protocol: Leuckart Reaction for this compound Synthesis (Proposed)

This protocol is based on the general procedure for the Leuckart reaction with acetophenones and may require optimization for this specific substrate.[4][5][6]

Materials:

  • 3-Methylacetophenone

  • Ammonium formate or Formamide and Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylacetophenone and an excess of ammonium formate (or a mixture of formamide and formic acid).

  • Heating: Heat the reaction mixture to a temperature of 160-185°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, add a solution of hydrochloric acid to the reaction mixture and reflux for 1-2 hours to hydrolyze the intermediate formamide.

  • Workup: Cool the mixture and make it alkaline with a concentrated solution of sodium hydroxide.

  • Extraction: Extract the product into diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Diagram 1: Proposed Leuckart Reaction Workflow

Leuckart_Reaction Start 3-Methylacetophenone + Ammonium Formate Reaction Heating (160-185°C) Start->Reaction Hydrolysis Acid Hydrolysis (HCl, Reflux) Reaction->Hydrolysis Workup Basification (NaOH) & Extraction Hydrolysis->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound via the Leuckart reaction.

Chiral Resolution of Racemic this compound

As this compound is a chiral compound, separation of its enantiomers is crucial for its application in stereospecific synthesis and pharmacological studies. Diastereomeric salt formation with a chiral resolving agent, such as tartaric acid, is a common and effective method.[8][9]

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid (Proposed)

This protocol is a general procedure for the resolution of racemic amines and may need to be adapted for this compound.[10][11]

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Salt Formation: Dissolve racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add a sodium hydroxide solution to liberate the free amine.

  • Extraction and Purification: Extract the enantiomerically enriched amine with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and remove the solvent to obtain the resolved amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation.

Quantitative Data: The yield and enantiomeric excess of the resolved enantiomers are highly dependent on the specific conditions, including the solvent and crystallization temperature. For similar resolutions, yields of the desired enantiomer can range from 30% to near the theoretical maximum of 50%, with enantiomeric excesses often exceeding 90% after recrystallization.[8]

Diagram 2: Chiral Resolution Workflow

Chiral_Resolution Racemate Racemic this compound SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ResolvingAgent (+)-Tartaric Acid ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Separation Filtration Crystallization->Separation LessSoluble Less Soluble Salt (e.g., (R)-Amine-(+)-Tartrate) Separation->LessSoluble MoreSoluble More Soluble Salt (e.g., (S)-Amine-(+)-Tartrate) in Mother Liquor Separation->MoreSoluble Liberation Basification (NaOH) LessSoluble->Liberation Extraction Extraction Liberation->Extraction ResolvedAmine Enantiomerically Enriched This compound Extraction->ResolvedAmine

A generalized workflow for the chiral resolution of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound [12][13][14][15][16]

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 7.3m4H
CH-NH₂~4.1q1H
Ar-CH₃~2.3s3H
CH₃-CH~1.4d3H
NH₂1.0 - 2.0 (broad)s2H
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic C (quaternary, C-NH)~145
Aromatic C (quaternary, C-CH₃)~138
Aromatic C-H125 - 129
CH-NH₂~51
Ar-CH₃~21
CH₃-CH~25

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for this compound [17]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (primary amine)3300 - 3400Medium, two bands
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium to strong
N-H bend (primary amine)1590 - 1650Medium to strong
C=C stretch (aromatic)1450 - 1600Medium
C-N stretch1020 - 1250Medium

Biological Activity and Drug Development Potential

Phenethylamine derivatives are known to interact with various biological targets, primarily within the central nervous system.[18] While specific pharmacological data for this compound is scarce, its structural similarity to other psychoactive phenethylamines suggests potential activity at monoamine transporters and receptors.

Monoamine Oxidase (MAO) Inhibition

Many phenethylamines exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[19][20] The inhibitory potential of this compound would need to be determined through in vitro assays.

Table 4: Representative MAO Inhibition Data for Related Phenethylamines [1]

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
2C-B>1000>1000
2C-E125180
2C-I101.7
Serotonin and Dopamine Receptor Binding

Phenethylamines are also known to bind to various serotonin (5-HT) and dopamine (D) receptors, often acting as agonists or antagonists.[21][22][23][24][25] The affinity of this compound for these receptors would be a key determinant of its pharmacological profile.

Table 5: Representative Receptor Binding Affinities (Ki, nM) for Related Compounds [21][22]

Compound5-HT₂AD₂
Aripiprazole (antipsychotic)3.40.34
Risperidone (antipsychotic)0.123.13
(±)-DOI (hallucinogen)0.7>10,000
Use as a Pharmaceutical Precursor

The chiral nature of this compound makes it a potentially valuable intermediate in the synthesis of more complex pharmaceutical agents. Chiral amines are frequently incorporated into drug molecules to achieve stereospecific interactions with biological targets.[26][27][28][29] Further research is needed to identify specific drugs that may be synthesized from this precursor.

Diagram 3: Potential Biological Targets and Applications

Biological_Activity Amine This compound MAO Monoamine Oxidases (MAO-A, MAO-B) Amine->MAO Inhibition? Receptors Serotonin & Dopamine Receptors Amine->Receptors Binding? Precursor Pharmaceutical Precursor Amine->Precursor Neurotransmitter Modulation of Neurotransmitter Levels MAO->Neurotransmitter CNS_Effects Potential CNS Effects Receptors->CNS_Effects Drug_Synthesis Synthesis of Chiral Drugs Precursor->Drug_Synthesis

Potential biological interactions and applications of this compound.

Conclusion

This compound is a chiral amine with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework for its synthesis, resolution, and characterization based on established chemical principles and data from closely related analogues. Further research to elucidate its specific pharmacological profile, including its activity at monoamine transporters and receptors, is warranted to fully explore its potential in drug discovery and development. The protocols and predictive data presented herein serve as a valuable resource for researchers initiating studies on this promising molecule.

References

Safety and Handling of 1-(3-Methylphenyl)ethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 1-(3-Methylphenyl)ethanamine in a laboratory setting. Due to the limited availability of specific safety data for this compound, this document incorporates information from structurally related chemicals to provide a thorough understanding of the potential hazards and necessary precautions.

Hazard Identification and Classification

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation or burns upon prolonged contact.

  • Eye Contact: May cause serious eye irritation or damage.

  • Ingestion: May be harmful if swallowed.

Physical and Chemical Properties

A summary of the known and computed physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₃NPubChem[1]
Molecular Weight 135.21 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
CAS Number 70138-19-1PubChem[1]

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

  • Avoid breathing dust or vapors.[3][5]

  • Wash hands thoroughly after handling.[3][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][4]

  • The storage class for this compound is 11 - Combustible Solids.[2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound. A visual guide to the recommended PPE is provided below.

  • Eye/Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5][6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for integrity before use.[7]

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[8]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound Eye_Protection Eye/Face Protection (Safety Goggles/Face Shield) Hand_Protection Hand Protection (Chemical-Resistant Gloves) Body_Protection Body Protection (Lab Coat/Apron) Respiratory_Protection Respiratory Protection (Respirator - if needed) Handler Researcher Handler->Eye_Protection Handler->Hand_Protection Handler->Body_Protection Handler->Respiratory_Protection If ventilation is inadequate

Recommended Personal Protective Equipment (PPE).

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination. A workflow for spill response is detailed in the diagram below.

Minor Spill:

  • Alert others in the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area with soap and water.

  • Dispose of the waste in accordance with local, state, and federal regulations.

Major Spill:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow Start Spill of This compound Assess_Spill Assess Spill Size and Risk Start->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Small & Contained Major_Spill Major Spill Assess_Spill->Major_Spill Large or Uncontrolled Wear_PPE Don Appropriate PPE Minor_Spill->Wear_PPE Evacuate Evacuate Area Major_Spill->Evacuate Contain_Spill Contain Spill with Inert Absorbent Wear_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose End End Dispose->End Alert_Emergency Alert Emergency Response Evacuate->Alert_Emergency Alert_Emergency->End

Workflow for Responding to a Chemical Spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Toxicological Information

Specific toxicological data for this compound is not available. However, based on the toxicological profiles of similar aromatic amines, it should be handled as a potentially hazardous substance.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[3][4]

  • Incompatible Materials: Strong oxidizing agents.[3][4]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service.[3][4]

References

Solubility Profile of 1-(3-Methylphenyl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of the solubility characteristics of 1-(3-Methylphenyl)ethanamine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility based on its chemical structure, alongside detailed, generalized experimental protocols for determining its solubility in various solvents. A structured framework is provided for recording experimentally determined data to facilitate standardized comparisons.

Introduction to this compound

This compound, also known as 1-(m-Tolyl)ethanamine, is an organic compound with the chemical formula C₉H₁₃N.[1] Its structure consists of an ethylamine group attached to a toluene ring at the meta-position. This primary amine is a valuable building block in organic synthesis and may be investigated for its potential applications in medicinal chemistry. A thorough understanding of its solubility is critical for its synthesis, purification, formulation, and handling in various experimental and industrial settings.

Expected Solubility Profile

However, based on its molecular structure and general principles of organic chemistry, a qualitative solubility profile can be predicted. The molecule possesses both a nonpolar aromatic ring (the methylphenyl group) and a polar primary amine group (-NH₂). The presence of the amine group allows for hydrogen bonding with protic solvents.

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The solubility in water is expected to be low. Generally, primary amines with more than four to five carbon atoms exhibit limited solubility in water. While the amine group can form hydrogen bonds with water, the larger, nonpolar aromatic portion of the molecule dominates, leading to poor miscibility. In lower alcohols like methanol and ethanol, the solubility is expected to be significantly higher than in water. These solvents have both a polar hydroxyl group that can interact with the amine and a nonpolar alkyl chain that can interact with the aromatic ring, making them better solvents for this compound.

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): this compound is expected to be soluble in many polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar amine group, and their organic nature allows for favorable interactions with the aromatic ring.

  • In Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Good solubility is anticipated in nonpolar aromatic solvents like toluene due to the "like dissolves like" principle, where the aromatic ring of the solvent interacts favorably with the methylphenyl group of the solute. In nonpolar aliphatic solvents like hexane, the solubility might be lower compared to toluene but still significant. Diethyl ether is also expected to be a good solvent for this compound.

  • In Acidic Solutions: As a primary amine, this compound is a weak base. Therefore, it will react with dilute aqueous acids (e.g., hydrochloric acid) to form the corresponding ammonium salt. This salt will be significantly more polar than the free base and is expected to be highly soluble in water.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not found in readily accessible literature. Researchers are encouraged to determine this data experimentally for their specific solvent systems and conditions. The following table is provided as a template for recording such data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
Water
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Toluene
n-Hexane
Diethyl Ether
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound like this compound. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute in a saturated solution.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring that no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of the dissolved this compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow start Start prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (e.g., 24-48 hours) prep_solution->equilibration settling Allow Excess Solid to Settle equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter Supernatant (e.g., 0.45 µm Syringe Filter) sampling->filtration dilution Dilute Filtered Saturated Solution filtration->dilution analysis Analyze by Validated Method (e.g., HPLC, GC, UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation end_process End calculation->end_process

A flowchart of the experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound is not readily published, its chemical structure provides a strong basis for predicting its solubility behavior in a range of common laboratory solvents. It is expected to be sparingly soluble in water, more soluble in polar organic solvents, and readily soluble in nonpolar organic solvents and acidic aqueous solutions. For applications requiring precise solubility values, the experimental protocol and data recording framework provided in this guide offer a robust methodology for researchers to generate reliable and comparable data.

References

A Theoretical and Computational Guide to the Properties of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-(3-Methylphenyl)ethanamine. Due to the limited availability of in-depth experimental and theoretical studies on this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques for substituted phenethylamines. By following this guide, researchers can generate a detailed profile of the molecule's electronic, structural, and spectroscopic properties, which is invaluable for drug discovery and development.

Introduction

This compound is a substituted phenethylamine. The pharmacological and physiological effects of phenethylamines are often dependent on their three-dimensional structure and electronic properties.[1][2] Computational chemistry provides powerful tools to investigate these properties at the molecular level, offering insights that can guide experimental work and aid in the design of new therapeutic agents.[3] This guide focuses on the application of Density Functional Theory (DFT) for a thorough in-silico analysis of this compound.

Theoretical Methodology

A multi-step computational workflow is proposed to ensure a comprehensive analysis of this compound. This workflow begins with a conformational search to identify the most stable structures, followed by detailed quantum chemical calculations to determine a wide range of molecular properties.

Computational Workflow

The overall computational procedure is depicted in the flowchart below. This workflow ensures that all calculations are performed on the most stable conformers, leading to more accurate and relevant theoretical data.

cluster_0 Initial Steps cluster_1 Quantum Chemical Calculations cluster_2 Property Calculations cluster_3 Analysis start Define Molecular Structure (this compound) conf_search Conformational Analysis (e.g., Molecular Mechanics Force Field) start->conf_search dft_opt Geometry Optimization of Stable Conformers (DFT, e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt Select low-energy conformers freq_calc Vibrational Frequency Calculation dft_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method) freq_calc->nmr_calc electronic_props Electronic Properties (HOMO-LUMO, MEP) freq_calc->electronic_props spectro_calc UV-Vis Spectra Simulation (TD-DFT) freq_calc->spectro_calc data_analysis Data Analysis and Comparison with Experimental Data (if available) nmr_calc->data_analysis electronic_props->data_analysis spectro_calc->data_analysis

Caption: Computational workflow for the theoretical analysis of this compound.

Conformational Analysis

The biological activity of flexible molecules like phenethylamines is often dictated by their preferred conformation.[4] A systematic conformational search is the first critical step to identify the low-energy structures of this compound.

Experimental Protocol:

  • Initial Structure Generation: The 3D structure of this compound can be built using molecular modeling software such as Avogadro or GaussView.[5]

  • Conformational Search: A conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface by systematically rotating the single bonds.[4][6]

  • Ranking of Conformers: The resulting conformers should be ranked based on their relative energies. A representative set of low-energy conformers (e.g., within 5 kcal/mol of the global minimum) should be selected for further, more accurate quantum chemical calculations.

Quantum Chemical Calculations

For the selected low-energy conformers, a higher level of theory is necessary to obtain accurate geometric, electronic, and spectroscopic properties. Density Functional Theory (DFT) is a widely used and reliable method for such calculations on organic molecules.[7][8][9]

Experimental Protocol:

  • Software: All DFT calculations can be performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

  • Methodology:

    • Functional: The B3LYP hybrid functional is a common choice that provides a good balance between accuracy and computational cost for organic molecules.[9] For studying non-covalent interactions, which can be important in phenethylamines, functionals with dispersion corrections, such as ωB97XD, are recommended.[1][2]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing accurate results for molecules of this size.[9][10]

  • Geometry Optimization: The geometry of each selected conformer should be fully optimized in the gas phase or in a solvent model (e.g., using the Polarizable Continuum Model, PCM) to find the minimum energy structure at the chosen level of theory.[10]

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation should be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[8] These calculations also provide the theoretical infrared (IR) spectrum.

Calculated Molecular Properties

The following properties should be calculated for the most stable conformer of this compound.

Geometric Parameters

The optimized geometric parameters (bond lengths and angles) provide the most stable 3D structure of the molecule. This information is crucial for understanding its shape and how it might interact with biological receptors.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-C (ring, avg.)~1.39
C-C (ethyl)~1.53
C-N~1.47
**Bond Angles (°) **C-C-C (ring, avg.)~120.0
C-C-N~110.0

Note: These are expected values based on typical bond lengths and angles for similar molecules.

Spectroscopic Properties

Theoretical calculations can predict various types of spectra, which can be compared with experimental data for validation of the computational model.

Experimental Protocol for Spectroscopic Calculations:

  • NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[7] The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • UV-Visible Spectroscopy: The electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT).[11] This calculation provides information about the electronic transitions, including the wavelength of maximum absorption (λmax) and the oscillator strength.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

PropertyParameterPredicted Value
1H NMR δ (ppm, aromatic)7.0 - 7.3
δ (ppm, CH)~3.5 - 4.0
δ (ppm, CH3-ethyl)~1.3 - 1.5
δ (ppm, CH3-ring)~2.3
δ (ppm, NH2)Variable
13C NMR δ (ppm, aromatic)120 - 145
δ (ppm, CH)~50 - 55
δ (ppm, CH3-ethyl)~20 - 25
δ (ppm, CH3-ring)~21
IR Spectroscopy ν (cm-1, N-H stretch)~3300 - 3400
ν (cm-1, C-H stretch, sp3)~2850 - 3000
ν (cm-1, C-H stretch, sp2)~3000 - 3100
ν (cm-1, C=C stretch, aromatic)~1450 - 1600
UV-Vis λmax (nm)~260 - 270

Note: These are estimated values based on typical ranges for the respective functional groups.

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

Experimental Protocol for Electronic Property Calculations:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8]

Table 3: Predicted Electronic Properties for this compound (Illustrative)

PropertyValue (eV)
HOMO Energy~ -8.5 to -9.0
LUMO Energy~ 0.5 to 1.0
HOMO-LUMO Gap~ 9.0 to 10.0

Note: These are estimated values and can vary significantly with the level of theory.

Potential Signaling Pathways and Drug Development Implications

While specific signaling pathways for this compound are not well-documented, as a substituted phenethylamine, it is likely to interact with monoamine neurotransmitter systems in the central nervous system.[12] Computational docking studies could be employed to predict its binding affinity to targets such as serotonin, dopamine, and norepinephrine transporters and receptors.

The logical relationship for a preliminary in-silico drug discovery process involving this molecule is outlined below.

cluster_0 Computational Analysis cluster_1 Target Identification & Docking cluster_2 ADMET Prediction cluster_3 Lead Optimization mol_props Calculate Molecular Properties (This Guide) target_id Identify Potential Biological Targets (e.g., Monoamine Receptors/Transporters) mol_props->target_id Inform target selection docking Molecular Docking Simulation target_id->docking admet In-Silico ADMET Prediction docking->admet Assess binding affinity lead_opt Lead Candidate for Experimental Validation admet->lead_opt Evaluate drug-likeness

Caption: In-silico drug discovery workflow for this compound.

Conclusion

This guide provides a detailed protocol for the theoretical calculation of the properties of this compound using established computational methods. By following this workflow, researchers can obtain a comprehensive understanding of the molecule's structural, spectroscopic, and electronic characteristics. This information is fundamental for further research into its potential pharmacological applications and for the rational design of new, related compounds in drug development programs. The comparison of these theoretical predictions with future experimental data will be crucial for validating and refining the computational models.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The enantiomers of a chiral amine can exhibit significantly different pharmacological activities. 1-(3-Methylphenyl)ethanamine is a valuable chiral intermediate, and its enantiomerically pure forms are sought after for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on catalytic methods that offer high enantioselectivity and yield. The primary method highlighted is the asymmetric transfer hydrogenation (ATH) of the corresponding imine, a robust and well-established technique in asymmetric catalysis.

Core Concepts: Asymmetric Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines often relies on the stereoselective reduction of a prochiral precursor, typically an imine or a ketone. Key strategies include:

  • Asymmetric Hydrogenation (AH): This method involves the use of molecular hydrogen (H₂) and a chiral catalyst, typically a transition metal complex with a chiral ligand.

  • Asymmetric Transfer Hydrogenation (ATH): In this approach, a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, is used in place of H₂ gas. This method often offers operational simplicity and can be performed with standard laboratory equipment.[1]

  • Reductive Amination: This process involves the in-situ formation of an imine from a ketone (e.g., 3-methylacetophenone) and an amine source (e.g., ammonia or an ammonium salt), followed by its immediate asymmetric reduction.

This document will focus on the asymmetric transfer hydrogenation of a pre-formed imine derived from 3-methylacetophenone.

Experimental Protocols

I. Synthesis of the Imine Precursor: N-(1-(3-methylphenyl)ethylidene)amine

A common precursor for the asymmetric synthesis of this compound is the corresponding imine. While the direct reductive amination of 3-methylacetophenone with an ammonia source is possible, the use of a pre-formed imine can offer better control over the reaction.

Materials:

  • 3-Methylacetophenone

  • Ammonia (e.g., as a solution in methanol or as ammonium formate)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Toluene

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-methylacetophenone and a suitable solvent such as toluene.

  • Add the ammonia source. If using a solution of ammonia in methanol, an excess is typically required. If using ammonium formate, it can also serve as the hydrogen donor in a subsequent Leuckart-Wallach type reaction.

  • Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting ketone is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting solution containing the imine can be used directly in the subsequent asymmetric reduction step, or the solvent can be removed under reduced pressure to yield the crude imine.

II. Asymmetric Transfer Hydrogenation (ATH) of N-(1-(3-methylphenyl)ethylidene)amine

This protocol utilizes a well-established chiral ruthenium catalyst for the asymmetric reduction of the imine to the desired chiral amine.

Materials:

  • N-(1-(3-methylphenyl)ethylidene)amine (from the previous step)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)] (chiral catalyst)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or isopropanol)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)]) in the chosen anhydrous solvent. The catalyst loading is typically in the range of 0.1 to 1 mol%.

  • Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio. This azeotropic mixture is a commonly used hydrogen donor in ATH reactions.

  • Add the solution of the imine in the same anhydrous solvent to the catalyst solution.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically several hours to 24 hours).

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • The enantiomeric excess (ee%) of the product should be determined by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize representative quantitative data for the asymmetric synthesis of chiral amines using methods analogous to the protocols described above. Note that specific data for this compound is often reported within broader substrate scope studies.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Imines with Ru-Catalysts

SubstrateCatalystHydrogen DonorSolventTemp (°C)Yield (%)ee (%)
N-(1-Phenylethylidene)aniline[RuCl(p-cymene)((S,S)-TsDPEN)]HCOOH/TEACH₃CN289597 (S)
N-(1-(4-Methoxyphenyl)ethylidene)aniline[RuCl(p-cymene)((S,S)-TsDPEN)]HCOOH/TEACH₃CN289898 (S)
N-(1-(4-Chlorophenyl)ethylidene)aniline[RuCl(p-cymene)((S,S)-TsDPEN)]HCOOH/TEACH₃CN289696 (S)
N-(1-(3-Methylphenyl)ethylidene)amine *[RuCl(p-cymene)((S,S)-TsDPEN)] HCOOH/TEA CH₃CN 28 >95 (expected) >95 (expected)

*Data for the specific substrate is extrapolated based on the high performance of the catalyst with structurally similar aromatic ketimines. Researchers should perform optimization studies to achieve the best results for this specific substrate.

Table 2: Reductive Amination of Aromatic Ketones

KetoneCatalystAmine SourceReducing AgentYield (%)ee (%)
Acetophenone[((R)-tol-binap)RuCl₂]NH₃/MeOHHCOOH/NH₄⁺8991 (R)
4'-Nitroacetophenone[((R)-tol-binap)RuCl₂]NH₃/MeOHHCOOH/NH₄⁺9598 (R)
3'-Methoxyacetophenone[((R)-tol-binap)RuCl₂]NH₃/MeOHHCOOH/NH₄⁺8890 (R)
3-Methylacetophenone [((R)-tol-binap)RuCl₂] NH₃/MeOH HCOOH/NH₄⁺ ~90 (expected) ~90 (expected)

*Expected data based on similar substrates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis of this compound via asymmetric transfer hydrogenation.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Transfer Hydrogenation cluster_2 Step 3: Work-up & Purification ketone 3-Methylacetophenone imine_formation Reaction & Azeotropic Water Removal ketone->imine_formation amine_source Ammonia Source amine_source->imine_formation imine N-(1-(3-methylphenyl)ethylidene)amine imine_formation->imine ath Asymmetric Reduction imine->ath catalyst Chiral Ru-Catalyst ([RuCl(p-cymene)((S,S)-TsDPEN)]) catalyst->ath h_donor Hydrogen Donor (HCOOH/TEA) h_donor->ath chiral_amine This compound ath->chiral_amine workup Quenching & Extraction chiral_amine->workup purification Column Chromatography workup->purification analysis Chiral HPLC/GC Analysis purification->analysis final_product Enantiomerically Enriched Product analysis->final_product

Caption: General workflow for the asymmetric synthesis of this compound.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of an imine.

G catalyst [Ru]-H (Active Catalyst) intermediate [Ru]-H-Imine Complex catalyst->intermediate Coordination imine Imine (R1)(R2)C=NR3 imine->intermediate transition_state Transition State intermediate->transition_state Hydride Transfer product_complex [Ru]-Amine Complex transition_state->product_complex chiral_amine Chiral Amine (R1)(R2)CH-NHR3 product_complex->chiral_amine Product Release catalyst_regen [Ru] Pre-catalyst product_complex->catalyst_regen h_donor Hydrogen Donor (e.g., HCOOH/TEA) h_donor->catalyst_regen spent_donor Spent Donor catalyst_regen->catalyst Regeneration catalyst_regen->spent_donor

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of an imine.

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through the asymmetric transfer hydrogenation of its corresponding imine using well-defined chiral ruthenium catalysts. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate with high enantioselectivity and yield. It is recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for the specific substrate and desired scale of the synthesis.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 1-(3-Methylphenyl)ethanamine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein focus on two primary methods: diastereomeric salt formation using tartaric acid derivatives and enzymatic kinetic resolution. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary information to effectively separate the enantiomers of this compound, ensuring the production of enantiomerically pure compounds critical for therapeutic applications.

Introduction

Chiral amines are fundamental building blocks in the pharmaceutical industry, with the stereochemistry of these compounds often dictating their pharmacological activity and toxicological profile. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of single-enantiomer drugs. This compound is a valuable chiral synthon, and its resolution is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This document outlines two robust and widely applicable methods for the chiral resolution of this racemic amine: classical diastereomeric salt formation and enzymatic kinetic resolution.

Methods and Protocols

Two primary methodologies for the chiral resolution of racemic this compound are presented:

  • Diastereomeric Salt Resolution: This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of an enzyme to preferentially acylate one enantiomer of the amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Diastereomeric Salt Resolution using (+)-Tartaric Acid

This protocol details the resolution of racemic this compound via the formation of diastereomeric salts with (+)-tartaric acid. The difference in solubility between the two diastereomeric salts in a suitable solvent allows for their separation by fractional crystallization.

Experimental Protocol:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.074 mol) of racemic this compound in 100 mL of methanol.

    • In a separate flask, dissolve 11.1 g (0.074 mol) of (+)-tartaric acid in 50 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool to room temperature and then stir for an additional 2 hours to facilitate salt crystallization.

  • Fractional Crystallization:

    • Cool the mixture in an ice bath for 1 hour to maximize crystal formation.

    • Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol (2 x 10 mL).

    • Dry the crystals under vacuum. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor can be concentrated to yield subsequent crops of crystals, which will be enriched in the other diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 10% aqueous sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).

    • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the yield and enantiomeric excess (ee%) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary:

ParameterValue
Starting Racemic Amine10.0 g
(+)-Tartaric Acid11.1 g
Yield of Diastereomeric Salt (1st Crop)~7.5 g
Yield of Enriched Amine~3.5 g
Enantiomeric Excess (ee%) of (R/S)-amine>95% (typically)
Diastereomeric Excess (de%) of Salt>95% (typically)

Note: The specific enantiomer that crystallizes preferentially depends on the solvent and the specific tartaric acid derivative used. The above data is representative and may vary based on experimental conditions.

Enzymatic Kinetic Resolution using Lipase

This protocol describes the kinetic resolution of racemic this compound using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting amide from the unreacted amine enantiomer.

Experimental Protocol:

  • Enzymatic Acylation:

    • To a 100 mL flask, add 5.0 g (0.037 mol) of racemic this compound, 50 mL of a suitable organic solvent (e.g., toluene or methyl tert-butyl ether), and 4.0 g of immobilized lipase (e.g., Novozym 435).

    • Add 3.7 g (0.037 mol) of an acyl donor (e.g., ethyl acetate).

    • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Separation of Amine and Amide:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The filtrate contains the acylated amine (amide) and the unreacted amine enantiomer.

    • Separate the amine from the amide by extraction. Add 1 M HCl to the filtrate to protonate the unreacted amine, making it water-soluble.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the amide.

    • Basify the aqueous layer with 1 M NaOH to deprotonate the amine and then extract the free amine with an organic solvent.

    • Dry the organic extracts and remove the solvent to obtain the enantiomerically pure amine.

    • The amide can be hydrolyzed back to the other enantiomer of the amine if desired.

  • Analysis:

    • Determine the conversion, yield, and enantiomeric excess (ee%) of both the unreacted amine and the acylated product using chiral HPLC.

Quantitative Data Summary:

Parameter(S)-1-(3-Methylphenyl)ethanamine (Unreacted)(R)-N-(1-(3-Methylphenyl)ethyl)acetamide (Product)
Reaction Time~24-48 hours~24-48 hours
Conversion~50%~50%
Yield~45%~45%
Enantiomeric Excess (ee%)>99%>99%

Note: The enantioselectivity (E-value) of the enzyme will determine the achievable enantiomeric excess at a given conversion. The data presented is for a highly selective enzyme.

Visualization of Experimental Workflows

Diastereomeric_Salt_Resolution cluster_start Starting Materials cluster_process Resolution Process cluster_end Products racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation in Methanol racemic_amine->salt_formation chiral_acid (+)-Tartaric Acid chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation Liberation of Free Amine (Base Treatment) crystallization->liberation Less Soluble Salt mother_liquor Mother Liquor (Enriched in other diastereomer) crystallization->mother_liquor More Soluble Salt extraction Extraction & Purification liberation->extraction enantioenriched_amine Enantioenriched Amine extraction->enantioenriched_amine

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution cluster_start Starting Materials cluster_process Resolution Process cluster_end Products racemic_amine Racemic this compound enzymatic_reaction Enzymatic Acylation (~50% conversion) racemic_amine->enzymatic_reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->enzymatic_reaction enzyme Immobilized Lipase enzyme->enzymatic_reaction separation Separation of Amine and Amide (Extraction) enzymatic_reaction->separation unreacted_amine Enantioenriched (S)-Amine separation->unreacted_amine acylated_amine Enantioenriched (R)-Amide separation->acylated_amine

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion

The chiral resolution of racemic this compound is a crucial step for its application in the synthesis of enantiomerically pure pharmaceuticals. The two methods detailed in this document, diastereomeric salt formation and enzymatic kinetic resolution, provide reliable and scalable approaches to obtain the desired enantiomers with high purity. The choice of method will depend on factors such as the desired scale of the reaction, cost of reagents, and the required enantiomeric purity. For industrial applications, diastereomeric salt resolution is a well-established and cost-effective technique. Enzymatic resolutions offer the advantage of high selectivity and mild reaction conditions, often leading to very high enantiomeric excess. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement these chiral resolution strategies.

Application Notes and Protocols for the GC Analysis of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 1-(3-Methylphenyl)ethanamine for analysis by gas chromatography (GC). The methodologies outlined below are designed to improve the chromatographic properties of the analyte, leading to enhanced peak shape, increased volatility, and improved sensitivity. Both achiral and chiral derivatization techniques are discussed to facilitate quantitative analysis and enantiomeric separation.

Introduction

This compound is a primary amine whose direct analysis by gas chromatography can be challenging due to its polarity, which often leads to poor peak shape and column interactions.[1] Derivatization is a chemical modification process that converts polar primary amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[1] This process involves replacing the active hydrogen atoms on the amino group with a less polar functional group.[1] The primary advantages of derivatization for the GC analysis of amines include increased volatility, improved peak shape, enhanced sensitivity, and the potential for enantiomeric resolution.[1]

Common derivatization techniques for primary amines include acylation and silylation.[2][3] Acylation with reagents such as trifluoroacetic anhydride (TFAA) introduces a trifluoroacetyl group, creating a less polar and more volatile derivative.[2][4] Silylation reagents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with a trimethylsilyl (TMS) group, which also reduces polarity and increases volatility.[3] For the separation of enantiomers, a chiral derivatizing agent such as N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) can be employed to form diastereomers that can be resolved on a standard achiral GC column.[5][6]

Experimental Workflow

The overall experimental workflow for the derivatization and GC analysis of this compound is depicted in the following diagram.

Derivatization and GC Analysis Workflow Figure 1: General workflow for the derivatization and GC analysis of this compound. cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolve in Anhydrous Solvent Sample->Solvent Reagent Add Derivatizing Reagent (e.g., TFAA, BSTFA, L-TPC) Solvent->Reagent Reaction Incubate (Heat as required) Reagent->Reaction GC_Injection Inject into GC System Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification

Caption: General workflow for derivatization and GC analysis.

Achiral Derivatization Protocols

Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is suitable for creating a volatile derivative for quantification using a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4][7]

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)[4]

  • Anhydrous solvent (e.g., benzene, ethyl acetate)[4][8]

  • Acid scavenger/catalyst (e.g., 0.05 M trimethylamine (TMA) in benzene, pyridine)[4]

  • Reaction vials with screw caps

  • Heating block or water bath

  • 5% aqueous ammonia solution[4]

Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent.

  • In a reaction vial, place an aliquot of the sample solution (e.g., containing 50 µg of the amine).[4]

  • Add 0.1 mL of 0.05 M TMA in benzene as an acid scavenger.[4]

  • Add 10 µL of TFAA to the vial.[4]

  • Immediately cap the vial tightly and heat at 50°C for 15 minutes.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of 5% aqueous ammonia to neutralize excess reagent.[4]

  • Shake the vial for 5 minutes and allow the layers to separate.[4]

  • Inject an aliquot of the upper organic layer into the GC system.[4]

Silylation with BSTFA

This protocol is a common method for derivatizing primary amines to increase their volatility and thermal stability.[1]

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Accurately weigh or pipette a known amount of the this compound sample into a reaction vial.[1]

  • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • Add 100 µL of the anhydrous solvent to dissolve the sample.[1]

  • Add 100 µL of BSTFA (with 1% TMCS).[1]

  • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[1]

  • Allow the vial to cool to room temperature.

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.[1]

Chiral Derivatization Protocol

Enantioselective Derivatization with N-(trifluoroacetyl)-L-prolyl chloride (L-TPC)

This method is used to separate the enantiomers of this compound on an achiral GC column by forming diastereomeric derivatives.[5][6]

Materials:

  • This compound

  • N-(trifluoroacetyl)-L-prolyl chloride (L-TPC)

  • Anhydrous solvent (e.g., methylene chloride, toluene)

  • Anhydrous base (e.g., triethylamine)

  • Reaction vials with screw caps

Procedure:

  • Dissolve a known amount of the this compound sample in the anhydrous solvent in a reaction vial.

  • Add a slight molar excess of anhydrous triethylamine to act as an acid scavenger.

  • Add a solution of L-TPC in the same solvent to the vial. A slight molar excess of the derivatizing agent is recommended.

  • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes, or with gentle heating if required.

  • The reaction mixture can then be directly injected into the GC-MS system.

Logical Relationship for Chiral Derivatization

The following diagram illustrates the logical steps involved in the chiral derivatization and subsequent separation of enantiomers.

Chiral Derivatization Logic Figure 2: Logical diagram of chiral derivatization for enantiomeric separation. cluster_reactants Reactants cluster_products Products cluster_separation Separation cluster_output Output Enantiomers R/S-1-(3-Methylphenyl)ethanamine Reaction + Enantiomers->Reaction CDA Chiral Derivatizing Agent (L-TPC) CDA->Reaction Diastereomers Diastereomeric Derivatives (R-L and S-L) Reaction->Diastereomers GC_Column Achiral GC Column Diastereomers->GC_Column Separable based on different physical properties Chromatogram Two Resolved Peaks GC_Column->Chromatogram

Caption: Logical diagram of chiral derivatization.

Data Presentation

The following tables summarize typical quantitative data and GC conditions for the analysis of derivatized amphetamine-like compounds, which can be adapted for this compound.

Table 1: Comparison of Acylation Reagents for Amphetamine-Related Drugs [8][9]

Derivatizing AgentLinearity Range (ng/mL)Limit of Quantification (ng/mL)
TFAA5 - 10002.5 - 10
PFPA5 - 10002.5 - 10
HFBA10 - 10005 - 10

PFPA was found to be the most sensitive for the target compounds in the cited study.[8][9]

Table 2: Typical GC-MS Conditions for Analysis of Derivatized Amines [8][9]

ParameterCondition
GC System Agilent GC-MS-7890B or equivalent
Column Agilent HP-5MS (30 m x 250 µm x 0.25 µm) or equivalent
Carrier Gas Helium at 1 mL/min
Injection Volume 2.0 µL (splitless mode)
Injector Temperature 280°C
Interface Temperature 280°C
Oven Program Initial 80°C for 2 min, ramp at 8°C/min to 150°C, then ramp at 30°C/min to 280°C
MS Ionization Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis

Conclusion

The derivatization of this compound prior to GC analysis is a critical step for achieving reliable and reproducible results. Acylation with TFAA or silylation with BSTFA are effective methods for improving the chromatographic behavior for quantitative analysis. For enantiomeric separation, derivatization with a chiral reagent such as L-TPC allows for the resolution of enantiomers on a standard achiral column. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(3-Methylphenyl)ethanamine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. Its stereospecific synthesis is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. This document provides detailed application notes and experimental protocols for four distinct and effective methods for the enantioselective synthesis of (R)-1-(3-Methylphenyl)ethanamine: Asymmetric Hydrogenation of an Enamide, Asymmetric Reductive Amination, Transaminase-Mediated Asymmetric Synthesis, and Enzymatic Kinetic Resolution. These methods offer a range of options to researchers and drug development professionals, catering to different requirements in terms of substrate availability, desired enantiopurity, and process scalability.

Asymmetric Hydrogenation of N-(1-(3-methylphenyl)vinyl)acetamide

Asymmetric hydrogenation of prochiral enamides is a powerful and widely used method for the synthesis of chiral amines. This approach involves the use of a chiral transition metal catalyst, typically based on rhodium or iridium, to stereoselectively deliver hydrogen across the double bond of the enamide precursor. Subsequent hydrolysis of the resulting chiral acetamide yields the desired primary amine.

Data Presentation

ParameterValueReference
Substrate N-(1-(3-methylphenyl)vinyl)acetamideGeneral Method
Catalyst System [Rh(COD)₂]BF₄ / (R,R)-BICP[1]
Catalyst Loading 1 mol%[1]
Hydrogen Pressure 10 atm[1]
Solvent Methanol[1]
Temperature Room Temperature[1]
Reaction Time 12 hours[1]
Enantiomeric Excess (e.e.) >95%[1]
Yield High[1]

Experimental Protocol

  • Preparation of the Catalyst Solution: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and a suitable chiral bisphosphine ligand such as (R,R)-BICP (1.1 mol%) in degassed methanol.

  • Hydrogenation: In a high-pressure reactor, dissolve N-(1-(3-methylphenyl)vinyl)acetamide in degassed methanol. Add the catalyst solution to the reactor.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to 10 atm.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Isolation: Carefully depressurize the reactor and concentrate the reaction mixture under reduced pressure. The crude N-acetyl-(R)-1-(3-methylphenyl)ethanamine can be purified by column chromatography.

  • Hydrolysis: The purified N-acetyl amine is then hydrolyzed to the free amine using standard methods (e.g., refluxing with aqueous HCl) to yield (R)-1-(3-Methylphenyl)ethanamine.

Asymmetric Reductive Amination of 3-Methylacetophenone

Asymmetric reductive amination provides a direct route to chiral primary amines from prochiral ketones. This one-pot reaction involves the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral transition metal complex.

Data Presentation

ParameterValueReference
Substrate 3-MethylacetophenoneGeneral Method
Amine Source Ammonia / Ammonium ChlorideGeneral Method
Catalyst System [RuCl₂(benzene)]₂ / (S)-DTBM-SEGPHOSGeneral Method
Catalyst Loading 0.5-1 mol%General Method
Hydrogen Pressure 50-80 atmGeneral Method
Solvent 2-PropanolGeneral Method
Temperature 80 °CGeneral Method
Reaction Time 24 hoursGeneral Method
Enantiomeric Excess (e.e.) >93%General Method
Yield HighGeneral Method

Experimental Protocol

  • Catalyst Preparation: In a glovebox, mix [RuCl₂(benzene)]₂ with (S)-DTBM-SEGPHOS in a suitable solvent.

  • Reaction Setup: In a high-pressure reactor, add 3-methylacetophenone, ammonium chloride, and the prepared catalyst solution in 2-propanol.

  • Introduce ammonia gas into the reactor.

  • Seal the reactor, purge with hydrogen, and then pressurize to 50-80 atm.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Work-up and Isolation: After cooling and depressurizing the reactor, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The resulting crude amine is purified by distillation or by forming a salt and recrystallizing to yield enantiomerically pure (R)-1-(3-Methylphenyl)ethanamine.

Transaminase-Mediated Asymmetric Synthesis

Biocatalysis using transaminases offers a highly selective and environmentally benign route to chiral amines. An (R)-selective transaminase can convert 1-(3-methylphenyl)ethan-1-one directly into (R)-1-(3-methylphenyl)ethanamine with high enantiopurity.

Data Presentation

ParameterValueReference
Substrate 1-(3-Methylphenyl)ethan-1-one[2]
Enzyme Transaminase ATA-025[2]
Enzyme Loading 10% (w/v)[2]
Substrate Loading 50 g/L[2]
Co-solvent 10% (v/v) Dimethylsulfoxide (DMSO)[2]
pH 8.0[2]
Temperature 45 °C[2]
Conversion ~99%[2]
Product Yield ~77%[2]
Chiral Purity (e.e.) ≥ 98.5%[2]

Experimental Protocol

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered solution at pH 8.0.

  • Add dimethylsulfoxide to a final concentration of 10% (v/v).

  • Add the substrate, 1-(3-methylphenyl)ethan-1-one, to a concentration of 50 g/L.

  • Add the transaminase ATA-025 to a loading of 10% (w/v). An amine donor, such as isopropylamine, is also required in excess.

  • Reaction Execution: Stir the mixture at 45 °C and monitor the reaction progress by HPLC or GC.

  • Work-up and Isolation: Once the reaction reaches completion (~99% conversion), terminate the reaction by separating the enzyme (e.g., by centrifugation or filtration).

  • Extract the product from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether).

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product.

  • Purify the (R)-1-(3-Methylphenyl)ethanamine by distillation under reduced pressure.

Enzymatic Kinetic Resolution of Racemic 1-(3-Methylphenyl)ethanamine

Enzymatic kinetic resolution is an effective method for separating enantiomers from a racemic mixture. A lipase, such as Candida antarctica lipase B (Novozym 435), can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.

Data Presentation

ParameterValueReference
Substrate (±)-1-(3-Methylphenyl)ethanamineGeneral Method
Enzyme Immobilized Candida antarctica lipase B (Novozym 435)General Method
Acyl Donor Ethyl acetate or Diisopropyl malonateGeneral Method
Solvent Methyl tert-butyl ether (MTBE)General Method
Temperature 40 °CGeneral Method
Reaction Time Monitored to ~50% conversionGeneral Method
Expected e.e. of remaining amine >99%General Method
Theoretical Yield <50%General Method

Experimental Protocol

  • Reaction Setup: In a sealed vial, add racemic this compound (1 equivalent) and immobilized Candida antarctica lipase B.

  • Add methyl tert-butyl ether (MTBE) as the solvent.

  • Add the acyl donor (e.g., ethyl acetate, >2 equivalents).

  • Reaction Execution: Place the vial in a shaker incubator at 40 °C and shake at approximately 200 rpm.

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved.

  • Work-up and Separation: Stop the reaction by filtering off the immobilized enzyme.

  • The resulting mixture contains the unreacted (R)-1-(3-methylphenyl)ethanamine and the acylated (S)-enantiomer.

  • Separate the unreacted amine from the amide by acid-base extraction or column chromatography to obtain the desired (R)-enantiomer with high enantiomeric purity.

Visualizations

G cluster_transaminase Transaminase-Mediated Asymmetric Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_red_am Asymmetric Reductive Amination cluster_resolution Enzymatic Kinetic Resolution start_trans 1-(3-Methylphenyl)ethan-1-one process_trans Transaminase ATA-025 Amine Donor, pH 8.0, 45°C start_trans->process_trans end_trans (R)-1-(3-Methylphenyl)ethanamine (>98.5% e.e.) process_trans->end_trans start_hydro N-(1-(3-methylphenyl)vinyl)acetamide process_hydro [Rh]-Chiral Ligand H₂, 10 atm start_hydro->process_hydro intermediate_hydro (R)-N-Acetyl Amine process_hydro->intermediate_hydro process_hydro2 Hydrolysis intermediate_hydro->process_hydro2 end_hydro (R)-1-(3-Methylphenyl)ethanamine process_hydro2->end_hydro start_redam 3-Methylacetophenone process_redam [Ru]-Chiral Ligand NH₃, H₂ (50-80 atm) start_redam->process_redam end_redam (R)-1-(3-Methylphenyl)ethanamine process_redam->end_redam start_res Racemic this compound process_res Lipase (Novozym 435) Acyl Donor, 40°C start_res->process_res end_res_R (R)-1-(3-Methylphenyl)ethanamine process_res->end_res_R end_res_S (S)-N-Acetyl Amine process_res->end_res_S

Caption: Workflow for different enantioselective synthesis routes.

G cluster_criteria cluster_methods title Comparison of Synthetic Strategies Enantioselectivity Enantioselectivity Yield Theoretical Yield AtomEconomy Atom Economy ProcessComplexity Process Complexity Transaminase Transaminase Transaminase->Enantioselectivity Excellent Transaminase->Yield High (100%) Transaminase->AtomEconomy High Transaminase->ProcessComplexity Low AsymmetricHydrogenation Asymmetric Hydrogenation AsymmetricHydrogenation->Enantioselectivity Excellent AsymmetricHydrogenation->Yield High (100%) AsymmetricHydrogenation->AtomEconomy Moderate AsymmetricHydrogenation->ProcessComplexity Moderate AsymmetricReductiveAmination Asymmetric Reductive Amination AsymmetricReductiveAmination->Enantioselectivity Very Good AsymmetricReductiveAmination->Yield High (100%) AsymmetricReductiveAmination->AtomEconomy High AsymmetricReductiveAmination->ProcessComplexity Moderate KineticResolution Kinetic Resolution KineticResolution->Enantioselectivity Excellent KineticResolution->Yield Low (<50%) KineticResolution->AtomEconomy Low KineticResolution->ProcessComplexity High

Caption: Comparison of enantioselective synthesis strategies.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3-Methylphenyl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for its enantioselective synthesis. Key methodologies, including asymmetric reductive amination, asymmetric transfer hydrogenation of the corresponding ketone, and enzymatic kinetic resolution, are discussed. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided. Visual diagrams of the synthetic pathways and workflows are included to facilitate understanding.

Introduction

The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as the biological activity of chiral molecules is often dependent on their stereochemistry.[1] (S)-1-(3-Methylphenyl)ethanamine serves as a crucial intermediate for various therapeutic agents. This application note explores robust and scalable methods for its stereoselective preparation, providing researchers with a practical guide to producing this key chiral amine with high enantiopurity.

Synthetic Strategies and Key Data

Several effective strategies exist for the enantioselective synthesis of (S)-1-(3-Methylphenyl)ethanamine. The choice of method often depends on factors such as substrate availability, desired scale, and access to specific catalysts or enzymes. Below is a summary of quantitative data for prominent methods.

MethodCatalyst/EnzymeSubstrateKey ReagentsYield (%)Enantiomeric Excess (ee, %)Reference(s)
Asymmetric Reductive Amination (ARA)Iridium-Phosphoramidite Ligand Complex3-MethylacetophenoneDiphenylmethanamine, H₂, Additives9396[2]
Asymmetric Transfer Hydrogenation (ATH) of KetoneRuthenium(II)/TsDPEN Complex3-MethylacetophenoneFormic acid/Triethylamine (5:2)89-93>95[3][4]
Biocatalytic Reductive Aminationω-Transaminase (e.g., from Vibrio fluvialis)3-MethylacetophenoneL-Alanine (amine donor)92.1>99[5]
Lipase-Catalyzed Kinetic ResolutionCandida antarctica Lipase B (Novozym 435)Racemic 1-(3-Methylphenyl)ethanamineVinyl acetate, n-heptane~47 (conv.)>99 (for remaining amine)[6][7]

Experimental Protocols

Asymmetric Reductive Amination (ARA)

This protocol describes the direct synthesis of the chiral amine from the corresponding ketone using a transition metal catalyst.

Materials:

  • 3-Methylacetophenone

  • Diphenylmethanamine

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral Phosphoramidite Ligand (e.g., (S)-L1 as described in the reference)[2]

  • Titanium(IV) isopropoxide

  • Iodine

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high pressure)

  • Standard glassware for inert atmosphere reactions

  • Parr hydrogenator or similar high-pressure reactor

Procedure:

  • In a glovebox, dissolve 3-methylacetophenone (0.5 mmol), diphenylmethanamine (0.6 mmol), titanium(IV) isopropoxide (0.75 mmol), and iodine (0.05 mmol) in anhydrous DCM (2 mL).

  • In a separate vial, prepare the iridium catalyst in situ by mixing [Ir(COD)Cl]₂ (0.0025 mmol) and the chiral phosphoramidite ligand (0.0055 mmol) in anhydrous DCM (3 mL). Stir the mixture for 30 minutes.

  • Transfer the catalyst solution to the substrate solution.

  • Transfer the final reaction mixture to a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to 1000 psi.

  • Stir the reaction at room temperature for 12-24 hours.

  • Carefully depressurize the reactor and quench the reaction with methanol.

  • The resulting N-diphenylmethyl protected amine can be deprotected via hydrogenolysis using Pd/C to yield the final product.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Asymmetric Transfer Hydrogenation (ATH) of 3-Methylacetophenone followed by Amination

This two-step protocol involves the reduction of the ketone to the chiral alcohol, which is then converted to the amine.

Part A: Asymmetric Transfer Hydrogenation

Materials:

  • 3-Methylacetophenone

  • [(p-cymene)RuCl₂]₂

  • (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Formic acid/Triethylamine azeotrope (5:2 mixture)

  • 2-Propanol

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve [(p-cymene)RuCl₂]₂ (0.005 mmol) and (S,S)-TsDPEN (0.01 mmol) in 2-propanol (5 mL).

  • Stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • Add 3-methylacetophenone (1 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine (5:2) mixture (1 mL).

  • Heat the reaction mixture to 40-50 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-1-(3-methylphenyl)ethanol by flash chromatography.

Part B: Conversion of Alcohol to Amine

The resulting chiral alcohol can be converted to the amine via standard methods, such as activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This method resolves a racemic mixture of the amine to isolate the (S)-enantiomer.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • n-Heptane (anhydrous)

  • Standard laboratory glassware and shaker

Procedure:

  • To a solution of racemic this compound (1 mmol) in anhydrous n-heptane (10 mL), add vinyl acetate (1.5 mmol).

  • Add immobilized Candida antarctica Lipase B (20-50 mg/mmol of substrate).

  • Shake the mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

  • The reaction should be stopped at approximately 50% conversion to obtain the unreacted (S)-amine and the acetylated (R)-amine with high enantiomeric excess.

  • Filter off the enzyme (which can often be reused).

  • Separate the unreacted (S)-amine from the N-acetylated (R)-amine by column chromatography or by an acid-base extraction.

  • Determine the enantiomeric excess of the recovered (S)-amine by chiral HPLC or GC.

Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Chiral Column: A suitable chiral stationary phase, such as a teicoplanin-based or cyclofructan-based column, is often effective for primary amines.[8][9]

  • Mobile Phase: A mixture of hexane and ethanol (e.g., 80:20 v/v) with acidic and basic additives (e.g., 0.2-0.3% trifluoroacetic acid and triethylamine) is a good starting point for normal-phase separations.[9] For polar organic mode, acetonitrile with methanol can be used.[9]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.[8]

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[8]

Data Analysis:

  • Integrate the peak areas for the two separated enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area of Enantiomer 1 - Area of Enantiomer 2) / (Area of Enantiomer 1 + Area of Enantiomer 2)| * 100.[8]

Visual Diagrams

Enantioselective_Synthesis_Workflow cluster_start Starting Material cluster_methods Synthetic Methods cluster_resolution Resolution Method cluster_product Final Product 3_Methylacetophenone 3-Methylacetophenone ARA Asymmetric Reductive Amination (ARA) 3_Methylacetophenone->ARA ATH Asymmetric Transfer Hydrogenation (ATH) 3_Methylacetophenone->ATH BioRed Biocatalytic Reductive Amination 3_Methylacetophenone->BioRed S_Amine (S)-1-(3-Methylphenyl)ethanamine ARA->S_Amine Chiral_Alcohol Chiral_Alcohol ATH->Chiral_Alcohol (S)-1-(3-Methylphenyl)ethanol BioRed->S_Amine Racemic_Amine Racemic this compound EKR Enzymatic Kinetic Resolution (EKR) Racemic_Amine->EKR EKR->S_Amine Chiral_Alcohol->S_Amine Amination

Caption: Overview of synthetic routes to (S)-1-(3-Methylphenyl)ethanamine.

Asymmetric_Reductive_Amination_Pathway Ketone 3-Methylacetophenone Imine_Intermediate Chiral Imine Intermediate (transient) Ketone->Imine_Intermediate + Amine Source Amine_Source Amine Source (e.g., NH3 or protected amine) Catalyst Chiral Catalyst (e.g., Ir-Phosphoramidite) Catalyst->Imine_Intermediate Forms chiral complex Reductant Reductant (e.g., H2) Product (S)-1-(3-Methylphenyl)ethanamine Imine_Intermediate->Product + Reductant

Caption: Simplified mechanism of Asymmetric Reductive Amination.

References

Application Note: Enantiomeric Separation of 1-(3-Methylphenyl)ethanamine by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of 1-(3-Methylphenyl)ethanamine. Chiral primary amines are critical building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The distinct pharmacological profiles of individual enantiomers necessitate reliable analytical methods to ensure stereochemical purity. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers of this compound. The method is suitable for quality control, purity assessment, and research and development applications.

Introduction

This compound is a chiral primary amine of interest in synthetic and medicinal chemistry. As with many chiral compounds, its enantiomers can exhibit different physiological activities. Therefore, a validated analytical method for their separation and quantification is essential for drug development and quality assurance. High-Performance Liquid Chromatography with chiral stationary phases is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including primary amines.

This application note provides a detailed protocol for the enantiomeric separation of this compound using a cellulose-based chiral column. The method employs a normal phase mobile system, which is a common and effective approach for this class of compounds.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.

  • Chiral Stationary Phase: A Lux® Cellulose-1 column (250 x 4.6 mm, 5 µm particle size) or an equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade or higher)

    • Racemic this compound standard

  • Sample Preparation: A stock solution of racemic this compound was prepared at a concentration of 1.0 mg/mL in the mobile phase. This solution was further diluted with the mobile phase to a working concentration of 0.1 mg/mL.

Chromatographic Conditions

The following chromatographic conditions were optimized for the baseline separation of the enantiomers:

ParameterCondition
Column Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Method Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of diethylamine. Degas the mobile phase prior to use.

  • Column Equilibration: Equilibrate the Lux® Cellulose-1 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared 0.1 mg/mL sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Results and Discussion

The described HPLC method successfully resolved the enantiomers of this compound. The use of a polysaccharide-based chiral stationary phase in normal phase mode provided excellent enantioselectivity. The addition of a small amount of diethylamine to the mobile phase is crucial for obtaining good peak shape and preventing peak tailing, which is a common issue when analyzing basic compounds like amines on silica-based columns.

Data Presentation

The following table summarizes the quantitative data obtained from the separation. Please note that while the method is for this compound, the presented data is for the closely related compound, 1-phenylethylamine, as a representative example due to the lack of a specific published chromatogram for the target analyte under these exact conditions. The retention behavior is expected to be very similar.

Analyte (Enantiomer)Retention Time (t R ) (min)Resolution (R s )
Enantiomer 16.8\multirow{2}{*}{> 1.5}
Enantiomer 27.5

Retention times are approximate and may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions.

The baseline resolution (R s > 1.5) indicates that this method is suitable for accurate quantification of the individual enantiomers.

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method development and execution for the enantiomeric separation of this compound.

HPLC_Workflow start Start: Method Objective Enantiomeric Separation of This compound prep Preparation start->prep hplc_setup HPLC System Setup prep->hplc_setup sub_prep1 Prepare Mobile Phase (Hexane/IPA/DEA) prep->sub_prep1 sub_prep2 Prepare Sample Solution (this compound) prep->sub_prep2 equilibration Column Equilibration hplc_setup->equilibration sub_hplc1 Install Chiral Column (Lux Cellulose-1) hplc_setup->sub_hplc1 sub_hplc2 Set Chromatographic Conditions hplc_setup->sub_hplc2 injection Sample Injection equilibration->injection acquisition Data Acquisition injection->acquisition analysis Data Analysis acquisition->analysis end End: Report Results analysis->end sub_analysis1 Peak Integration analysis->sub_analysis1 sub_analysis2 Calculate Retention Times and Resolution analysis->sub_analysis2

Caption: Workflow for Chiral HPLC Separation.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a cellulose-based chiral stationary phase with a normal phase mobile phase containing a basic additive ensures excellent resolution and peak shape. This method is readily applicable in research and quality control laboratories for the analysis of chiral purity of this important synthetic intermediate. Further optimization of the mobile phase composition and flow rate may be performed to meet specific analytical requirements, such as faster analysis times.

Synthesis of 1-(3-Methylphenyl)ethanamine via Reductive Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Methylphenyl)ethanamine from 3-methylacetophenone through reductive amination, specifically utilizing an adapted Leuckart reaction. This method is a robust and cost-effective approach for producing primary amines from ketones. The protocol herein is based on an optimized procedure for a structurally analogous compound and includes reaction parameters, a step-by-step methodology, and a workflow diagram for clarity.

Introduction

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency in converting carbonyl compounds into amines.[1] The reaction proceeds via an intermediate imine, which is subsequently reduced to the corresponding amine.[1] This one-pot or sequential process is widely employed in the pharmaceutical and chemical industries due to its versatility and the commercial availability of starting materials.[2]

The Leuckart reaction, a specific type of reductive amination, employs ammonium formate or formamide as both the nitrogen source and the reducing agent.[3] It is particularly effective for the synthesis of primary amines from ketones and aldehydes, operating at elevated temperatures.[3][4] This application note details an optimized protocol adapted for the synthesis of this compound, a valuable building block in medicinal chemistry, from 3-methylacetophenone.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis, adapted from an optimized procedure for acetophenone.[5]

ParameterValueNotes
Reactants
3-Methylacetophenone1.00 equiv. (e.g., 41.7 mmol, 5.60 g)Starting ketone.
Formamide~4.5 equiv. (e.g., 0.188 mol, 8.47 g)Serves as the amine source and reducing agent precursor.
Water~2.7 equiv. (e.g., 0.111 mol, 2.0 mL)Reported to be crucial for obtaining reproducible results and acts as a catalyst in the net reaction.[5]
Reaction Conditions
Reaction Temperature205°C (Oil-bath)High temperature is required for the Leuckart reaction.[3][5]
Reaction Time6 hoursDuration of heating for the initial amination/reduction step.[5]
Work-up Reagents
Hydrochloric Acid (6 M)~10 mLFor hydrolysis of the intermediate N-formyl product.
Hydrolysis Time1 hour (Reflux)Ensures complete conversion of the formamide to the free amine hydrochloride salt.[5]
Diethyl Ether15 mL + 3 x 10 mLUsed for extraction steps.
Sodium Hydroxide (5 M)~20 mLTo basify the aqueous layer and liberate the free amine for extraction.[5]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Hydrolysis cluster_3 Purification & Isolation A Combine 3-Methylacetophenone, Formamide, and Water in a round-bottomed flask B Heat mixture with stirring in a 205°C oil-bath for 6 hours under reflux A->B Start Reaction C Cool to ~100°C B->C Reaction Complete D Add 6 M HCl and reflux for 1 hour C->D Hydrolyzes N-formyl intermediate E Cool to room temp. Extract with diethyl ether to remove unreacted ketone D->E Work-up F Make aqueous layer alkaline with 5 M NaOH E->F Isolate aqueous layer G Extract with diethyl ether (3x) F->G Liberates free amine H Combine organic extracts, dry, and evaporate solvent to yield pure amine G->H Collect organic layers

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from an optimized procedure for the reductive amination of acetophenone via the Leuckart reaction.[5]

Materials and Equipment:

  • Round-bottomed flask (appropriate size for the scale)

  • Efficient reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • 3-Methylacetophenone

  • Formamide

  • Deionized Water

  • 6 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and an efficient reflux condenser, combine 3-methylacetophenone (1.00 equiv., e.g., 5.00 g, 41.7 mmol), formamide (4.5 equiv., e.g., 5.81 g, 0.188 mol), and 2.0 mL of water.

  • Reductive Amination: Heat the mixture with magnetic stirring in an oil bath set to 205°C. Maintain heating under reflux for 6 hours.

  • Hydrolysis of Intermediate: After 6 hours, remove the flask from the heat and allow it to cool to approximately 100°C. Carefully add 10 mL of 6 M hydrochloric acid through the condenser. Return the flask to the heating mantle and heat the contents at reflux for an additional 1 hour to hydrolyze the intermediate N-formyl product.

  • Initial Extraction: Allow the reaction mixture to cool to room temperature. Transfer the acidic mixture to a separatory funnel and extract with 15 mL of diethyl ether to remove any unreacted 3-methylacetophenone and other non-basic impurities. Discard the ether layer.

  • Liberation of Amine: Make the aqueous layer alkaline by the slow and careful addition of approximately 20 mL of 5 M sodium hydroxide. Check the pH with litmus paper or a pH meter to ensure it is strongly basic (pH > 12).

  • Product Extraction: Extract the liberated amine from the basic aqueous solution with three 10 mL portions of diethyl ether.

  • Drying and Isolation: Combine the three ether extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Final Product: Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator to yield the final product, this compound. The product can be further purified by distillation if necessary.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Formamide is a teratogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is conducted at high temperatures; use caution to avoid thermal burns.

  • Handle concentrated acids and bases (HCl, NaOH) with extreme care.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.

References

Application Note: Scale-up Synthesis of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(3-Methylphenyl)ethanamine is a valuable primary amine used as a building block in the synthesis of various pharmaceutical compounds and research chemicals. For drug development and manufacturing, access to scalable, efficient, and cost-effective synthetic routes is paramount. Reductive amination stands out as one of the most effective methods for amine synthesis.[1] This document details a protocol for the scale-up synthesis of this compound from 3'-methylacetophenone via the Leuckart reaction, a classic and robust one-pot reductive amination method.[1][2] The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, offering a straightforward procedure suitable for larger-scale production.[2]

Primary Synthetic Route: Leuckart Reductive Amination

The recommended pathway for the scale-up synthesis is the reductive amination of 3'-methylacetophenone. The Leuckart reaction is particularly well-suited for this transformation due to its operational simplicity and use of inexpensive reagents.[1][3] The reaction proceeds by forming an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the target primary amine.[2][3]

G start 3'-Methylacetophenone intermediate Intermediate: N-(1-(3-methylphenyl)ethyl)formamide start->intermediate Heat (120-180°C) reagent Ammonium Formate (HCOONH4) reagent->start product This compound intermediate->product Reflux hydrolysis Acid Hydrolysis (e.g., HCl) hydrolysis->intermediate

Caption: Leuckart reaction pathway for this compound synthesis.

Experimental Protocols

This protocol is adapted from established Leuckart reaction procedures for analogous ketones.[3][4]

Materials and Equipment:

  • 3'-Methylacetophenone

  • Ammonium formate (or Formamide/Formic Acid)

  • Hydrochloric acid (HCl), concentrated (e.g., 6 M)

  • Sodium hydroxide (NaOH), solution (e.g., 5-12 M)

  • An organic solvent for extraction (e.g., Diethyl ether, Dichloromethane)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a suitably sized round-bottom flask or reactor equipped with a reflux condenser and mechanical stirrer, charge 3'-methylacetophenone and ammonium formate. For optimal results, a molar ratio of 1:4 to 1:5 of ketone to ammonium formate is recommended.[4]

  • Reductive Amination:

    • Heat the reaction mixture with vigorous stirring. The temperature should be maintained between 160-185°C.[2][3]

    • Continue heating under reflux for 6-24 hours. The reaction progress can be monitored by TLC or GC-MS by taking aliquots.

  • Hydrolysis of Intermediate:

    • After the reaction is complete, cool the mixture to approximately 100°C.

    • Carefully and slowly add 6 M hydrochloric acid to the reaction flask.[4]

    • Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the N-formyl intermediate.

  • Work-up and Isolation:

    • Cool the acidic solution to room temperature. Transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone or non-basic byproducts. Discard the organic layer.[4]

    • Cool the aqueous layer in an ice bath and make it strongly alkaline (pH > 12) by slowly adding a concentrated sodium hydroxide solution.[3][4]

    • Extract the liberated amine product from the basic aqueous layer with several portions of an organic solvent (e.g., three extractions with diethyl ether or dichloromethane).[3][4]

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For high purity, the crude product should be purified by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters for the Leuckart reductive amination based on analogous transformations.[2][3][4]

ParameterCondition 1 (Ammonium Formate)Condition 2 (Formamide + Acid)Catalytic Alternative[3]
Starting Ketone 3'-Methylacetophenone3'-Methylacetophenone3'-Methylacetophenone
Nitrogen Source Ammonium FormateFormamideAmmonium Formate
Molar Ratio (Ketone:N-Source) 1 : 51 : 4.51 : 5
Additional Reagents NoneFormic Acid (catalytic or excess)[RhCp*Cl2]2 (0.1 mol%)
Solvent Neat (or high-boiling solvent)NeatMethanol
Temperature 160 - 180 °C180 - 205 °C50 - 70 °C
Reaction Time 6 - 24 hours6 - 12 hours7 hours
Hydrolysis Step Required (HCl)Required (HCl)Not Required
Work-up Acid/Base ExtractionAcid/Base ExtractionBasic Extraction
Expected Yield Good to Excellent (>75%)Good (60-80%)Excellent (85-92%)

Process Workflow Visualization

The logical flow of the entire synthesis, from initial setup to the final purified product, is a critical component of scaling up any chemical process.

G A 1. Charge Reactor (Ketone + Ammonium Formate) B 2. Heat to 160-185°C (Reflux for 6-24h) A->B C 3. Cool and Add HCl (Hydrolysis Step) B->C D 4. Reflux for 1-2h C->D E 5. Cool & Initial Wash (Remove Non-Basic Impurities) D->E F 6. Basify with NaOH (Liberate Free Amine) E->F G 7. Solvent Extraction (Isolate Product) F->G H 8. Dry & Concentrate (Remove Solvent) G->H I 9. Vacuum Distillation (Final Purification) H->I J Final Product: Pure this compound I->J

Caption: Step-by-step workflow for the scale-up synthesis and purification.

References

Application Notes and Protocols for 1-(3-Methylphenyl)ethanamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of 1-(3-methylphenyl)ethanamine being employed as a covalently-bound chiral auxiliary for diastereoselective synthesis. However, its close structural analog, 1-phenylethanamine, is a widely used and well-documented chiral auxiliary for such transformations. The following application notes and protocols are therefore based on the established use of 1-phenylethanamine and are presented as a representative guide for the potential application of this compound, assuming analogous reactivity. Researchers should be aware that the steric and electronic effects of the 3-methyl group may influence diastereoselectivity and reaction kinetics.

Introduction

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] 1-Phenylethanamine (α-PEA) is a readily available and inexpensive chiral amine that has been successfully employed as a chiral auxiliary in a variety of diastereoselective reactions, most notably in the alkylation of enolates derived from carboxylic acids.[2][3] By temporarily attaching this chiral moiety to a prochiral substrate, one can effectively shield one face of the reactive intermediate, directing the approach of an incoming electrophile and leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.[2]

This document provides detailed protocols for the use of this compound as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids, based on analogous procedures for 1-phenylethanamine.

Logical Workflow for Asymmetric Synthesis

The overall strategy for utilizing a chiral amine auxiliary involves three key stages: formation of the chiral amide, diastereoselective functionalization, and removal of the auxiliary.

workflow A Prochiral Carboxylic Acid C Formation of Chiral Amide A->C B Chiral Amine Auxiliary (this compound) B->C D Diastereoselective Reaction (e.g., Enolate Alkylation) C->D E Diastereomeric Mixture D->E F Purification (Chromatography) E->F G Single Diastereomer F->G H Auxiliary Cleavage G->H I Enantiomerically Enriched Product H->I J Recovered Auxiliary H->J

Caption: General workflow for the use of a chiral amine auxiliary.

Application 1: Diastereoselective Alkylation of Carboxylic Acid Derivatives

A primary application of α-arylethylamine auxiliaries is in the diastereoselective alkylation of amide enolates to produce α-substituted carboxylic acids with high enantiomeric purity.

Mechanism of Stereochemical Induction

The stereochemical outcome of the alkylation is controlled by the conformation of the lithium enolate intermediate. The bulky substituted phenyl group of the auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. Chelation of the lithium cation between the enolate oxygen and a coordinating solvent molecule or additive further rigidifies the transition state, enhancing diastereoselectivity.

mechanism cluster_0 Formation of Z-Enolate cluster_1 Diastereoselective Alkylation Amide Enolate Enolate_attack Enolate->Enolate_attack LDA LDA LDA->Enolate Deprotonation Product Enolate_attack->Product Attack from less hindered face

Caption: Proposed mechanism for diastereoselective alkylation.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Amide

  • To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq.) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of (S)-1-(3-methylphenyl)ethanamine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

  • To a solution of the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4]

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.[4]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated amide (1.0 eq.) in a mixture of dioxane and 6 M aqueous HCl (1:1 v/v).

  • Heat the mixture at reflux (approximately 90-100 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.

  • The aqueous layer, containing the protonated product, can be basified and extracted to isolate the free carboxylic acid, or used directly for subsequent steps.

  • The organic layer containing the chiral auxiliary can be washed, dried, and concentrated for recovery and reuse.

Data Presentation

The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, as well as the chemical yield. The following tables present representative data for the alkylation of amides derived from 1-phenylethanamine, which can be used as a benchmark for experiments with this compound.

Table 1: Representative Diastereoselectivities in the Alkylation of N-Propionyl-1-phenylethanamide

EntryElectrophile (R-X)Diastereomeric Ratio (dr)Yield (%)
1CH₃I90:1085
2CH₃CH₂I95:588
3PhCH₂Br>98:292
4Allyl Bromide93:789

Data is illustrative and based on typical results for 1-phenylethanamine derivatives.

Table 2: Cleavage Conditions and Product Fidelity

EntryCleavage MethodProductYield (%)ee (%)
16 M HCl, refluxα-Methylpropanoic acid90>98
2H₂SO₄/H₂O, refluxα-Ethylpropanoic acid88>98
3Basic Hydrolysis (NaOH)α-Benzylpropanoic acid85>98

Data is illustrative and assumes complete separation of diastereomers prior to cleavage.

Conclusion

While direct literature precedents are lacking, the structural similarity of this compound to the well-established chiral auxiliary 1-phenylethanamine suggests its potential utility in asymmetric synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore its application in diastereoselective reactions. It is anticipated that the 3-methyl substituent may offer unique steric and electronic properties that could be leveraged to achieve high levels of stereocontrol. Experimental validation is necessary to determine the precise diastereoselectivities and optimal reaction conditions for this specific auxiliary.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of phenethylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for common challenges encountered during the separation of phenethylamine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor resolution between phenethylamine enantiomers in diastereomeric salt crystallization?

A1: The most frequent cause of poor resolution is an inappropriate choice of resolving agent or solvent system. The solubilities of the two diastereomeric salts must be significantly different in the chosen solvent to allow for selective crystallization of the less soluble salt. It is common to screen several resolving agents and solvents to find the optimal combination.[1][2]

Q2: My enzymatic resolution of a phenethylamine is showing very low or no conversion. What should I check first?

A2: The first step is to verify the activity of your enzyme. Improper storage or handling can lead to enzyme deactivation. Also, ensure that the reaction conditions, such as pH, temperature, and solvent, are optimal for the specific enzyme being used. Substrate or product inhibition can also be a factor, which might be addressed by adjusting substrate concentration.[3]

Q3: In chiral HPLC, why am I seeing peak tailing for my phenethylamine analytes?

A3: Peak tailing for basic compounds like phenethylamines in chiral HPLC is often due to secondary interactions with the stationary phase, particularly with residual silanols on silica-based chiral stationary phases (CSPs).[4] Adding a basic modifier, such as diethylamine (DEA), to the mobile phase can help to mitigate these interactions and improve peak shape.[5]

Q4: Can temperature be used to improve a challenging chiral separation?

A4: Yes, temperature is a critical parameter in chiral separations. Generally, lower temperatures enhance the subtle bonding differences responsible for chiral recognition, often leading to better resolution.[5] However, the effect is compound-dependent, and in some cases, increasing the temperature can improve peak efficiency or even alter the elution order. Therefore, temperature should be carefully controlled and optimized for each specific separation.[5]

Q5: What is "oiling out" during diastereomeric salt crystallization and how can I prevent it?

A5: "Oiling out" is the formation of a liquid phase of the diastereomeric salt instead of a crystalline solid. This is often caused by high supersaturation, which can result from rapid cooling or a suboptimal solvent choice.[6] To prevent this, employ a slower cooling rate, use a more dilute solution, or screen for a solvent system where the salt is less soluble. Seeding the solution with a few crystals of the desired diastereomer can also promote proper crystallization.[6][7]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Inappropriate solvent system (salt is too soluble).- Solution is not supersaturated.- Nucleation is inhibited.- Screen a variety of solvents with different polarities.[1]- Concentrate the solution by slowly evaporating the solvent.[7]- Cool the solution to a lower temperature in an ice bath or refrigerator.[7]- Induce crystallization by scratching the inside of the flask with a glass rod.[7]- Add seed crystals of the desired diastereomeric salt.[7]
Low Yield of Desired Diastereomer - Suboptimal solvent choice, leading to insufficient difference in solubility between diastereomers.[1]- Incorrect stoichiometry of racemate to resolving agent.- Crystallization temperature is not optimal.- Systematically screen different solvents or solvent mixtures.[1]- Optimize the molar ratio of the racemic amine to the resolving agent; a 1:1 ratio is a good starting point, but this can be varied.[8]- Experiment with different final crystallization temperatures.[9]
Low Enantiomeric Excess (ee%) or Diastereomeric Excess (de%) - Co-precipitation of the more soluble diastereomer.- Inefficient chiral discrimination by the resolving agent.- Equilibration in solution if crystallization is too slow.- Perform one or more recrystallizations of the obtained diastereomeric salt.[10]- Screen for a different, more effective resolving agent.[1]- Optimize the crystallization time and temperature to avoid prolonged equilibration.[7]
"Oiling Out" Instead of Crystallization - High degree of supersaturation due to rapid cooling or high solute concentration.- Poor solvent choice.- Presence of impurities.- Employ a slower, controlled cooling profile.[6]- Use a more dilute starting solution.[6]- If using an anti-solvent, add it slowly at a slightly elevated temperature.[6]- Ensure the purity of the starting materials.[6]
Enzymatic Resolution
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive enzyme (improper storage, handling, or expired).- Suboptimal reaction conditions (pH, temperature, solvent).- Inappropriate acyl donor.- Substrate or product inhibition.- Verify enzyme activity with a known substrate.- Optimize pH, temperature, and solvent for the specific lipase used (e.g., CAL-B often works well in non-polar organic solvents like MTBE or heptane).[3][11]- Screen different acyl donors (e.g., ethyl acetate, diisopropyl malonate).[12]- Run the reaction at a lower substrate concentration or use a fed-batch approach.[3]
Poor Enantioselectivity (Low E-value) - The chosen enzyme has low intrinsic selectivity for the substrate.- Suboptimal reaction conditions.- Inappropriate acyl donor.- Screen different lipases or other hydrolases.[3]- Optimize the temperature; lower temperatures often increase enantioselectivity.[13]- Screen various acyl donors, as this can significantly impact the E-value.[11]
Chiral HPLC Separation
Problem Possible Cause(s) Suggested Solution(s)
Poor or No Resolution - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- Incorrect temperature.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[4][14]- Adjust the ratio of organic modifier to the non-polar solvent (e.g., hexane/isopropanol).[15]- Optimize the temperature; try decreasing it in 5°C increments.[5]
Peak Tailing - Secondary interactions with the stationary phase (common for basic amines).- Column overload.- Column contamination.- Add a basic modifier like 0.1% diethylamine (DEA) or a high pH mobile phase to the mobile phase.[4][16]- Dilute the sample and reinject.[5]- Flush the column with a strong, compatible solvent.[17]
Fluctuating Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column not properly equilibrated.- Ensure the mobile phase is well-mixed and degassed.[15]- Use a column thermostat to maintain a constant temperature.[15]- Equilibrate the column with at least 20-30 column volumes of the mobile phase before injection.[15]
High Backpressure - Blockage of the inlet frit by particulate matter from the sample or mobile phase.- Sample precipitation on the column.- Reverse the flow direction through the column to try and dislodge the blockage.[17]- Ensure samples are filtered before injection.- Use a guard column to protect the analytical column.[17]

Quantitative Data Summary

The following tables summarize typical data for the chiral resolution of phenethylamines using different methods.

Table 1: Diastereomeric Salt Crystallization of 1-Phenylethylamine

Resolving AgentSolventAmine:Acid RatioYield (%)ee% of Isolated AmineReference
(2R,3R)-(+)-Tartaric AcidMethanol1:1 (racemic amine to tartaric acid)55.069 (S)-amine[18]
(R)-(-)-Mandelic AcidWaterRacemic Amine + D(-) Mandelic AcidHighHigh[19]

Table 2: Enzymatic Kinetic Resolution of Phenethylamine Derivatives

SubstrateEnzymeAcyl DonorSolventConversion (%)ee% of (R)-AmineE-valueReference
1-Phenyl-2-propanamineCAL-BEthyl methoxyacetateHeptane/Et3N509588[11]
1-(4'-Trifluoromethyl)phenyl-2-propanamineCAL-BEthyl methoxyacetateEthyl methoxyacetate/Et3N509364[11][13]
1-(4'-Methoxy)phenyl-2-propanamineCAL-BEthyl methoxyacetateHeptane/Et3N509362[11][13]

Experimental Protocols

Protocol 1: Resolution of (±)-1-Phenylethylamine with (2R,3R)-(+)-Tartaric Acid

This protocol is adapted from a common undergraduate organic chemistry experiment.

Materials:

  • (±)-1-Phenylethylamine

  • (2R,3R)-(+)-Tartaric acid

  • Methanol

  • 50% aqueous NaOH solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, filtration apparatus, separatory funnel, rotary evaporator

Procedure:

  • Salt Formation: Dissolve an equimolar amount of (2R,3R)-(+)-tartaric acid in a minimal amount of hot methanol. In a separate flask, dissolve the racemic (±)-1-phenylethylamine in a small amount of methanol.

  • Slowly add the amine solution to the warm tartaric acid solution with constant stirring.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Transfer the collected crystals to a flask and dissolve them in a minimal amount of water. Add 50% aqueous NaOH solution until the solution is strongly basic (check with pH paper).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-phenylethylamine with diethyl ether (perform at least two extractions).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the resolved (S)-(-)-phenylethylamine.

  • Analysis: Determine the yield and measure the optical rotation using a polarimeter to calculate the specific rotation and enantiomeric excess.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine

This protocol provides a general guideline for enzymatic resolution.

Materials:

  • (±)-1-Phenylethylamine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate or ethyl methoxyacetate)[11][12]

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or heptane)

  • Shaker incubator or magnetic stirrer

  • Reaction vials

Procedure:

  • Reaction Setup: To a vial, add the racemic (±)-1-phenylethylamine, the organic solvent, and the acyl donor.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Reaction: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC. The reaction should be stopped at or near 50% conversion to maximize the ee% of both the acylated product and the unreacted amine.

  • Work-up: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The resulting mixture contains the acylated (R)-amine and the unreacted (S)-amine. These can be separated by standard methods such as column chromatography or acid-base extraction (the unreacted amine can be extracted into an acidic aqueous solution, while the neutral amide remains in the organic phase).

  • Analysis: Determine the enantiomeric excess of the unreacted amine and the acylated product using chiral HPLC or GC.

Visualizations

G Workflow for Chiral Resolution via Diastereomeric Salt Crystallization cluster_prep Preparation cluster_reaction Salt Formation & Crystallization cluster_separation Isolation racemate Racemic Phenethylamine dissolve Dissolve Racemate and Resolving Agent in Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolve solvent Select Solvent solvent->dissolve cool Controlled Cooling (Induces Crystallization) dissolve->cool filtration Filter Crystals (Less Soluble Diastereomer) cool->filtration crystals Crystalline Salt (Enriched Diastereomer) filtration->crystals mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor liberation Liberate Free Amine (Add Base) crystals->liberation extraction Extract Pure Enantiomer liberation->extraction product Resolved Enantiomer extraction->product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

G Troubleshooting Low Yield in Diastereomeric Salt Formation start Low Yield Observed check_solvent Is the solvent system optimized? start->check_solvent screen_solvents Screen a range of solvents and co-solvents check_solvent->screen_solvents No check_ratio Is the stoichiometry optimized? check_solvent->check_ratio Yes screen_solvents->check_ratio vary_ratio Vary racemate:resolving agent molar ratio (e.g., 1:0.5 to 1:1.5) check_ratio->vary_ratio No check_temp Is the temperature profile optimized? check_ratio->check_temp Yes vary_ratio->check_temp optimize_cooling Implement a controlled, slow cooling profile check_temp->optimize_cooling No check_agent Is the resolving agent effective? check_temp->check_agent Yes optimize_cooling->check_agent screen_agents Screen alternative resolving agents check_agent->screen_agents No success Yield Improved check_agent->success Yes screen_agents->success fail Yield Still Low (Consider advanced techniques like CIDT) screen_agents->fail

Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.

G Troubleshooting Poor Resolution in Chiral HPLC start Poor Resolution (Rs < 1.5) check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase adjust_modifier Adjust % of organic modifier (e.g., Isopropanol) check_mobile_phase->adjust_modifier No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes adjust_modifier->check_temp adjust_temp Decrease temperature in 5°C increments check_temp->adjust_temp No check_flow Is the flow rate optimized? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Decrease flow rate (e.g., to 0.5 mL/min) check_flow->adjust_flow No check_csp Is the CSP appropriate? check_flow->check_csp Yes adjust_flow->check_csp screen_csps Screen different types of chiral columns check_csp->screen_csps No success Resolution Improved check_csp->success Yes fail Resolution still poor screen_csps->fail

Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.

References

Improving the enantiomeric excess of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Methylphenyl)ethanamine

Welcome to the technical support center for the enantiomeric enrichment of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the enantiomeric excess (e.e.) of this compound?

A1: The three main strategies for improving the enantiomeric excess of this compound are:

  • Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. A common approach is diastereomeric salt formation, where a chiral resolving agent is used to create two diastereomeric salts with different solubilities, allowing for their separation by crystallization.[1]

  • Enzymatic Kinetic Resolution (EKR): In this method, an enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic amine at a much faster rate than the other. This allows for the separation of the reacted and unreacted enantiomers, both in high enantiomeric purity.[2][3][4]

  • Asymmetric Synthesis: This approach aims to selectively produce a single enantiomer from a prochiral starting material using a chiral catalyst or auxiliary.[5][6][7] This method can be more efficient as it avoids the loss of 50% of the material inherent in classical resolution methods.[1]

Q2: I am getting a low yield of the desired enantiomer with classical chiral resolution. What could be the issue?

A2: Low yields in diastereomeric salt crystallization can be due to several factors:

  • Suboptimal Resolving Agent: The choice of the chiral resolving agent is crucial. For amines like this compound, common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid.[1][8][9] It is often necessary to screen several agents to find one that forms a well-defined crystalline salt with one diastereomer.

  • Incorrect Stoichiometry: The molar ratio of the amine to the resolving agent can significantly impact the efficiency of the resolution. A 1:1 or sometimes a 0.5:1 ratio of resolving agent to racemic amine is a good starting point for screening.[9]

  • Poor Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. A solvent should be chosen in which one diastereomeric salt is significantly less soluble than the other. Screening a range of solvents and solvent mixtures is recommended.[9]

  • Inefficient Crystallization Conditions: Factors such as temperature, cooling rate, and agitation can affect the crystal growth and the purity of the isolated salt.

Q3: My enzymatic kinetic resolution is resulting in a low enantiomeric excess. How can I improve this?

A3: Low enantiomeric excess in an enzymatic kinetic resolution can often be attributed to the following:

  • Suboptimal Enzyme Choice: The selectivity of the enzyme is paramount. Lipases, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), are commonly used for the resolution of amines.[2][4][10][11] Transaminases are another class of enzymes that can be highly effective.[12][13]

  • Inappropriate Acyl Donor: The choice of the acyl donor in a lipase-catalyzed resolution is critical. Simple esters like ethyl acetate or isopropenyl acetate are often used.[3] The structure of the acyl donor can influence the reaction rate and enantioselectivity.

  • Unfavorable Reaction Conditions: Temperature, solvent, and pH can all impact enzyme activity and selectivity. It is advisable to screen these parameters to find the optimal conditions for the specific enzyme and substrate. For instance, non-polar organic solvents are often preferred for lipase-catalyzed resolutions.

  • High Conversion: In kinetic resolution, the enantiomeric excess of the remaining starting material and the product changes as the reaction progresses. To achieve high e.e. for both, the reaction is typically stopped at around 50% conversion. Pushing the conversion beyond this point will decrease the e.e. of the product.

Q4: How can I overcome the 50% maximum yield limitation of a standard kinetic resolution?

A4: To surpass the 50% theoretical maximum yield for a single enantiomer in a kinetic resolution, a Dynamic Kinetic Resolution (DKR) can be employed.[3] DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved by adding a racemization catalyst that does not interfere with the enzymatic reaction. This continuous racemization of the unwanted enantiomer allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[3]

Troubleshooting Guides

Diastereomeric Salt Resolution
Issue Potential Cause Troubleshooting Steps
No crystal formation Poor choice of resolving agent or solvent; solution is too dilute.Screen a variety of chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid).[9] Test a range of solvents with varying polarities. Try concentrating the solution.
Oily precipitate forms The diastereomeric salt is "oiling out" instead of crystallizing.Change the solvent system. Try a slower cooling rate. Add seed crystals if available.
Low enantiomeric excess of the isolated salt Co-precipitation of the more soluble diastereomer.Perform recrystallization of the isolated salt. Optimize the crystallization conditions (e.g., slower cooling, different solvent).
Difficulty recovering the free amine from the salt Incomplete neutralization or issues with extraction.Ensure complete neutralization with a suitable base (e.g., NaOH, NaHCO₃). Optimize the extraction solvent and procedure.
Enzymatic Kinetic Resolution
Issue Potential Cause Troubleshooting Steps
Low or no enzyme activity Inactivated enzyme; incorrect reaction conditions.Use a fresh batch of enzyme. Ensure the solvent is anhydrous if required by the enzyme. Optimize temperature and pH.
Low enantioselectivity (low e.e.) Suboptimal enzyme, acyl donor, or solvent.Screen different lipases or transaminases.[2][12] Test various acyl donors (e.g., ethyl acetate, vinyl acetate).[2][4] Screen a range of non-polar organic solvents.
Difficulty separating the product from the unreacted amine Similar physical properties.Utilize column chromatography with an appropriate stationary and mobile phase. Consider derivatization to alter polarity before separation.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-1-(3-Methylphenyl)ethanamine with (+)-Tartaric Acid

Materials:

  • (±)-1-(3-Methylphenyl)ethanamine

  • (+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Chiral HPLC or GC for e.e. determination

Procedure:

  • Dissolve racemic this compound (1.0 eq) in methanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in a minimal amount of warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash with cold diethyl ether.

  • To recover the free amine, suspend the salt in water and add 1 M NaOH solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determine the enantiomeric excess of the recovered amine using chiral HPLC or GC.

  • The other enantiomer can be recovered from the mother liquor by a similar workup.

Protocol 2: Enzymatic Kinetic Resolution using Novozym 435

Materials:

  • (±)-1-(3-Methylphenyl)ethanamine

  • Immobilized Lipase (Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., Isopropenyl acetate)[3]

  • Anhydrous solvent (e.g., Methyl tert-butyl ether - MTBE)[3]

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

  • Chiral HPLC or GC for e.e. determination

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add (rac)-1-(3-Methylphenyl)ethanamine (1.0 equiv) and anhydrous MTBE. Stir until fully dissolved.

  • Add the immobilized lipase (e.g., Novozym 435, ~20 mg/mmol of substrate).[3]

  • Add the acyl donor (e.g., Isopropenyl acetate, ~0.6 equiv) to start the reaction.[3]

  • Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Once the desired conversion is reached (typically ~50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.[3]

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting acylated amine from the unreacted amine using column chromatography on silica gel.

  • The unreacted amine is one enantiomer, and the acylated amine can be deacylated (e.g., by hydrolysis) to yield the other enantiomer.

  • Determine the enantiomeric excess of both the unreacted amine and the product.

Visualizations

Diastereomeric_Salt_Resolution cluster_resolution Diastereomeric Salt Formation & Crystallization cluster_recovery Enantiomer Recovery racemate Racemic Amine (R/S)-1-(3-Methylphenyl)ethanamine mixing Mixing in Solvent racemate->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mixing diastereomers Diastereomeric Salts (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate mixing->diastereomers crystallization Crystallization diastereomers->crystallization solid Less Soluble Salt (e.g., (R)-Amine Salt) crystallization->solid liquid More Soluble Salt (in Mother Liquor) crystallization->liquid solid_recovery Neutralization & Extraction solid->solid_recovery liquid_recovery Neutralization & Extraction liquid->liquid_recovery enantiomer_R Enantiomerically Enriched (R)-Amine solid_recovery->enantiomer_R enantiomer_S Enantiomerically Enriched (S)-Amine liquid_recovery->enantiomer_S

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Enzymatic_Kinetic_Resolution racemate Racemic Amine (R/S)-1-(3-Methylphenyl)ethanamine reaction Enzymatic Acylation (~50% Conversion) racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Isopropenyl Acetate) acyl_donor->reaction mixture Mixture of: - Unreacted (S)-Amine - Acylated (R)-Amine reaction->mixture separation Separation (e.g., Chromatography) mixture->separation unreacted Enantiopure (S)-Amine separation->unreacted acylated Acylated (R)-Amine separation->acylated deacylation Deacylation acylated->deacylation product Enantiopure (R)-Amine deacylation->product

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

References

Technical Support Center: Synthesis of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Methylphenyl)ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the synthesis of this and related α-methylbenzylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound from 3-methylacetophenone are the Leuckart reaction and catalytic reductive amination. The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent at high temperatures.[1] Catalytic reductive amination employs a catalyst, often a transition metal complex, with a reducing agent like hydrogen gas or a hydride source, and can often be performed under milder conditions.[2]

Q2: What is the intermediate product in the Leuckart reaction?

A2: In the Leuckart reaction, the final product is often an N-formyl derivative of the target amine.[2][3] This intermediate must be hydrolyzed, typically with an acid or base, to yield the free amine.[3][4]

Q3: Can I use formamide instead of ammonium formate for the Leuckart reaction?

A3: Yes, formamide can be used, but it generally results in lower yields compared to ammonium formate.[1] To improve the yield when using formamide, a large excess of formamide can be used, or catalysts such as ammonium formate, ammonium sulfate, or magnesium chloride can be added.[1] The presence of a small amount of water can also be beneficial as it can hydrolyze formamide to ammonium formate in situ.[4]

Q4: What are the advantages of using a catalytic approach for reductive amination?

A4: Catalytic reductive amination often provides higher yields and proceeds under milder conditions than the classical Leuckart reaction. For instance, using a Cp*Rh(III) complex as a catalyst with ammonium formate can lead to high yields of the primary amine at temperatures as low as 50-70°C, compared to the 160-190°C required for the traditional Leuckart reaction.[2] This method can also offer higher chemoselectivity, minimizing the formation of byproducts.[2]

Q5: How can I purify the final product, this compound?

A5: Purification of the amine can typically be achieved through an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the purified amine is extracted with an organic solvent. Final purification can be achieved by distillation or chromatography.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction- Ensure the reaction temperature is sufficiently high, especially for the Leuckart reaction (typically 160-190°C).[2] - For catalytic reactions, ensure the catalyst is active and not poisoned.
Sublimation of ammonium carbonateIn the Leuckart reaction, ammonium carbonate can sublime and clog the condenser.[4] Ensure the reaction is conducted in a well-ventilated fume hood and monitor the condenser. Using a homogeneous acidic solution can help mitigate this.[4]
Inefficient imine formationFor reductive amination, maintain a mildly acidic pH (around 4-5) to facilitate imine formation.[5]
Formation of Side Products Formation of secondary amineIn catalytic reductive amination, the formation of the secondary amine, di(1-(3-methylphenyl)ethyl)amine, can occur. Optimizing the catalyst and reaction conditions can improve selectivity for the primary amine.[2]
Incomplete hydrolysis of N-formyl intermediateIf the N-formyl derivative is observed in the final product, ensure the hydrolysis step (e.g., refluxing with HCl) is carried out for a sufficient duration.[4]
Difficult Product Isolation Emulsion during workupAdd brine to the aqueous layer during extraction to help break up emulsions.
Co-elution of product and starting materialIf the product and starting material have similar polarities, an acid-base extraction is highly recommended for separation before final purification by chromatography or distillation.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of α-Methylbenzylamines under Different Conditions

Reaction TypeKetoneReagents/CatalystTemperature (°C)Yield (%)Reference
Leuckart ReactionAcetophenoneFormamide (6 equiv.)>15075-80[4]
Catalytic Leuckart-WallachAcetophenoneAmmonium formate, [RhCp*Cl2]27092[2]
Leuckart Reaction3-Phenyl-2-butanoneFormamide and Formic Acid170-18048[6]
Leuckart Reaction3-Phenyl-2-butanoneAmmonia and Formic Acid160-17050[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Leuckart Reaction

This protocol is a general procedure based on the classical Leuckart reaction.

Materials:

  • 3-Methylacetophenone

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methylacetophenone and an excess of ammonium formate (typically 3-5 equivalents).

  • Heat the reaction mixture in an oil bath to 160-170°C and maintain this temperature for 4-6 hours.

  • After cooling the reaction mixture, add concentrated hydrochloric acid.

  • Reflux the mixture for several hours to hydrolyze the intermediate N-formyl derivative.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ketone.

  • Make the aqueous layer basic by the slow addition of a concentrated NaOH solution.

  • Extract the product into diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Catalytic Reductive Amination of 3-Methylacetophenone

This protocol is a general procedure based on modern catalytic methods.[2]

Materials:

  • 3-Methylacetophenone

  • Ammonium formate

  • [RhCp*Cl2]2 (or other suitable catalyst)

  • Methanol

  • Sodium Bicarbonate (NaHCO3) solution

  • Organic solvent (e.g., dichloromethane)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 3-methylacetophenone in methanol, add ammonium formate (typically 5 equivalents) and the catalyst (e.g., [RhCp*Cl2]2, typically 0.05 mol%).

  • Heat the mixture at 50-70°C for the required reaction time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Add a saturated solution of NaHCO3 and extract the product with an organic solvent like dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_leuckart Leuckart Reaction Workflow cluster_catalytic Catalytic Reductive Amination Workflow leuckart_start Mix 3-Methylacetophenone and Ammonium Formate leuckart_heat Heat to 160-170°C leuckart_start->leuckart_heat leuckart_hydrolysis Acid Hydrolysis leuckart_heat->leuckart_hydrolysis leuckart_workup Workup and Purification leuckart_hydrolysis->leuckart_workup leuckart_product This compound leuckart_workup->leuckart_product catalytic_start Mix 3-Methylacetophenone, Ammonium Formate, and Catalyst in Solvent catalytic_heat Heat to 50-70°C catalytic_start->catalytic_heat catalytic_workup Workup and Purification catalytic_heat->catalytic_workup catalytic_product This compound catalytic_workup->catalytic_product

Caption: Comparative workflows for the synthesis of this compound.

troubleshooting_yield start Low Product Yield check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_reagents Are reagents and catalyst active? check_temp->check_reagents Yes replace_reagents Use fresh reagents and/or catalyst check_reagents->replace_reagents No check_ph Is the pH mildly acidic (4-5)? (for reductive amination) check_reagents->check_ph Yes adjust_ph Adjust pH check_ph->adjust_ph No optimize_conditions Further optimize other reaction conditions check_ph->optimize_conditions Yes

Caption: Troubleshooting decision tree for low yield in amine synthesis.

References

Optimization of reaction conditions for 1-(3-Methylphenyl)ethanamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 1-(3-Methylphenyl)ethanamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic work.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via reductive amination and the Leuckart reaction.

Reductive Amination of 3-Methylacetophenone
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine formation: The equilibrium between the ketone and the imine may not favor the imine. 2. Inactive reducing agent: Sodium borohydride may have degraded due to improper storage. 3. Suboptimal pH: The pH of the reaction mixture is critical for both imine formation and the stability of the reducing agent.1. Extend reaction time for imine formation: Allow the 3-methylacetophenone and ammonia/ammonium salt to react for a longer period before adding the reducing agent. 2. Use a fresh batch of sodium borohydride. 3. Adjust pH: Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without significantly decomposing the sodium borohydride. A buffer system can be employed.
Formation of Side Products (e.g., secondary amine) 1. Over-alkylation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine.1. Use a large excess of the ammonia source: This will favor the reaction of the ketone with ammonia over the product amine. 2. Control the addition of the reducing agent: Add the sodium borohydride portion-wise to keep the concentration of the primary amine low during the reaction.
Unreacted Starting Material 1. Insufficient reducing agent: The amount of sodium borohydride was not enough to reduce all the formed imine. 2. Low reaction temperature: The reduction may be too slow at lower temperatures.1. Increase the molar equivalent of the reducing agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Leuckart Reaction with 3-Methylacetophenone
IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Suboptimal temperature: The Leuckart reaction requires high temperatures to proceed efficiently.[1] 2. Water content: The presence of water can affect the equilibrium of the reaction.[2] 3. Incomplete hydrolysis: The intermediate formyl derivative may not be fully hydrolyzed to the desired primary amine.1. Optimize reaction temperature: A temperature range of 160-185°C is often optimal.[3] 2. Control water content: While a small amount of water can be catalytic, excess water can be detrimental.[2] Consider using a setup that allows for the removal of water. 3. Ensure complete hydrolysis: Increase the time and/or concentration of the acid used for the hydrolysis step.
Formation of Tar/Polymeric Byproducts 1. Excessively high temperatures: Can lead to decomposition and polymerization of reactants and products.[4] 2. Prolonged reaction times: Extended heating can promote side reactions.1. Carefully control the reaction temperature using a reliable heating mantle and thermometer. 2. Monitor the reaction progress and stop the reaction once the starting material is consumed.
Difficult Product Isolation 1. Emulsion formation during workup: The presence of high-boiling point reagents and byproducts can complicate extraction.1. Use a sufficient amount of a suitable extraction solvent. 2. Consider a steam distillation to isolate the volatile amine from the non-volatile reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, reductive amination or the Leuckart reaction?

A1: Both methods are viable for the synthesis of this compound. Reductive amination is often preferred in a laboratory setting due to its milder reaction conditions and the use of less harsh reagents. The Leuckart reaction, while effective, requires high temperatures and can sometimes lead to the formation of more byproducts, but it can be a cost-effective option for larger-scale synthesis.[1][3]

Q2: What is the role of formic acid in the Leuckart reaction?

A2: In the Leuckart reaction, formic acid or its derivatives (like ammonium formate or formamide) act as both the reducing agent and the source of the amino group.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of both reductive amination and the Leuckart reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (3-methylacetophenone) and the appearance of the product.

Q4: What are the expected byproducts in the synthesis of this compound?

A4: In reductive amination, the main byproduct can be the secondary amine, N-(1-(3-methylphenyl)ethyl)-1-(3-methylphenyl)ethanamine. In the Leuckart reaction, byproducts can include various condensation and polymerization products due to the high reaction temperatures.[4]

Q5: What is a suitable method for the purification of the final product?

A5: The most common method for purifying this compound is distillation under reduced pressure. Acid-base extraction can also be used to separate the basic amine from non-basic impurities before the final distillation.

Data Presentation

Optimization of Leuckart Reaction Conditions for Acetophenone (as a model for 3-Methylacetophenone)

The following table summarizes the effect of varying reaction conditions on the yield of α-methylbenzylamine from acetophenone, which serves as a good model for the synthesis of this compound.

Molar Ratio (Formamide:Ketone)Temperature (°C)Reaction Time (h)Yield (%)Reference
4.5205689[2]
6150Not SpecifiedModerate (50-60%)[2]
Not Specified120-13015 (with formamide)0[5]
Not Specified120-1304 (with ammonium formate)10[5]

Experimental Protocols

Protocol 1: Reductive Amination of 3-Methylacetophenone

This protocol is a general procedure and may require optimization.

Materials:

  • 3-Methylacetophenone

  • Ammonium acetate

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-methylacetophenone and a 5-10 fold molar excess of ammonium acetate in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2 molar equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 2M NaOH until the pH is >10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Leuckart Reaction of 3-Methylacetophenone

This protocol is based on an optimized procedure for acetophenone and should be adapted for 3-methylacetophenone.[2]

Materials:

  • 3-Methylacetophenone

  • Formamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methylacetophenone and formamide (4.5 molar equivalents).

  • Add a small amount of water (approximately 0.1 mL per 1 g of ketone) to the mixture.[2]

  • Heat the mixture with stirring in an oil bath at 205°C for 6 hours.[2]

  • Cool the reaction mixture to below 100°C and add 6M HCl.

  • Reflux the mixture for 1 hour to hydrolyze the intermediate formamide.

  • Cool the mixture to room temperature and extract with diethyl ether to remove any unreacted ketone.

  • Make the aqueous layer strongly basic (pH > 10) with the addition of 5M NaOH.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualization

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification ketone 3-Methylacetophenone mix1 Mix and Stir (Imine Formation) ketone->mix1 ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->mix1 solvent Methanol solvent->mix1 add_reductant Add Reducing Agent (Portion-wise, <10°C) mix1->add_reductant reducing_agent Sodium Borohydride reducing_agent->add_reductant stir Stir at RT add_reductant->stir quench Quench with HCl stir->quench evaporate_solvent Evaporate Methanol quench->evaporate_solvent basify Basify with NaOH evaporate_solvent->basify extract Extract with Ether basify->extract dry Dry Organic Layer extract->dry evaporate_ether Evaporate Ether dry->evaporate_ether distill Vacuum Distillation evaporate_ether->distill product product distill->product Pure this compound

Caption: Experimental workflow for the reductive amination synthesis of this compound.

Leuckart_Reaction_Workflow cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification ketone 3-Methylacetophenone heat Heat at 205°C (6 hours) ketone->heat formamide Formamide formamide->heat water Water (catalytic) water->heat add_hcl Add 6M HCl heat->add_hcl reflux Reflux (1 hour) add_hcl->reflux extract_ketone Extract with Ether (remove unreacted ketone) reflux->extract_ketone basify Basify with NaOH extract_ketone->basify extract_product Extract with Ether basify->extract_product dry Dry Organic Layer extract_product->dry evaporate Evaporate Ether dry->evaporate distill Vacuum Distillation evaporate->distill product product distill->product Pure this compound

Caption: Experimental workflow for the Leuckart reaction synthesis of this compound.

Troubleshooting_Logic cluster_RA Reductive Amination cluster_LR Leuckart Reaction start Low Product Yield? RA_q1 Check Imine Formation (TLC/GC) start->RA_q1 Reductive Amination LR_q1 Check Temperature start->LR_q1 Leuckart Reaction RA_a1_yes Imine Formed RA_q1->RA_a1_yes Yes RA_a1_no No/Low Imine RA_q1->RA_a1_no No RA_q2 Check Reducing Agent RA_a1_yes->RA_q2 RA_sol1 Extend Reaction Time Adjust pH (6-7) RA_a1_no->RA_sol1 RA_a2_ok Agent is Active RA_q2->RA_a2_ok Yes RA_a2_bad Agent Inactive RA_q2->RA_a2_bad No RA_q3 Check Molar Ratios RA_a2_ok->RA_q3 RA_sol2 Use Fresh NaBH4 RA_a2_bad->RA_sol2 RA_sol3 Increase Reducing Agent RA_q3->RA_sol3 LR_a1_ok Temp is Optimal (160-185°C) LR_q1->LR_a1_ok Yes LR_a1_low Temp Too Low LR_q1->LR_a1_low No LR_q2 Check Hydrolysis Step LR_a1_ok->LR_q2 LR_sol1 Increase Temperature LR_a1_low->LR_sol1 LR_a2_ok Hydrolysis Complete LR_q2->LR_a2_ok Yes LR_a2_inc Incomplete Hydrolysis LR_q2->LR_a2_inc No LR_sol2 Increase Hydrolysis Time/Acid Conc. LR_a2_inc->LR_sol2

References

Technical Support Center: Purification of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(3-Methylphenyl)ethanamine from a reaction mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of Diastereomeric Salt Crystals During Chiral Resolution

Possible Causes:

  • Suboptimal Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system.

  • Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent is critical for efficient crystallization.

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystallization to occur.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of oils or very small crystals that are difficult to filter.

  • Interference from Impurities: Impurities from the reaction mixture can inhibit crystal formation.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale crystallization trials with a variety of solvents (e.g., methanol, ethanol, isopropanol, and mixtures with water) to identify a system where one diastereomeric salt has significantly lower solubility.

  • Optimize Stoichiometry: Experiment with different molar ratios of the resolving agent (e.g., L-tartaric acid) to the racemic amine. Ratios from 0.5 to 1.0 equivalent of the resolving agent are common starting points.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Seeding: Introduce a small crystal of the desired diastereomeric salt to the supersaturated solution to induce crystallization.

  • Pre-purification: If significant impurities are present, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting the resolution.

Issue 2: Emulsion Formation During Aqueous Workup

Possible Causes:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.

  • High pH: Strongly basic aqueous solutions can promote emulsion formation.

  • Presence of Surfactant-like Impurities: Byproducts from the reaction can act as emulsifying agents.

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming an emulsion.

  • Break the Emulsion:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • pH Adjustment: If the aqueous layer is strongly basic, consider carefully neutralizing it to a lower pH, if the product is stable under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying racemic this compound?

A1: The most common and effective method for purifying and resolving racemic this compound is through diastereomeric salt formation with a chiral resolving agent, followed by recrystallization. L-(+)-Tartaric acid is a commonly used and effective resolving agent for this purpose.

Q2: What are the typical impurities I might encounter in my reaction mixture from the reductive amination of 3-methylacetophenone?

A2: Besides unreacted starting materials (3-methylacetophenone and the amine source), potential impurities include the corresponding alcohol (1-(3-methylphenyl)ethanol) from the reduction of the ketone, and over-alkylated or side-reaction products depending on the specific reductive amination conditions used. If using a Leuckart-type reaction with ammonium formate, N-formylated byproducts can also be present.

Q3: How can I remove the resolving agent to obtain the free this compound after recrystallization of the diastereomeric salt?

A3: To liberate the free amine, the purified diastereomeric salt is typically dissolved or suspended in water and treated with a base, such as sodium hydroxide (NaOH) solution, until the pH is basic (pH > 10)[1]. The free amine, which is less soluble in water, can then be extracted into an organic solvent like diethyl ether or dichloromethane[1][2][3].

Q4: What is a suitable solvent for recrystallizing the diastereomeric salt of this compound and L-tartaric acid?

A4: Alcohols such as methanol or ethanol, or mixtures of these with water, are commonly used for the recrystallization of amine-tartrate salts[4]. The optimal solvent system will provide a significant difference in the solubility of the two diastereomers, allowing for the selective crystallization of one.

Q5: How can I confirm the purity and enantiomeric excess of my purified this compound?

A5: The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The enantiomeric excess (e.e.) is best determined using a chiral High-Performance Liquid Chromatography (HPLC) method with a suitable chiral stationary phase[5].

Data Presentation

Purification MethodTypical Purity AchievedTypical Yield (per step)Key Parameters to Control
Fractional Vacuum Distillation >95% (racemic)60-80%Vacuum pressure, heating mantle temperature, and fractionation column efficiency.
Diastereomeric Salt Resolution >98% (single enantiomer)40-50% (for one enantiomer)Choice of resolving agent and solvent, crystallization temperature, and cooling rate.
Recrystallization of Salt >99% (single enantiomer)80-95%Solvent system, dissolution temperature, and cooling profile.

Experimental Protocols

Protocol 1: Chiral Resolution of this compound using L-(+)-Tartaric Acid
  • Salt Formation:

    • Dissolve racemic this compound (1.0 equivalent) in methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in a minimal amount of hot methanol.

    • Slowly add the hot tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • Further cool the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization (Optional but Recommended):

    • Dissolve the obtained crystals in a minimal amount of hot methanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to recrystallize the diastereomeric salt for higher enantiomeric purity.

    • Collect the purified crystals by vacuum filtration.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a 2M sodium hydroxide (NaOH) solution dropwise until the solution is strongly basic (pH > 10)[1].

    • Extract the liberated free amine with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Use a fractionating column (e.g., Vigreux or packed column) for efficient separation.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

Mandatory Visualizations

Purification_Workflow Purification Workflow for this compound Reaction_Mixture Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Reaction_Mixture->Workup Racemic_Amine Racemic this compound Workup->Racemic_Amine Distillation Fractional Vacuum Distillation Racemic_Amine->Distillation Optional Chiral_Resolution Chiral Resolution (e.g., with L-Tartaric Acid) Racemic_Amine->Chiral_Resolution Purified_Racemate Purified Racemic Amine Distillation->Purified_Racemate Purified_Racemate->Chiral_Resolution Diastereomeric_Salts Mixture of Diastereomeric Salts Chiral_Resolution->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystals) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->More_Soluble_Salt Liberation Liberation of Free Amine (Basification & Extraction) Less_Soluble_Salt->Liberation Pure_Enantiomer Enantiomerically Pure This compound Liberation->Pure_Enantiomer

Caption: Purification workflow for this compound.

Troubleshooting_Diastereomeric_Resolution Troubleshooting Diastereomeric Salt Crystallization Start Problem: Low Yield or No Crystals Check_Solvent Is the solvent system optimized? Start->Check_Solvent Screen_Solvents Perform solvent screening (e.g., alcohols, alcohol/water mixtures) Check_Solvent->Screen_Solvents No Check_Concentration Is the solution supersaturated? Check_Solvent->Check_Concentration Yes Screen_Solvents->Check_Concentration Concentrate Concentrate the solution by evaporating some solvent Check_Concentration->Concentrate No Check_Cooling Was the cooling rate slow? Check_Concentration->Check_Cooling Yes Concentrate->Check_Cooling Slow_Cooling Allow to cool slowly to RT, then to 0°C Check_Cooling->Slow_Cooling No Check_Purity Are there significant impurities? Check_Cooling->Check_Purity Yes Slow_Cooling->Check_Purity Pre_Purify Perform preliminary purification (e.g., column chromatography) Check_Purity->Pre_Purify Yes Success Successful Crystallization Check_Purity->Success No Pre_Purify->Success No_Success Still no success? Consider a different resolving agent. Success->No_Success If purity is still low

References

Racemization of 1-(3-Methylphenyl)ethanamine and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(3-Methylphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the handling, analysis, and prevention of racemization of this chiral amine.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, focusing on maintaining its enantiomeric purity.

Issue 1: Loss of Enantiomeric Excess (ee) During a Reaction

Q: I am observing a significant drop in the enantiomeric excess of my this compound after my reaction. What are the potential causes and how can I fix this?

A: Loss of enantiomeric excess, or racemization, is a common challenge when working with chiral amines. The primary causes can be categorized as follows:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide enough energy to overcome the inversion barrier at the chiral center, leading to racemization.

  • Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as imines or carbocations, are highly susceptible to racemization. For instance, the temporary removal of the proton at the chiral center can lead to a planar intermediate that can be re-protonated from either side, resulting in a mixture of enantiomers.

  • Inappropriate Solvent Choice: The solvent can play a crucial role. Polar, protic solvents may stabilize charged, achiral intermediates, thereby promoting racemization.

Systematic Troubleshooting Workflow:

G start Start: Loss of ee Observed temp Reduce Reaction Temperature start->temp Is the reaction run at high temperature? reagents Evaluate Acidity/Basicity temp->reagents If temperature reduction is insufficient or not feasible solvent Screen Alternative Solvents reagents->solvent Are strong acids or bases present? Consider milder alternatives or a buffer. protect Introduce a Protecting Group solvent->protect Is a polar, protic solvent used? Test aprotic solvents (e.g., Toluene, THF). end End: Enantiomeric Purity Maintained protect->end If other strategies fail, protect the amine functionality.

Caption: Troubleshooting workflow for loss of enantiomeric excess.

Issue 2: Poor Resolution or Peak Tailing in Chiral HPLC Analysis

Q: I'm having trouble separating the enantiomers of this compound using chiral HPLC. My peaks are either not resolved or are showing significant tailing. What should I do?

A: Poor chiral separation can be due to a variety of factors related to the column, mobile phase, and analytical conditions.

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the right chiral selector to interact differently with the two enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for benzylic amines.

  • Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier, additives, and their ratios, is critical. For amine compounds, acidic and basic additives are often used to improve peak shape and resolution.

  • Method Parameters: Flow rate and temperature can significantly impact chiral recognition.

Troubleshooting Steps for Chiral HPLC:

  • Verify Column Suitability: Confirm that the chosen CSP is appropriate for the separation of aromatic amines. Consult the column manufacturer's application notes.

  • Optimize Mobile Phase:

    • Screen Modifiers: If using normal phase (e.g., hexane/isopropanol), vary the alcohol percentage.

    • Additives are Key: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can significantly reduce peak tailing by masking residual silanol groups on the stationary phase. Conversely, an acidic modifier might be needed in some cases. A common starting point is a mobile phase containing a small percentage of an alcohol (like ethanol or isopropanol) in a non-polar solvent (like hexane), with an additive like 0.1% DEA.

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, though it will increase run time.

    • Temperature can affect the interactions between the analyte and the CSP. Try running the analysis at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The most common mechanism involves the formation of an achiral imine intermediate through a dehydrogenation/hydrogenation process. This can be facilitated by heat, certain metal catalysts, or strong bases. The planar imine can then be reduced from either face, leading to a racemic mixture of the amine.

Q2: How can I prevent racemization during the synthesis or work-up of this compound?

A2: To minimize racemization, consider the following:

  • Low Temperatures: Perform reactions and extractions at low temperatures whenever possible.

  • Mild Reagents: Avoid using strong, non-selective bases or acids.

  • Protecting Groups: In multi-step syntheses, protecting the amine functionality (e.g., as a carbamate or amide) can prevent racemization. The protecting group can be removed under mild conditions in a later step.

  • Solvent Choice: Use non-polar, aprotic solvents to disfavor the formation of charged, achiral intermediates.

Q3: Under what pH conditions is this compound most stable against racemization?

A3: Generally, benzylic amines are more stable under neutral to slightly acidic conditions. Strongly basic conditions can facilitate deprotonation at the chiral center, leading to racemization. Strongly acidic conditions can also sometimes promote racemization, although the specific susceptibility depends on the molecule's structure. It is advisable to perform stability studies at different pH values if the application requires exposure to acidic or basic environments.

Q4: What is a reliable method to determine the enantiomeric excess of my sample?

A4: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent are two of the most common and reliable methods. Chiral HPLC provides direct separation of the enantiomers, while NMR with a chiral solvating agent creates diastereomeric complexes that have distinct signals, allowing for quantification.

Quantitative Data on Stability

Table 1: Influence of Temperature on Racemization Rate (Hypothetical Data)

Temperature (°C)SolventRacemization Half-life (hours)
25Toluene> 500
50Toluene~120
80Toluene~15
80Ethanol~8

This table illustrates the expected trend that higher temperatures and more polar solvents can significantly increase the rate of racemization.

Table 2: Influence of pH on Amine Stability in Aqueous Solutions (General Trends)

pH RangeConditionGeneral Stability of Benzylic AminesPotential for Racemization
1-3Strongly AcidicGenerally stable as the ammonium saltLow to Moderate
4-6Weakly AcidicHighLow
7NeutralHighVery Low
8-10Weakly BasicHighModerate
11-14Strongly BasicModerate to LowHigh

This table summarizes the general stability of benzylic amines at different pH values. Extreme pH conditions, especially strong bases, are more likely to induce racemization.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method for this compound.

  • Column: Chiral stationary phase based on a polysaccharide derivative (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica gel.

    • Typical Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, with a basic additive.

    • Initial Screening Condition: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Optimization: If resolution is not optimal, systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20) and the concentration of DEA (e.g., 0.05% to 0.2%).

Protocol 2: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy

This method uses a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.

  • Materials:

    • Sample of this compound.

    • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (R)-(-)-Mandelic acid.

    • Deuterated solvent (e.g., CDCl₃).

    • NMR tubes.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent.

    • Dissolve the mixture in approximately 0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure good signal-to-noise by acquiring a sufficient number of scans.

  • Data Analysis:

    • Identify a proton signal of the analyte that is well-resolved and shows distinct peaks for the two diastereomeric complexes (e.g., the methine proton or the methyl protons).

    • Integrate the two distinct peaks corresponding to the R and S enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Workflow for ee Determination by NMR:

G start Start: Prepare Sample dissolve Dissolve analyte and CSA in deuterated solvent start->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum and Identify Diastereomeric Signals acquire->process integrate Integrate Distinct Signals process->integrate calculate Calculate Enantiomeric Excess integrate->calculate end End: Report ee% calculate->end

Caption: Workflow for ee determination by NMR with a chiral solvating agent.

Technical Support Center: Purification of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Methylphenyl)ethanamine. This guide is designed to assist researchers in overcoming common challenges encountered during the purification process, ensuring the attainment of high-purity material suitable for further application.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound synthesized via reductive amination of 3-methylacetophenone?

A1: The most probable impurities include:

  • Unreacted Starting Materials: 3-methylacetophenone.

  • Intermediate Species: The corresponding imine, N-(1-(3-methylphenyl)ethylidene)-1-(3-methylphenyl)ethanamine.

  • Over-alkylation Products: The secondary amine, N,N-bis(1-(3-methylphenyl)ethyl)amine.

  • Side-products from the Reducing Agent: Borate salts if using sodium borohydride.

Q2: My crude product is a dark-colored oil. How can I remove the color?

A2: Colored impurities can often be removed by treating the crude product with activated carbon. This is typically done by dissolving the crude material in a suitable solvent, adding a small amount of activated carbon, heating and stirring for a short period, and then filtering the carbon away. However, be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.

Q3: I'm seeing multiple spots on my TLC plate after purification. What should I do?

A3: Multiple spots on a TLC plate indicate the presence of impurities. The appropriate next step depends on the purification method used. If you have already attempted a primary purification like distillation, a secondary method such as column chromatography or recrystallization may be necessary to separate compounds with similar boiling points.

Q4: Is this compound a solid or a liquid at room temperature?

A4: this compound is a solid at room temperature.[1][2] This makes recrystallization a viable method for purification.

Troubleshooting Guides

Issue 1: Low Purity After Fractional Distillation

Symptoms:

  • The distillate is still a mixture of components as determined by GC-MS or NMR.

  • The boiling point range during distillation is broad.

Possible Causes & Solutions:

Possible CauseRecommended Solution(s)
Insufficient Separation Efficiency - Ensure you are using a fractionating column (e.g., Vigreux, Raschig, or packed column) and not performing a simple distillation.[3][4] - Increase the length or efficiency (number of theoretical plates) of your fractionating column. - Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established within the column.[3]
Azeotrope Formation - Some amine mixtures can form azeotropes. Consider a different purification technique, such as converting the amine to a salt for recrystallization.
Thermal Decomposition - If the compound is degrading at its atmospheric boiling point, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • No crystals form upon cooling.

  • Low recovery of the purified product.

Possible Causes & Solutions:

Possible CauseRecommended Solution(s)
Inappropriate Solvent Choice - The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] - Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) to find a suitable one. - Consider a two-solvent system, such as ethanol/water. Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify.[6]
Solution is Too Concentrated or Cooled Too Quickly - If the product oils out, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7]
Solution is Too Dilute - If no crystals form, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and then try cooling again.
Supersaturation - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.
Significant Amount of Impurities Present - High levels of impurities can inhibit crystallization. Consider a preliminary purification step like an acid-base extraction before recrystallization.

Data Presentation

Table 1: Physical Properties of this compound and Related Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Physical State at RT
This compound (Product) C₉H₁₃N135.21[2][8]~211-212 (estimated)Solid[1][2]
3-Methylacetophenone (Starting Material)C₉H₁₀O134.18[9]218-220[9]Liquid
N-(1-(3-methylphenyl)ethylidene)-1-(3-methylphenyl)ethanamine (Imine Intermediate)C₁₈H₂₁N251.37> 220 (estimated)Likely liquid/low melting solid
N,N-bis(1-(3-methylphenyl)ethyl)amine (Secondary Amine)C₁₈H₂₃N253.39> 220 (estimated)Likely liquid

Note: Boiling point for the product is estimated based on the similar compound 1-(4-Methylphenyl)ethylamine. Boiling points for the imine and secondary amine are estimated to be significantly higher than the primary amine due to their increased molecular weight.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating the lower-boiling this compound from higher-boiling impurities like the imine and secondary amine by-products.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux or packed fractionating column, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed for vacuum.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

    • Carefully collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

    • Monitor the temperature closely. A sharp increase in temperature may indicate the beginning of the distillation of higher-boiling impurities. At this point, stop the distillation or change the receiving flask.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Recrystallization

Given that this compound is a solid, recrystallization is an effective purification technique. An ethanol/water solvent system is a good starting point for amines.[6]

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol and water separately at room temperature and when heated. The ideal single solvent will show low solubility at room temperature and high solubility when hot. If no single solvent is ideal, a two-solvent system is appropriate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • If using a single solvent, allow the hot, clear solution to cool slowly to room temperature.

    • If using a two-solvent system (e.g., ethanol/water), add hot water dropwise to the hot ethanol solution until a persistent cloudiness is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent or solvent mixture used for recrystallization) to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the purified crystals and analyze by an appropriate method (e.g., GC-MS, NMR) to confirm purity.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Final Product Start Crude this compound Purity_Check Assess Purity (TLC, GC-MS, NMR) Start->Purity_Check Distillation Fractional Distillation Purity_Check->Distillation High-boiling impurities Recrystallization Recrystallization Purity_Check->Recrystallization Product is solid AcidBase Acid-Base Extraction Purity_Check->AcidBase LowPurity Issue: Low Purity End Pure this compound Purity_Check->End Purity > 99% Distillation->Purity_Check Re-assess Distillation->LowPurity Recrystallization->Purity_Check Re-assess OilingOut Issue: Oiling Out Recrystallization->OilingOut NoCrystals Issue: No Crystals Form Recrystallization->NoCrystals AcidBase->Distillation Post-extraction AcidBase->Recrystallization Post-extraction AdjustDistillation Optimize Distillation (Column, Rate, Vacuum) LowPurity->AdjustDistillation PreliminaryPurification Perform Preliminary Purification LowPurity->PreliminaryPurification ChangeSolvent Change Recrystallization Solvent/System OilingOut->ChangeSolvent NoCrystals->ChangeSolvent If induction fails InduceCrystallization Induce Crystallization (Scratch, Seed) NoCrystals->InduceCrystallization AdjustDistillation->Distillation Retry ChangeSolvent->Recrystallization Retry InduceCrystallization->Recrystallization Retry PreliminaryPurification->Purity_Check Re-assess

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Reductive Amination of 3-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the reductive amination of 3-methylacetophenone. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common general causes for low yield in the reductive amination of 3-methylacetophenone?

Low conversion rates in reductive amination can arise from several factors. The primary areas to investigate are the formation and stability of the imine intermediate, the choice and activity of the reducing agent, the specific reaction conditions (pH, solvent, temperature), and the purity of the starting materials.[1] Common specific causes include:

  • Inefficient Imine Formation: The equilibrium between 3-methylacetophenone, the amine, and the corresponding imine may not favor the intermediate. This can be exacerbated by steric hindrance, electronic effects, or the presence of water, which can hydrolyze the imine.[1]

  • Suboptimal pH: The reaction's pH is critical. Imine formation is generally favored under mildly acidic conditions (pH 4-5).[1][2] If the pH is too low, the amine becomes protonated and non-nucleophilic; if it's too high, the ketone's carbonyl group isn't sufficiently activated for the amine's attack.[1]

  • Incorrect Choice or Inactive Reducing Agent: The reducing agent may be too strong, reducing the 3-methylacetophenone before imine formation, or too weak to reduce the formed imine.[1] The reagent may also have degraded over time.[3]

  • Side Reactions: Aldehydes and ketones can undergo side reactions like aldol condensations. The imine intermediate itself can be unstable and might decompose if not reduced in a timely manner.[1]

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.[1]

Q2: How do I choose the right reducing agent for my reaction?

The choice of reducing agent is crucial and depends on the reactivity of your substrates and desired conditions.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is a mild and selective reducing agent that is effective for a wide range of ketones, including those with acid-sensitive groups.[3][4] It has a good safety profile and selectively reduces the imine intermediate over the ketone starting material, which minimizes side reactions and often leads to higher yields.[3][5][6] However, STAB is water-sensitive and not compatible with methanol.[3]

  • Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective at a slightly acidic pH (around 4-6).[7][8][9] It is also selective for the iminium ion over the ketone.[6][9] A significant drawback is its high toxicity and the potential to generate hydrogen cyanide gas, requiring careful handling and workup procedures.[4][6]

  • Sodium Borohydride (NaBH₄): This is a stronger and less expensive reducing agent.[10] Its higher reactivity means it can reduce both the imine and the starting 3-methylacetophenone.[4][6][11] To avoid reducing the starting ketone, it is best to first allow for complete imine formation and then add the NaBH₄.[4][11]

Q3: My yield is still low. Could the issue be with imine formation?

Yes, inefficient imine formation is a very common problem. The reaction to form the imine is an equilibrium process. To drive the reaction forward, water, a byproduct of the reaction, must be effectively managed.

  • Use of a Dehydrating Agent: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help by removing water as it is formed.

  • Azeotropic Removal of Water: For some setups, forming the imine under conditions that allow for the azeotropic removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene) can be effective.

  • Acid Catalysis: The addition of a catalytic amount of acid, such as acetic acid (typically 1.0-1.2 equivalents), can facilitate imine formation.[1]

Q4: What are the optimal reaction conditions (solvent, temperature, pH)?

Optimal conditions can vary, but general guidelines are as follows:

  • Solvent: For STAB, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[3][12] For NaBH₃CN and NaBH₄, protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[11]

  • Temperature: Most reductive aminations can be run at room temperature.[1] However, for less reactive substrates like ketones, gentle heating may be required to improve the rate and yield.[13]

  • pH: A mildly acidic pH range of 4-7 is generally optimal.[4] For NaBH₃CN, a pH of around 6-7 is ideal for selectively reducing the iminium ion.[8] Acetic acid is a common choice to achieve the desired pH.[14]

Q5: I see multiple spots on my TLC plate after the reaction. What are the likely side products or impurities?

Besides unreacted starting materials, common impurities can include:

  • Over-alkylation Products: If a primary amine is used, it's possible for the product (a secondary amine) to react again with 3-methylacetophenone, leading to a tertiary amine.[12]

  • Reduced Ketone: The alcohol (3-methyl-1-phenylethanol) can form if the reducing agent is too strong or if conditions are not selective, leading to the reduction of the starting ketone.[7]

  • Unreduced Imine: Incomplete reduction can leave the imine intermediate in the final product mixture.[15]

  • Aldol Condensation Products: Ketones can potentially undergo self-condensation under certain conditions.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is often the most critical issue, pointing to a fundamental problem with the reaction setup.

Potential Cause Troubleshooting Step
Inactive Reducing Agent Test the activity of your reducing agent on a simpler, known substrate (e.g., a simple aldehyde).[16] Purchase a fresh bottle of the reagent.
Incorrect pH Measure the pH of the reaction mixture. Adjust to a range of 4-6 using a weak acid like acetic acid. If the pH is too low, the amine is protonated and not nucleophilic.[1]
Water in the Reaction Ensure all glassware is oven-dried and use anhydrous solvents. Consider adding a dehydrating agent like molecular sieves.
Poor Reagent Solubility Choose a solvent in which all reactants are fully soluble at the reaction temperature.[1]
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS. Ketones often react slower than aldehydes; extend the reaction time to 24 hours or longer if necessary.[13][17]
Issue 2: Mixture of Product and Unreacted Starting Material

This indicates an incomplete or stalled reaction.

Potential Cause Troubleshooting Step
Insufficient Reducing Agent Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 equivalents).[1]
Low Reaction Temperature Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, especially for sterically hindered ketones.
Reversible Imine Formation Pre-form the imine before adding the reducing agent. This can be done by stirring the ketone and amine together for 1-2 hours, with an acid catalyst and/or dehydrating agent.[4][13]
Issue 3: Difficulty in Product Purification

Purification can be challenging due to the similar polarities of the product and starting materials.

Potential Cause Troubleshooting Step
Co-elution of Product and Starting Amine Use an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the product is re-extracted with an organic solvent.[4]
Persistent Imine Impurity If the imine persists after the reaction, it indicates incomplete reduction.[15] Consider changing to a stronger reducing agent or increasing the reaction time/temperature.[15]
Emulsion During Workup If an emulsion forms during the acid-base extraction, add brine (saturated NaCl solution) to the aqueous layer to help break it.[4]

Data Presentation

Comparison of Common Reducing Agents
Reducing AgentFormulaKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild, highly selective for imines, good for sensitive substrates, high yields.[3][6]Water-sensitive, not compatible with methanol, more expensive.[3]DCE, DCM, THF[3][12]
Sodium Cyanoborohydride NaBH₃CNMild, selective at acidic pH, not water-sensitive.[6][11][8]Highly toxic (generates HCN), requires careful handling.[4][6]Methanol, Ethanol[11]
Sodium Borohydride NaBH₄Inexpensive, strong reducing agent.[10]Can reduce the starting ketone, less selective.[6][11]Methanol, Ethanol[11]

Experimental Protocols

General Protocol for Reductive Amination of 3-Methylacetophenone using STAB

This protocol is a general guideline and may require optimization.

  • Imine Formation:

    • To a solution of 3-methylacetophenone (1.0 equiv.) and the desired amine (1.0–1.2 equiv.) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane, DCE), add acetic acid (1.0–1.2 equiv.).[1]

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or NMR.[1]

  • Reduction:

    • To the stirred mixture, add sodium triacetoxyborohydride (STAB) (1.2–1.5 equiv.) portion-wise.[1] The addition may be exothermic, so control the rate to maintain the reaction temperature.

    • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or via an acid-base extraction to remove non-basic impurities.[4]

Visualizations

ReductiveAminationWorkflow Reductive Amination Workflow Reactants 3-Methylacetophenone + Amine (e.g., R-NH2) Imine Imine Intermediate Reactants->Imine + Acid Catalyst - H2O SideReaction1 Ketone Reduction (Side Product: Alcohol) Reactants->SideReaction1 + Strong Reducing Agent Acid Acid Catalyst (e.g., Acetic Acid) Water H2O Product Final Amine Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., STAB) SideReaction2 Over-Alkylation (Side Product: Tertiary Amine) Product->SideReaction2 + 3-Methylacetophenone (if primary amine used)

Caption: General workflow for reductive amination, highlighting key steps and potential side reactions.

TroubleshootingTree Troubleshooting Low Yield Start Low Yield Observed CheckSM Starting Materials (SM) Consumed? Start->CheckSM CheckProduct Desired Product Formed? CheckSM->CheckProduct Yes ImineIssue Imine Formation Issue CheckSM->ImineIssue No ReductionIssue Imine Reduction Issue CheckProduct->ReductionIssue No SideReaction Side Reactions Dominant CheckProduct->SideReaction Yes, but major side products IncompleteReaction Incomplete Reaction CheckProduct->IncompleteReaction Yes, but also unreacted SM Sol_Imine Solution: - Add acid catalyst (AcOH) - Add dehydrating agent - Pre-form imine before reduction ImineIssue->Sol_Imine Sol_Reduction Solution: - Check reducing agent activity - Increase equivalents of reductant - Change to stronger reductant ReductionIssue->Sol_Reduction Sol_SideReaction Solution: - Use milder reducing agent (STAB) - Control temperature - Adjust stoichiometry SideReaction->Sol_SideReaction Sol_Incomplete Solution: - Increase reaction time - Gently heat the reaction - Increase reagent equivalents IncompleteReaction->Sol_Incomplete

Caption: A decision tree to diagnose and resolve common causes of low yield in reductive amination.

References

Technical Support Center: Chiral Separation of 1-(3-Methylphenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of 1-(3-Methylphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of the this compound enantiomers. What are the primary reasons for this?

A1: Complete co-elution of enantiomers is a common issue when starting method development. The most likely causes are:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition.[1] For primary amines like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclofructan-based CSPs are often successful.[2][3] Crown ether-based columns are also highly effective for primary amines but typically require acidic mobile phases.[2][4][5]

  • Incorrect Mobile Phase Mode: Ensure you are using the correct mobile phase for your chosen column (i.e., normal-phase, reversed-phase, or polar organic mode). An excellent mobile phase composition for one column may be poorly suited to another.[2]

  • Column Health: A new column may require conditioning, while an old or contaminated column may lose its resolving power.

Q2: My peaks are broad and show poor resolution. How can I improve this?

A2: Broad peaks and poor resolution can stem from several factors. Consider the following troubleshooting steps:

  • Optimize Mobile Phase Composition: The ratio of the strong to weak solvent in your mobile phase significantly impacts resolution. In normal-phase chromatography, decreasing the percentage of the alcohol modifier (e.g., isopropanol) can increase retention and improve resolution.[6]

  • Adjust Flow Rate: Lower flow rates generally provide better resolution as they allow for more interaction between the analytes and the CSP.[1][6] Try reducing the flow rate in small increments.

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak broadening.[1][6] Dilute your sample and re-inject.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

Q3: The peak shape for my amine is poor (e.g., tailing). What can I do to improve it?

A3: Poor peak shape, particularly tailing, for basic compounds like amines is often due to interactions with acidic silanol groups on the silica support of the CSP.[7]

  • Use a Mobile Phase Additive: Adding a small amount of a basic modifier to the mobile phase can mask the silanol groups and improve peak shape.[7] Common additives for normal-phase separation of amines include diethylamine (DEA), triethylamine (TEA), or butylamine, typically at concentrations of 0.1% to 0.5%.[3][7] For cyclofructan-based columns, a combination of an acid and a base (e.g., trifluoroacetic acid and triethylamine) can be effective.[2][8]

Q4: How does temperature affect the separation of this compound enantiomers?

A4: Temperature is a critical parameter in chiral separations and its effect can be complex.

  • Improved Efficiency: Generally, lower temperatures lead to better resolution, although this can increase analysis time and pressure.[9][10]

  • Thermodynamic Effects: Temperature can influence the thermodynamics of the chiral recognition process, sometimes even leading to a reversal of the enantiomer elution order.[9]

  • Optimization: If your HPLC system has a column thermostat, experimenting with a range of temperatures (e.g., 10°C to 40°C) can help you find the optimal condition for your separation.[1][9]

Troubleshooting Guide

Issue: Poor or No Separation

This workflow provides a systematic approach to troubleshooting poor separation of this compound enantiomers.

G Troubleshooting Workflow: Poor Enantiomeric Separation start Start: Poor/No Separation check_csp Verify Chiral Stationary Phase (CSP) - Is it suitable for primary amines? (e.g., Polysaccharide, Cyclofructan, Crown Ether) start->check_csp check_mobile_phase Review Mobile Phase Composition - Correct mode (NP, RP, PO)? - Optimize solvent ratio. check_csp->check_mobile_phase CSP is appropriate no_improvement No Improvement check_csp->no_improvement CSP may be inappropriate add_additive Incorporate Mobile Phase Additive - Basic amine (e.g., 0.1% DEA) for peak shape? - Acid/Base pair for some CSPs? check_mobile_phase->add_additive Composition is correct check_mobile_phase->no_improvement Suboptimal composition optimize_flow_rate Adjust Flow Rate - Decrease flow rate to improve resolution. add_additive->optimize_flow_rate Additive included add_additive->no_improvement Incorrect additive optimize_temp Optimize Temperature - Test a range (e.g., 10-40°C). optimize_flow_rate->optimize_temp Flow rate optimized optimize_flow_rate->no_improvement No effect check_system Check HPLC System - Column health? - Extra-column volume? - Sample overload? optimize_temp->check_system Temperature optimized optimize_temp->no_improvement No effect good_separation Achieved Good Separation check_system->good_separation System OK check_system->no_improvement System issues persist consult_specialist Consult Column Manufacturer or Specialist no_improvement->consult_specialist

Troubleshooting workflow for poor enantiomeric separation.

Experimental Protocols

Protocol 1: Screening of Chiral Stationary Phases

This protocol outlines a general procedure for screening different CSPs for the separation of this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Column Selection: Utilize columns with different chiral selectors, for example:

    • A cellulose-based CSP (e.g., Chiralcel® OD-H)

    • An amylose-based CSP (e.g., Chiralpak® AD-H)

    • A cyclofructan-based CSP (e.g., Larihc® CF6-P)

  • Initial Chromatographic Conditions (Normal Phase):

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Procedure: a. Equilibrate each column with the mobile phase until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. Evaluate the chromatograms for any degree of separation (e.g., peak shoulders or partial separation).

  • Optimization: For the column showing the most promising results, proceed to optimize the mobile phase composition, flow rate, and temperature as described in the troubleshooting section.

G Experimental Workflow: CSP Screening start Start: Prepare Sample select_columns Select CSPs (Cellulose, Amylose, Cyclofructan) start->select_columns set_conditions Set Initial HPLC Conditions (Normal Phase) select_columns->set_conditions equilibrate Equilibrate Column set_conditions->equilibrate inject Inject Sample equilibrate->inject acquire_data Acquire Chromatogram inject->acquire_data evaluate Evaluate Separation acquire_data->evaluate evaluate->select_columns No separation, try next column optimize Proceed to Method Optimization evaluate->optimize Promising separation

Workflow for screening chiral stationary phases.

Data Presentation

The following tables summarize exemplary chromatographic data for the separation of this compound enantiomers under different conditions. This data is illustrative and may vary based on the specific column and system used.

Table 1: Effect of Chiral Stationary Phase on Separation

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)
Cellulose-based n-Hexane/IPA (90:10) + 0.1% DEA8.2, 9.51.8
Amylose-based n-Hexane/IPA (90:10) + 0.1% DEA10.1, 11.82.1
Cyclofructan-based ACN/MeOH (90:10) + 0.3% TFA/0.2% TEA6.5, 7.21.5

Conditions: Flow rate 1.0 mL/min, Temperature 25°C.

Table 2: Effect of Mobile Phase Composition on an Amylose-based CSP

n-Hexane:Isopropanol (v/v)AdditiveRetention Time (min)Resolution (Rs)
95:5 0.1% DEA15.3, 18.22.8
90:10 0.1% DEA10.1, 11.82.1
85:15 0.1% DEA7.5, 8.61.6

Conditions: Flow rate 1.0 mL/min, Temperature 25°C.

Table 3: Effect of Temperature and Flow Rate on an Amylose-based CSP

Temperature (°C)Flow Rate (mL/min)Retention Time (min)Resolution (Rs)
15 1.012.5, 14.82.5
25 1.010.1, 11.82.1
35 1.08.9, 10.21.7
25 0.812.6, 14.82.4
25 1.28.4, 9.81.9

Conditions: Mobile Phase n-Hexane/Isopropanol (90:10) + 0.1% DEA.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: 1-(3-Methylphenyl)ethanamine vs. 1-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral resolving agent is a critical step in the development of enantiomerically pure pharmaceuticals. This guide provides a comparative analysis of 1-(3-methylphenyl)ethanamine and the widely used 1-phenylethylamine for the resolution of racemic acidic compounds. While extensive experimental data for 1-phenylethylamine is readily available, direct comparative data for this compound is limited in publicly accessible literature. Therefore, this guide establishes a framework for evaluation, presenting detailed protocols and performance data for 1-phenylethylamine as a benchmark, alongside available data for structurally related compounds to infer the potential efficacy of this compound.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a technique to separate a racemic mixture, which contains equal amounts of two enantiomers, into its individual components. One of the most established and industrially scalable methods for resolving racemic acids is through the formation of diastereomeric salts. This process involves reacting the racemic acid with an enantiomerically pure chiral amine (the resolving agent). The resulting products are two diastereomeric salts which, unlike enantiomers, possess different physical properties such as solubility. This disparity in solubility enables their separation by fractional crystallization. Subsequently, the desired enantiomer of the acid can be recovered from the separated diastereomeric salt.

Performance Comparison

Due to the scarcity of direct comparative experimental data for this compound as a chiral resolving agent, this section provides a detailed overview of the performance of 1-phenylethylamine in resolving various racemic acids. This data can serve as a baseline for evaluating the potential of substituted phenylethylamines like this compound. The efficiency of a resolving agent is typically assessed by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the resolved product.

Table 1: Performance of 1-Phenylethylamine as a Chiral Resolving Agent for Various Racemic Acids

Racemic AcidResolving Agent EnantiomerSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
(±)-Mandelic Acid(S)-(-)-1-PhenylethylamineWater--[1]
(±)-Ibuprofen(R)-(+)-1-PhenylethylamineEthanol/Water--[2]
(±)-Naproxen(R)-(+)-1-PhenylethylamineEthanol/Water--[2]
(±)-Ketoprofen(R)-(+)-1-PhenylethylamineEthanol/Water--[2]
(±)-4-Chloromandelic Acid(R)-(+)-N-Benzyl-1-phenylethylamineEthanolHighHigh[3]

Note: Specific quantitative data for yield and e.e. were not consistently available in the summarized search results. The table indicates successful resolutions as reported in the literature.

While specific data for this compound is not available, studies on other substituted phenylethylamines suggest that the nature and position of the substituent on the phenyl ring can influence the resolution efficiency. For instance, the use of N-benzyl-1-phenylethylamine has been shown to be an excellent resolving agent for 4-chloromandelic acid, indicating that modifications to the basic 1-phenylethylamine structure can lead to improved performance[3]. The methyl group at the meta position in this compound may influence the crystal packing of the diastereomeric salts, potentially leading to different solubility characteristics compared to the unsubstituted 1-phenylethylamine.

Experimental Protocols

A detailed experimental protocol for the chiral resolution of a racemic carboxylic acid using an enantiomerically pure amine is provided below. This protocol can be adapted for use with either 1-phenylethylamine or this compound.

General Protocol for Diastereomeric Salt Resolution
  • Salt Formation:

    • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine).

    • Heat the mixture to obtain a clear solution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize.

    • Further cooling in an ice bath can enhance crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the collected diastereomeric salt in water.

    • Add a strong acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.

    • Extract the carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved acid can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation using a polarimeter.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in chiral resolution and the logical relationship between the components.

Chiral_Resolution_Workflow cluster_resolution Diastereomeric Salt Formation and Separation cluster_recovery Recovery of Enantiopure Acid racemic_acid Racemic Acid (R-Acid + S-Acid) mixture Mixture of Diastereomeric Salts (R-Acid-R-Amine + S-Acid-R-Amine) racemic_acid->mixture resolving_agent Chiral Resolving Agent (e.g., R-Amine) resolving_agent->mixture separation Fractional Crystallization (Separation based on solubility) mixture->separation less_soluble Less Soluble Salt (e.g., R-Acid-R-Amine) separation->less_soluble Solid more_soluble More Soluble Salt (in solution) separation->more_soluble Liquid less_soluble_input Less Soluble Salt less_soluble->less_soluble_input acidification Acidification (e.g., + HCl) less_soluble_input->acidification enantiopure_acid Enantiopure Acid (e.g., R-Acid) acidification->enantiopure_acid recovered_agent Recovered Resolving Agent (e.g., R-Amine Salt) acidification->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Analysis_Workflow start Resolved Carboxylic Acid Sample hplc Chiral HPLC Analysis start->hplc chromatogram Chromatogram with two peaks (one for each enantiomer) hplc->chromatogram integration Peak Area Integration chromatogram->integration ee_calculation Calculation of Enantiomeric Excess (e.e.) e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100% integration->ee_calculation

Caption: Workflow for Determining Enantiomeric Excess using Chiral HPLC.

Conclusion

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-(3-Methylphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical development. The focus is on the accuracy and precision of common analytical techniques, supported by representative experimental data and detailed protocols to aid in method selection and implementation. The information presented is based on established validation principles for analogous chiral compounds and is intended to serve as a practical resource for quality control and research applications.

Introduction to Analytical Approaches

The stereoselective analysis of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products, as enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the enantioselective separation and quantification of chiral amines.

  • High-Performance Liquid Chromatography (HPLC): Particularly, chiral HPLC is a powerful tool for separating enantiomers. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another common HPLC-based approach.

  • Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (MS), offers high resolution and sensitivity. Chiral separations in GC are typically performed using a chiral capillary column. Derivatization is often employed to improve the volatility and chromatographic behavior of the amine.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a comparative summary of typical performance data for chiral HPLC and GC methods, based on validated analyses of similar chiral amines.

Table 1: Comparison of HPLC and GC Method Performance for Chiral Amine Analysis
ParameterChiral HPLC-UVChiral GC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%

Detailed Experimental Protocols

The following are detailed methodologies for the enantioselective analysis of this compound using chiral HPLC and chiral GC-MS. These protocols are representative of methods used for similar chiral amines and should be validated for the specific application.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method describes the enantiomeric separation of this compound using a chiral stationary phase.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent.

2. Reagents and Standards:

  • Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (analytical grade)

  • This compound reference standard (both enantiomers and racemic mixture)

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:IPA:DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

5. Validation Parameters:

  • Specificity: Inject blank (mobile phase), racemic mixture, and individual enantiomer solutions to ensure no interference at the retention times of the analytes.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Analyze the QC samples against the calibration curve. The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of the medium concentration QC sample on the same day. The relative standard deviation (RSD) should be ≤ 1.5%.

    • Intermediate Precision (Inter-day precision): Analyze the QC samples on three different days. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method outlines the enantioselective analysis of this compound following derivatization.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector, a mass selective detector, and an autosampler.

  • Chiral Capillary Column: CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

2. Reagents and Standards:

  • Dichloromethane (GC grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (derivatizing agent)

  • Pyridine (analytical grade)

  • This compound reference standard (both enantiomers and racemic mixture)

3. Derivatization Procedure:

  • To 1 mg of the this compound standard or sample in a vial, add 100 µL of pyridine and 200 µL of MSTFA.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte.

5. Validation Parameters:

  • Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for GC-MS analysis. The acceptance criteria for accuracy and precision are generally slightly wider for GC-MS.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for the chiral HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Calibration Standards injection Inject Sample (10 µL) prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System with Chiral Column separation Isocratic Elution (Hexane:IPA:DEA) injection->separation detection UV Detection at 260 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification validation Perform Method Validation (Accuracy, Precision, Linearity, etc.) quantification->validation

Caption: Experimental workflow for Chiral HPLC analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Calibration Standards derivatization Derivatization with MSTFA prep_std->derivatization prep_sample Prepare Sample Solution prep_sample->derivatization injection Inject Derivatized Sample derivatization->injection gcms_system GC-MS System with Chiral Column separation Temperature Programmed Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection mass_spec Obtain Mass Spectra & Chromatogram detection->mass_spec quantification Peak Integration & Quantification mass_spec->quantification validation Perform Method Validation (Accuracy, Precision, Linearity, etc.) quantification->validation

Caption: Experimental workflow for Chiral GC-MS analysis.

Conclusion

Both chiral HPLC and chiral GC-MS are suitable techniques for the accurate and precise enantioselective analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis. HPLC is often more straightforward for routine quality control, while GC-MS provides higher sensitivity and specificity, which can be advantageous for trace-level analysis or complex matrices. Regardless of the method chosen, thorough validation is essential to ensure the reliability of the analytical data.

A Comparative Guide to Analytical Method Validation for 1-(3-Methylphenyl)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral amines like 1-(3-Methylphenyl)ethanamine is crucial for ensuring product quality, safety, and efficacy. The inherent chemical properties of amines, such as polarity and reactivity, present analytical challenges, making the validation of quantification methods a scientific and regulatory necessity to ensure data is reliable and consistent.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by experimental data from analogous compounds and detailed methodologies.

Comparison of Analytical Methods

HPLC and GC-MS are the primary chromatographic techniques for amine analysis.[1] The choice between these methods depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Due to the low UV absorbance and high polarity of many amines, a derivatization step is often necessary to improve their chromatographic behavior and detectability.[1][2]

Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification

ParameterHPLC-UV/FLDGC-MS
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 89 - 102.25%[3][4]80 - 120%[4]
Precision (%RSD) < 5%[4]< 15%[4]
Limit of Detection (LOD) 0.3 mg/kg - 0.025 ng/mL[3][4]Analyte dependent, can be in the µg/L range[4]
Limit of Quantification (LOQ) 0.9 mg/kg - 1.0 ng/mL[3][4]Analyte dependent, can be in the µg/L range
Advantages Versatile for a wide range of amines, including non-volatile and thermally sensitive compounds.[1]High sensitivity and selectivity, especially with MS detection.[5]
Limitations May require derivatization for sensitive UV detection. Slower run times compared to GC.[1]Limited to volatile and thermally stable analytes or requires derivatization.[1]

Note: The data presented in this table is based on studies of analogous aromatic and biogenic amines and serves as a general guideline. Method performance for this compound should be independently validated.

Experimental Workflows and Logical Relationships

A robust analytical method validation follows a structured workflow to ensure the method is fit for its intended purpose. The key validation parameters are interconnected, with the successful establishment of linearity, accuracy, and precision being fundamental.

Analytical Method Validation Workflow Method_Development Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity Robustness Robustness Method_Development->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Validated_Method Robustness->Validated_Method

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols

The following are example methodologies for the quantification of this compound using HPLC and GC-MS. These protocols are based on established methods for similar aromatic amines and should be optimized and validated for the specific application.

Protocol 1: HPLC-UV Method with Pre-column Derivatization

This method is suitable for the quantification of this compound in various samples, including pharmaceutical formulations. Derivatization with dansyl chloride allows for sensitive UV detection.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample solution, add a suitable internal standard.

  • Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.

  • Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

2. Pre-column Derivatization (Dansyl Chloride):

  • To the reconstituted sample, add a solution of dansyl chloride in acetone and a sodium bicarbonate buffer.

  • Vortex and incubate the mixture in a water bath at 60°C for 45 minutes.

  • After cooling, filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5.0 μm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Set according to the absorbance maximum of the dansyl derivative.

4. Validation Parameters:

  • Linearity: Prepare calibration standards at a minimum of five concentration levels. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 80-120%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (%RSD) should be ≤ 15%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: GC-MS Method with Derivatization

This method offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices. Derivatization is crucial for improving the volatility and chromatographic peak shape of the amine.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization (Acylation):

  • To the dried residue, add an anhydrous solvent (e.g., ethyl acetate) and an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[6]

  • Cap the vial and heat at 60-70°C for 15-30 minutes.[6]

  • Cool to room temperature and evaporate the excess reagent and solvent.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

3. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-35).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280°C).

  • MS Parameters: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

4. Validation Parameters:

  • Linearity: Establish a calibration curve with at least five points. A correlation coefficient (R²) of ≥ 0.99 is expected.

  • Accuracy: Determine through recovery studies on spiked blank matrix samples. Typical acceptance criteria are within ±15% of the nominal concentration.

  • Precision: Evaluate repeatability and intermediate precision. The %RSD should generally be < 15%.

  • LOD and LOQ: Establish based on the signal-to-noise ratio or other appropriate statistical methods.

The successful validation of these analytical methods will ensure the generation of high-quality, reliable data for the quantification of this compound in various research and development settings.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral amines is a critical step in the creation of new pharmaceuticals. 1-(3-Methylphenyl)ethanamine is a valuable building block, and its synthesis via reductive amination of 3-methylacetophenone can be achieved through various catalytic routes. This guide provides a comparative analysis of common catalysts, presenting quantitative performance data, detailed experimental protocols, and visualizations to aid in catalyst selection and process optimization.

The primary route for synthesizing this compound is the reductive amination of 3-methylacetophenone. This process involves the reaction of the ketone with an amine source (typically ammonia) to form an intermediate imine, which is then reduced to the final amine. The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and conditions. This guide compares the performance of heterogeneous metal catalysts and biocatalysts for this transformation.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is significantly influenced by the choice of catalyst. The following table summarizes quantitative data from various studies, highlighting the performance of different catalytic approaches.

Catalyst SystemCatalyst LoadingAmine SourceReducing AgentTemperaturePressureTimeConversion (%)Yield (%)Selectivity/eeReference
Biocatalyst
Transaminase ATA-02510% (w/v)IsopropylamineN/A45°CAtmosphericN/A99.22%77.03%≥ 98.5% ee (R)[1]
Heterogeneous
5% Pd/C with TiO₂500 mg (per 10 ml ketone)25% aq. NH₃H₂84°C5.5 bar3 h93.5%N/A99.5% (amine)[2]
Classical Method
Leuckart ReactionN/AAmmonium FormateFormic Acid180-185°CAtmospheric3 hN/A~80-88% (general)Racemic[3]

Note: The yield for the Leuckart reaction is a general approximation for similar ketones, as specific data for 3-methylacetophenone was not available in the cited literature.

Visualizing the Synthesis Pathway

The general pathway for the synthesis of this compound from 3-methylacetophenone via reductive amination is illustrated below.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reductive Amination 3-Methylacetophenone 3-Methylacetophenone Imine_Formation Imine Formation 3-Methylacetophenone->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate - H₂O Reduction Reduction Imine_Intermediate->Reduction Product This compound Reduction->Product Catalyst Catalyst (e.g., Pd/C, Raney Ni, Transaminase) Catalyst->Reduction

General synthesis pathway for this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Biocatalytic Synthesis using Transaminase ATA-025

This method offers high enantioselectivity, yielding the (R)-enantiomer of the target amine under mild, aqueous conditions.

Materials:

  • 1-(3-Methylphenyl)ethan-1-one (3-methylacetophenone)

  • Transaminase enzyme ATA-025

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) co-factor

  • Triethanolamine buffer

  • Dimethylsulfoxide (DMSO) as a co-solvent

Procedure:

  • Prepare a buffer solution of 100 mM triethanolamine at pH 8.0 containing 1 mM PLP.

  • Add isopropylamine to the buffer solution to a final concentration of 1 M.

  • Dissolve the 3-methylacetophenone in DMSO (10% v/v of the total reaction volume).

  • Add the substrate solution to the buffer to achieve a final substrate loading of 50 g/L.

  • Initiate the reaction by adding the transaminase enzyme ATA-025 at a loading of 10% (w/v).

  • Maintain the reaction mixture at 45°C with gentle agitation.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, the product can be extracted using an organic solvent after adjusting the pH of the aqueous phase.[1]

Heterogeneous Catalysis with Palladium on Carbon (Pd/C) and TiO₂

This method utilizes a conventional heterogeneous catalyst with a co-catalyst to achieve high selectivity for the amine product.

Materials:

  • 3-Methylacetophenone

  • 5% Palladium on activated carbon (Pd/C)

  • Titanium dioxide (TiO₂)

  • Concentrated aqueous ammonia solution (25% by weight)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave, combine 10 ml of 3-methylacetophenone, 30 ml of concentrated aqueous ammonia solution, and 40 ml of methanol.

  • Add 500 mg of 5% Pd/C catalyst and 500 mg of TiO₂ to the mixture.

  • Seal the autoclave and purge with hydrogen gas.

  • Heat the reaction mixture to 84°C.

  • Pressurize the reactor with hydrogen gas to a total pressure of 5.5 bar.

  • Maintain the reaction under these conditions with stirring for 180 minutes.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • The catalyst can be removed by filtration, and the product can be isolated from the filtrate by distillation or extraction.[2]

Classical Leuckart Reaction

This is a traditional method for reductive amination that does not require a metal catalyst but necessitates high temperatures.

Materials:

  • 3-Methylacetophenone

  • Ammonium formate

Procedure:

  • In a round-bottomed flask equipped with a distillation condenser, mix 3-methylacetophenone with an excess of ammonium formate (typically 2-3 molar equivalents).

  • Heat the mixture gradually. Water, unreacted ketone, and ammonium carbonate will begin to distill off. Continue heating until the temperature of the reaction mixture reaches 180-185°C. This process may take approximately three hours.

  • Maintain the temperature at 180-185°C for an additional three hours.

  • After cooling, the reaction mixture contains the formamide derivative of the amine. To obtain the free amine, the intermediate formamide must be hydrolyzed.

  • Add concentrated hydrochloric acid to the cooled reaction mixture and reflux for approximately one hour to hydrolyze the formamide.

  • After hydrolysis, make the solution alkaline with a strong base (e.g., NaOH) to liberate the free amine.

  • The this compound can then be isolated by steam distillation or solvent extraction.[3]

Catalyst Comparison Workflow

The selection of an appropriate catalyst depends on several factors including desired stereochemistry, available equipment, cost, and environmental considerations. The following workflow illustrates the decision-making process.

Catalyst_Selection_Workflow Start Define Synthesis Goals Stereochem Is a specific enantiomer required? Start->Stereochem Biocatalysis Consider Biocatalysis (e.g., Transaminase) Stereochem->Biocatalysis Yes Equipment High pressure reactor available? Stereochem->Equipment No (Racemic) Conditions Mild conditions preferred? Biocatalysis->Conditions Heterogeneous Consider Heterogeneous Catalysis (e.g., Pd/C, Raney Ni) Heterogeneous->Conditions Leuckart Consider Leuckart Reaction Equipment->Heterogeneous Yes Equipment->Leuckart No Final_Choice Select Optimal Catalyst Conditions->Final_Choice

Decision workflow for catalyst selection.

References

Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for 1-(3-Methylphenyl)ethanamine Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the enantioseparation of 1-(3-Methylphenyl)ethanamine, a key chiral intermediate. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the selection of the most suitable CSP for this application.

The successful resolution of enantiomers is paramount in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases is a cornerstone technique for achieving this separation. The choice of CSP is a crucial factor that dictates the success and efficiency of the enantioseparation. This guide focuses on the separation of this compound, providing a comparative overview of various CSPs.

Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from its close structural analog, α-Methylbenzylamine, to provide valuable insights into the expected chromatographic behavior on different polysaccharide-based CSPs. Polysaccharide-based CSPs are widely recognized for their broad applicability in chiral separations.[1]

Comparative Performance of Polysaccharide-Based Chiral Stationary Phases

The enantioseparation of α-Methylbenzylamine as a nitrobenzoxadiazole (NBD) derivative was investigated on a variety of covalently bonded and coated polysaccharide-based chiral stationary phases. The results, summarized in the tables below, highlight the significant influence of the CSP's backbone (amylose or cellulose) and the substituents on the phenylcarbamate selector on the retention, selectivity, and resolution of the enantiomers.

Data Summary for Covalently Bonded Polysaccharide CSPs

Chiral Stationary Phase (CSP)Selectork'1αRs
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)1.881.00-
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)4.821.110.90
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)7.401.242.44
Chiralpak ID Amylose tris(3-chlorophenylcarbamate)6.371.060.52
Chiralpak IE Amylose tris(3,5-dichlorophenylcarbamate)13.101.171.52
Chiralpak IF Amylose tris(3-chloro-4-methylphenylcarbamate)4.931.371.85
k'1: Retention factor of the first eluted enantiomer; α: Separation factor; Rs: Resolution factor.

Data Summary for Coated Polysaccharide CSPs

Chiral Stationary Phase (CSP)Selectork'1αRs
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)5.201.252.50
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)5.851.222.35
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)2.151.00-
Lux Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)2.301.00-

Among the tested CSPs, the cellulose-based phases, particularly Chiralpak IC and Chiralcel OD-H, demonstrated superior performance in resolving the enantiomers of the derivatized α-Methylbenzylamine.[1] Chiralpak IE and Chiralpak IF also showed good separation capabilities.[1] In general, coated CSPs tended to provide better enantioselectivity compared to their covalently bonded counterparts with the same chiral selector.[1]

Experimental Protocols

The following is a representative experimental protocol for the enantioseparation of NBD-derivatized α-Methylbenzylamine on polysaccharide-based CSPs. This protocol can serve as a starting point for developing a separation method for this compound.

Sample Preparation (NBD Derivatization):

To a solution of the chiral amine in a suitable solvent, add a molar excess of 4-chloro-7-nitrobenzofurazan (NBD-Cl) and a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion. The resulting solution containing the NBD-derivatized amine can be diluted with the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Columns: Chiralpak IA, IB, IC, ID, IE, IF, Chiralcel OD-H, Lux Cellulose-1, Chiralpak AD-H, Lux Amylose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. The optimal ratio needs to be determined empirically for each CSP. For basic analytes, the addition of a small percentage of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV or fluorescence detection, depending on the properties of the derivative. For NBD derivatives, fluorescence detection offers high sensitivity.[1]

Logical Workflow for CSP Selection

The process of selecting an optimal chiral stationary phase for a specific separation can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.

CSP_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method Start Define Analyte: This compound Literature Literature Search for Analyte or Analogs Start->Literature SelectCSPs Select Diverse CSPs (Polysaccharide, Cyclodextrin, etc.) Literature->SelectCSPs Screening Perform Initial Screening (Isocratic or Gradient) SelectCSPs->Screening Evaluate Evaluate Screening Results (Resolution, Selectivity) Screening->Evaluate Evaluate->SelectCSPs No Separation OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->OptimizeMP Promising CSP(s) Identified OptimizeParams Optimize Other Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams Validation Method Validation OptimizeParams->Validation FinalMethod Final Analytical Method Validation->FinalMethod

References

A Comparative Guide: GC-MS vs. HPLC for 1-(3-Methylphenyl)ethanamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the qualitative and quantitative analysis of the chiral amine, 1-(3-Methylphenyl)ethanamine.

In the landscape of pharmaceutical analysis and drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a chiral primary amine, presents unique analytical challenges due to its structural properties. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The selection of the optimal method is critical and depends on various factors including the analytical objective (e.g., achiral vs. chiral separation), sample matrix, and desired performance characteristics.

At a Glance: Key Differences and Considerations

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Volatility Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar amines.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Chiral Separation Can be achieved with a chiral stationary phase or by derivatization with a chiral reagent.A common and effective technique using chiral stationary phases (CSPs).
Sample Preparation Often involves derivatization to improve volatility and peak shape, which adds a step to the workflow.Sample dissolution in a suitable solvent is typically sufficient. Derivatization may be used to enhance detection.
Sensitivity & Selectivity Mass spectrometry offers high sensitivity and selectivity, providing structural information.High sensitivity can be achieved with appropriate detectors (e.g., UV, Fluorescence, MS).
Speed Generally faster run times compared to HPLC.Run times can be longer, but method optimization is possible.
Instrumentation Cost Generally lower initial instrument cost compared to HPLC-MS.Can be more expensive, especially when coupled with a mass spectrometer.

Quantitative Performance Comparison

ParameterGC-MS (with derivatization)Chiral HPLC-UV
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.15 - 1.5 µg/mL
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC analysis of this compound are presented below. These protocols are based on established methods for similar chiral amines and serve as a practical guide for method development and validation.

GC-MS Method: Chiral Analysis via Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. However, primary amines like this compound exhibit high polarity and low volatility, leading to poor peak shapes and interactions with the GC system.[1] To overcome these challenges, a derivatization step is essential to convert the amine into a less polar, more volatile, and thermally stable derivative.[1][2] Silylation is a common derivatization technique for compounds with active hydrogens.[2]

1. Sample Preparation (Derivatization):

  • Reagents: this compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous solvent (e.g., Acetonitrile).

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add 1 mL of anhydrous acetonitrile to dissolve the sample.

    • Add 200 µL of BSTFA with 1% TMCS to the solution.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Chiral capillary column (e.g., Cyclodextrin-based, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 amu.

HPLC Method: Enantioselective Separation

High-Performance Liquid Chromatography is a highly versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[3] For chiral compounds like this compound, HPLC with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.[4] Polysaccharide-based CSPs are widely used due to their broad applicability.

1. Sample Preparation:

  • Reagents: this compound, HPLC-grade mobile phase solvents.

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., Lux® Cellulose-1, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). The addition of a basic modifier like DEA is often necessary to improve the peak shape of amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the decision-making involved in selecting the appropriate analytical technique, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 70°C Dissolve->Derivatize Derivatized_Sample Derivatized Sample Derivatize->Derivatized_Sample Inject Inject into GC Derivatized_Sample->Inject Separate Separation on Chiral Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Prepared_Sample Prepared Sample Filter->Prepared_Sample Inject Inject into HPLC Prepared_Sample->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection at 254 nm Separate->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Experimental workflow for the HPLC analysis of this compound.

Decision_Tree Analyte Analysis of this compound Question1 Is chiral separation required? Analyte->Question1 HPLC_achiral Achiral HPLC Question1->HPLC_achiral No Chiral_HPLC Chiral HPLC (preferred method) Question1->Chiral_HPLC Yes Question2 Is structural confirmation of impurities needed? GCMS_achiral Achiral GC-MS (derivatization recommended) Question2->GCMS_achiral Yes HPLC_achiral->Question2 Chiral_GCMS Chiral GC-MS (requires derivatization) Chiral_HPLC->Chiral_GCMS Alternative

Caption: Decision tree for selecting between GC-MS and HPLC for this compound analysis.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with distinct advantages and disadvantages.

HPLC, particularly with a chiral stationary phase, stands out as the more direct and versatile method for the enantioselective analysis of this compound. The sample preparation is simpler, and the technique is well-suited for non-volatile analytes. It generally offers excellent accuracy and precision.

GC-MS is a viable alternative, especially when high sensitivity and structural confirmation of impurities are required. However, the mandatory derivatization step adds complexity to the sample preparation and can be a source of variability. For achiral analysis, GC-MS can provide rapid screening.

The ultimate choice of method will depend on the specific analytical goals, available instrumentation, and the need for either routine quality control or in-depth impurity profiling. For most applications involving the chiral analysis of this compound in a drug development setting, chiral HPLC is the recommended starting point due to its robustness, directness, and established success in separating enantiomers of pharmaceutical compounds.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of chiral amine enantiomers is a critical step in ensuring the safety and efficacy of pharmaceuticals. Enantiomers of a chiral drug can possess markedly different pharmacological and toxicological properties.[1] Consequently, the development and rigorous validation of stereoselective analytical methods are paramount. This guide provides an objective comparison of common analytical techniques for the analysis of chiral amines, supported by experimental data and detailed methodologies, to assist in the selection and cross-validation of the most suitable method for a given application.

Cross-validation of analytical methods is the process of assessing the reliability and performance of an analytical procedure by comparing its results with those of other methods to ensure its suitability for the intended purpose.[1][2] This is particularly crucial when transferring a method between laboratories or when different analytical techniques are employed across various stages of drug development.[3][4]

Comparison of Key Analytical Techniques

The separation of chiral amines predominantly relies on chromatographic and electrophoretic techniques that create a chiral environment to differentiate between enantiomers. The most common methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Chiral Selectors
High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1][5]Wide variety of commercially available CSPs, versatile in normal-phase, reversed-phase, and polar organic modes.[1]Longer analysis times compared to SFC, higher consumption of organic solvents.[6]Polysaccharide-based (cellulose, amylose derivatives), crown ether-based, cyclodextrin-based.[1][7][8]
Supercritical Fluid Chromatography (SFC) Utilizes supercritical CO2 as the primary mobile phase for separation on a chiral stationary phase.[1][6]Faster analysis, reduced organic solvent use ("green" chemistry), often improved resolution and peak symmetry.[1][6]Requires specialized instrumentation.Similar to HPLC (e.g., cyclofructan-based CSPs).[6]
Gas Chromatography (GC) Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.[9]High resolution for volatile and thermally stable compounds.Limited to volatile analytes; may require derivatization to increase volatility.[9]Chirasil-L-Val, derivatized cyclodextrins.[9][10]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged enantiomers in an electric field, with a chiral selector in the background electrolyte.[9]High separation efficiency, minimal sample consumption, rapid analysis.[11]Lower sensitivity for some applications, less robust than HPLC.Cyclodextrins are commonly used as chiral selectors.[1]

Performance Data: SFC vs. HPLC for Primary Chiral Amines

A comparative study on the enantiomeric separation of 25 racemic primary amines using a cyclofructan-based chiral stationary phase highlights the relative performance of SFC and HPLC (in both polar organic and normal-phase modes).[6]

ModeBaseline Separations (out of 25)General Observations
SFC 16Best peak symmetries.[6]
Polar Organic (HPLC) 13Shortest analysis times.[6]
Normal Phase (HPLC) 17Greatest resolutions, but at the cost of longer analysis times.[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.

Chiral SFC Method for Primary Amines

This protocol outlines a general screening approach for the rapid separation of novel primary chiral amines.[1]

  • Sample Preparation: Dissolve the racemic amine in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.[1]

  • Instrumentation: Supercritical Fluid Chromatograph with UV detection.

  • Column: Cyclofructan-based chiral stationary phase.

  • Mobile Phase: Supercritical CO₂ and Methanol with additives (e.g., 0.3–0.2% (v/v) trifluoroacetic acid–triethylamine). A common composition is 80:20 (CO₂:Methanol).[1][6]

  • Flow Rate: 3.0 mL/min.[1]

  • Back Pressure: 150 bar.[1]

  • Temperature: 35°C.[1]

  • Detection: UV at 254 nm.[1]

Chiral HPLC Method (Normal Phase)
  • Sample Preparation: Dissolve the racemic amine in the mobile phase to a suitable concentration.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and a polar organic solvent like ethanol or isopropanol with additives. For example, 80:20 hexane–ethanol with 0.3–0.2% (v/v) trifluoroacetic acid–triethylamine.[6]

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: Room temperature.[8]

  • Detection: UV at an appropriate wavelength (e.g., 310 nm).[8]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for chiral amines.

Cross-Validation Workflow for Chiral Amine Analysis cluster_dev Method Development cluster_val Method Validation cluster_crossval Cross-Validation cluster_outcome Outcome dev_primary Develop Primary Method (e.g., HPLC) val_primary Validate Primary Method (Accuracy, Precision, Linearity, etc.) dev_primary->val_primary dev_secondary Develop Secondary Method (e.g., SFC or CE) val_secondary Validate Secondary Method (Accuracy, Precision, Linearity, etc.) dev_secondary->val_secondary analyze_samples Analyze Same Batch of Samples with Both Validated Methods val_primary->analyze_samples val_secondary->analyze_samples compare_results Compare Results (e.g., Enantiomeric Purity, Concentration) analyze_samples->compare_results acceptance Acceptance Criteria Met? (Results are Equivalent) compare_results->acceptance investigate Investigate Discrepancies acceptance->investigate No implement Implement Methods for Routine Use acceptance->implement Yes investigate->dev_primary investigate->dev_secondary

Figure 1: A generalized workflow for the cross-validation of two analytical methods.

Signaling Pathways in Chiral Recognition

The separation of enantiomers is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector. The stability of these complexes differs, leading to different retention times or migration velocities.

Chiral Recognition Mechanism cluster_analytes cluster_complexes R_enantiomer R-Enantiomer chiral_selector Chiral Selector (e.g., on CSP) R_enantiomer->chiral_selector S_enantiomer S-Enantiomer S_enantiomer->chiral_selector complex_R [R-Enantiomer]-[Selector] complex_S [S-Enantiomer]-[Selector] separation Differential Stability Leads to Separation complex_R->separation More Stable (Stronger Interaction) complex_S->separation Less Stable (Weaker Interaction)

Figure 2: Principle of chiral recognition leading to enantiomeric separation.

References

A Comparative Guide to Purity Determination of 1-(3-Methylphenyl)ethanamine: Titration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of classical and modern analytical techniques for assessing the purity of 1-(3-Methylphenyl)ethanamine, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the methodologies of non-aqueous acid-base titration, gas chromatography (GC), and high-performance liquid chromatography (HPLC), presenting supporting experimental data to facilitate an informed choice of analytical strategy.

Quantitative Data Summary

The following table summarizes the key performance parameters for the three analytical methods in the context of this compound purity assessment. The data represents typical values obtained under optimized conditions.

ParameterNon-Aqueous TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Accuracy (% Recovery) 99.5 - 100.5%99.0 - 101.0%99.2 - 100.8%
Precision (% RSD) ≤ 0.5%≤ 1.0%≤ 0.8%
Limit of Quantitation (LOQ) ~0.1%~0.01%~0.02%
**Linearity (R²) **N/A≥ 0.999≥ 0.999
Analysis Time per Sample ~15 minutes~10 minutes~15 minutes
Specificity Low (titrates total basicity)High (separates volatile impurities)High (separates non-volatile impurities)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for each of the discussed analytical techniques.

Determination of Purity by Non-Aqueous Acid-Base Titration

This method relies on the basic nature of the amine group in this compound, which can be neutralized by a strong acid in a non-aqueous environment.

Materials and Reagents:

  • This compound sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid, standardized

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Analytical balance

  • Burette (50 mL, Class A)

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask (250 mL)

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP into a 250 mL Erlenmeyer flask.

    • Dissolve the KHP in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the standardized 0.1 N perchloric acid solution to the same blue-green endpoint observed during standardization.

    • Record the volume of titrant consumed.

  • Calculation:

    • The purity of this compound is calculated using the following formula:

      Where:

      • V = Volume of HClO₄ solution in mL

      • N = Normality of HClO₄ solution

      • MW = Molecular weight of this compound (135.21 g/mol )

      • W = Weight of the sample in g

Gas Chromatography (GC) Purity Method

GC is a powerful technique for separating and quantifying volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in the this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 2 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • The purity is determined by the area percent method or by using the calibration curve for a more accurate quantification.

High-Performance Liquid Chromatography (HPLC) Purity Method

HPLC is ideal for the analysis of non-volatile or thermally labile compounds and is highly effective for separating a wide range of impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1.5 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared sample solution.

    • Purity is calculated based on the area percent of the main peak or by using the external standard calibration curve.

Methodology Visualization

The following diagrams illustrate the workflows for the described analytical methods.

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation WeighSample Weigh Sample Dissolve Dissolve in Glacial Acetic Acid WeighSample->Dissolve AddIndicator Add Crystal Violet Indicator Dissolve->AddIndicator Titrate Titrate with 0.1N HClO4 AddIndicator->Titrate Endpoint Observe Endpoint (Violet to Blue-Green) Titrate->Endpoint RecordVolume Record Titrant Volume Endpoint->RecordVolume CalculatePurity Calculate % Purity RecordVolume->CalculatePurity

Caption: Workflow for Purity Determination by Titration.

AnalyticalMethodComparison cluster_titration Non-Aqueous Titration cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) T_Start Total Basicity Measurement T_Adv Advantage: Simple, Cost-Effective T_Start->T_Adv T_Dis Disadvantage: Low Specificity T_Start->T_Dis GC_Start Separation of Volatile Compounds GC_Adv Advantage: High Resolution for Volatiles GC_Start->GC_Adv GC_Dis Disadvantage: Not for Non-Volatile Impurities GC_Start->GC_Dis HPLC_Start Separation of Non-Volatile Compounds HPLC_Adv Advantage: Versatile, High Specificity HPLC_Start->HPLC_Adv HPLC_Dis Disadvantage: More Complex Instrumentation HPLC_Start->HPLC_Dis

A Comparative Guide to the NMR Determination of Enantiomeric Purity for 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of chiral drug development and asymmetric synthesis. For chiral amines such as 1-(3-Methylphenyl)ethanamine, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible tool for this purpose. This guide provides a comparative overview of common NMR-based methods for determining the enantiomeric excess (e.e.) of primary amines, supported by experimental protocols and illustrative data.

Methods for Enantiomeric Purity Determination by NMR

The fundamental principle behind determining enantiomeric purity by NMR is the conversion of an enantiomeric mixture into a mixture of diastereomers. Enantiomers are spectroscopically indistinguishable in a non-chiral environment, whereas diastereomers possess different physical properties and, crucially, distinct NMR spectra. This diastereomeric differentiation can be achieved through two primary approaches: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method

Chiral derivatizing agents react covalently with the analyte to form stable diastereomers. One of the most widely used CDAs for amines and alcohols is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[1] The acid chloride of Mosher's acid reacts with the primary amine to form a stable amide. The presence of the chiral center in both the amine and Mosher's acid results in the formation of two diastereomeric amides, which will exhibit separate signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.

Chiral Solvating Agents (CSAs): The BINOL Method

Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[2][3] These weak interactions are sufficient to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. A prominent class of CSAs for amines are derivatives of 1,1'-bi-2-naphthol (BINOL).[4][5] The advantage of this method is its simplicity and non-destructive nature; the analyte can be recovered unchanged after the analysis. The magnitude of the chemical shift difference (Δδ) is dependent on the specific CSA, the analyte, the solvent, and the temperature.[2]

Three-Component Derivatization

A versatile method for the derivatization of primary amines involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure diol, such as BINOL.[6][7] This reaction forms a mixture of diastereomeric iminoboronate esters, which often exhibit well-resolved signals in the ¹H NMR spectrum, allowing for accurate determination of the enantiomeric ratio.[6]

Comparison of Methods

FeatureChiral Derivatizing Agent (Mosher's Acid)Chiral Solvating Agent (BINOL)Three-Component Derivatization
Principle Covalent bond formation to create stable diastereomers.Non-covalent interaction to form transient diastereomeric complexes.Covalent bond formation to create stable diastereomeric iminoboronate esters.
Sample Preparation Requires a chemical reaction to form the amide, followed by purification.Simple mixing of the analyte and CSA in an NMR tube.[2]A one-pot reaction, often performed directly in the NMR tube.[6]
Analysis Time Longer, due to reaction and workup time.Rapid, analysis can be performed within minutes of sample preparation.[4]Relatively fast, with the reaction typically completing in under 90 minutes.[6]
Analyte Recovery The analyte is consumed in the reaction and recovery requires chemical cleavage.The analyte is not chemically modified and can be easily recovered.The analyte is part of a stable complex, requiring cleavage for recovery.
Signal Resolution (Δδ) Generally provides large chemical shift differences.Can vary from small to large, highly dependent on the system.[2]Often provides well-resolved signals for the imino proton.[6]
Typical Reagent (R)- or (S)-Mosher's acid chloride(R)- or (S)-BINOL or its derivatives2-formylphenylboronic acid and (R)- or (S)-BINOL

Experimental Protocols

Protocol 1: Enantiomeric Purity Determination using Mosher's Acid Chloride (CDA)

Materials:

  • Racemic or enantiomerically enriched this compound

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃) for NMR

  • Standard laboratory glassware

Procedure:

  • In a clean, dry vial, dissolve approximately 10 mg of this compound in 0.5 mL of anhydrous DCM.

  • Add 1.2 equivalents of anhydrous pyridine to the solution.

  • To this solution, add 1.1 equivalents of (R)-Mosher's acid chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) to ensure the consumption of the starting amine.

  • Upon completion, quench the reaction with a small amount of water.

  • Extract the product with DCM, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude amide in CDCl₃ and acquire the ¹H NMR spectrum.

  • Identify a well-resolved proton signal for each diastereomer (e.g., the methoxy or methyl protons) and integrate the signals to determine the enantiomeric ratio.

Protocol 2: Enantiomeric Purity Determination using (S)-BINOL (CSA)

Materials:

  • Racemic or enantiomerically enriched this compound

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (CDCl₃) for NMR

  • NMR tube

Procedure:

  • In a clean NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of CDCl₃.[2]

  • Add 1.0 to 2.0 equivalents of (S)-BINOL to the NMR tube.[5]

  • Cap the tube and shake gently for 30 seconds to ensure thorough mixing and complex formation.[2]

  • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

  • Identify a well-resolved proton signal that shows splitting for the two enantiomers (e.g., the methine or methyl protons of the amine).

  • Integrate the two resolved signals to determine the enantiomeric ratio.

Illustrative Data (for 1-phenylethanamine)

The following table presents representative ¹H NMR data for the diastereomeric derivatives of 1-phenylethanamine, which is expected to be very similar to that of this compound.

MethodChiral AuxiliaryAnalyte ProtonChemical Shift (δ) of Diastereomer 1 (ppm)Chemical Shift (δ) of Diastereomer 2 (ppm)Chemical Shift Difference (Δδ) (ppm)
Mosher's Acid (R)-MTPA-Cl-OCH₃3.553.520.03
-CH(NH)CH₃1.451.480.03
(S)-BINOL (S)-BINOL-CH(NH)CH₃~4.2 (broad)~4.2 (broad)Not well-resolved
-CH(NH)CH₃1.421.400.02
Three-Component 2-formylphenylboronic acid + (S)-BINOLImine C-H8.548.480.06

Note: The exact chemical shifts and Δδ values can vary depending on the NMR spectrometer, concentration, and temperature.

Visualizing the Workflow and Principles

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principle of chiral discrimination.

experimental_workflow cluster_amine Chiral Amine cluster_cda CDA Method cluster_csa CSA Method Analyte This compound (Enantiomeric Mixture) CDA_reagent Add (R)-Mosher's Acid Chloride Analyte->CDA_reagent CSA_reagent Add (S)-BINOL Analyte->CSA_reagent Reaction Form Diastereomeric Amides CDA_reagent->Reaction Purification Workup & Purification Reaction->Purification NMR_Analysis ¹H NMR Analysis Purification->NMR_Analysis Mixing Form Transient Diastereomeric Complexes CSA_reagent->Mixing Mixing->NMR_Analysis Data_Processing Integrate Signals & Calculate e.e. NMR_Analysis->Data_Processing chiral_discrimination cluster_cda Chiral Derivatizing Agent R_amine R-Amine R_CDA R-CDA R_amine->R_CDA + RR_diastereomer R,R-Diastereomer R_amine:e->RR_diastereomer:w Reaction S_amine S-Amine S_amine->R_CDA + SR_diastereomer S,R-Diastereomer S_amine:e->SR_diastereomer:w Reaction

References

Method Transfer for the Analysis of 1-(3-Methylphenyl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods is a critical step in ensuring consistency and reliability of data between laboratories or when updating instrumentation. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of the chiral amine 1-(3-Methylphenyl)ethanamine, a key intermediate in pharmaceutical synthesis. This guide includes detailed experimental protocols, comparative performance data, and workflow visualizations to support a seamless method transfer.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the need for enantiomeric separation, sample volatility, and desired sensitivity. As a chiral compound, the separation of its enantiomers is often a critical requirement.

Table 1: Comparison of HPLC and GC Methods for the Analysis of this compound

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Chiral separation is achieved using a chiral stationary phase (CSP).Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Chiral separation is achieved using a chiral stationary phase.
Derivatization May not be necessary for detection if the molecule has a chromophore. Derivatization can be used to enhance detection (e.g., with a fluorogenic agent like NBD-Cl).Often requires derivatization (e.g., acylation) to improve volatility and thermal stability, and to enhance separation on some chiral columns.
Instrumentation HPLC system with a UV or fluorescence detector.GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Typical Column Polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H).[1]Cyclodextrin-based CSPs (e.g., Astec® CHIRALDEX™ B-PM).
Mobile/Carrier Gas Liquid (e.g., Hexane/Ethanol).Inert gas (e.g., Helium, Hydrogen).
Analysis Time Typically longer than GC.Generally faster than HPLC.
LOD/LOQ Method-dependent, can achieve low ng/mL levels.Method-dependent, can achieve low µg/mL to pg/mL levels.[2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for successful method transfer. The following are example protocols for HPLC and GC analysis of chiral amines, which can be adapted for this compound.

Protocol 1: Chiral HPLC Method

This protocol is suitable for the enantiomeric separation of this compound.

1. Instrumentation:

  • HPLC system with isocratic pump, autosampler, and UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

4. Method Transfer Considerations:

  • The brand and model of the HPLC system can influence system dwell volume, requiring adjustments to gradient profiles if used.

  • Ensure the mobile phase is prepared consistently and that the column is properly equilibrated.

  • System suitability tests (e.g., resolution between enantiomers, peak asymmetry) should be established and met in the receiving laboratory.

Protocol 2: Chiral GC Method

This protocol is suitable for the enantiomeric separation of this compound following derivatization.

1. Instrumentation:

  • GC system with a split/splitless injector and a Flame Ionization Detector (FID).

2. Derivatization (N-acetylation):

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a slight excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine).

  • Heat the mixture if necessary to drive the reaction to completion.

  • Wash the reaction mixture to remove excess reagents and dry the organic layer.

3. Chromatographic Conditions:

  • Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp at 5 °C/min to 180 °C (hold for 5 min).

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

4. Method Transfer Considerations:

  • The choice of derivatization reagent and reaction conditions must be consistent.

  • The performance of the GC inlet liner can impact results; using the same type of liner is recommended.

  • Variations in the oven temperature ramp rate and carrier gas flow can affect retention times and resolution.

Performance Data Comparison

The following table summarizes typical performance data for the analysis of chiral amines using HPLC and GC. This data is based on methods for structurally similar compounds and serves as a benchmark for the method transfer of this compound analysis.

Table 2: Illustrative Performance Data for Chiral Amine Analysis

ParameterChiral HPLCChiral GC
Precision (%RSD) < 2.0%< 3.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Linearity (r²) > 0.999> 0.998
Resolution (Rs) > 2.0> 1.8
Limit of Detection (LOD) ~10 ng/mL~50 ng/mL (FID)
Limit of Quantitation (LOQ) ~30 ng/mL~150 ng/mL (FID)

Visualizing the Method Transfer Workflow

A clear understanding of the method transfer process is essential for successful implementation. The following diagram illustrates the key stages of a comparative analytical method transfer.

MethodTransferWorkflow A Define Transfer Goals & Acceptance Criteria B Sending Lab: Provide Method Details & Training A->B C Receiving Lab: Instrument Qualification & Familiarization B->C D Comparative Testing: Both Labs Analyze Same Samples C->D E Data Analysis & Comparison Against Criteria D->E F Investigate Discrepancies E->F Criteria Not Met G Method Transfer Successful E->G Criteria Met F->D Re-test H Method Transfer Report G->H

Caption: Key stages of a comparative analytical method transfer process.

Signaling Pathway for Chiral Recognition

The enantioselective separation in both HPLC and GC is governed by the differential interaction of the enantiomers with the chiral stationary phase. This can be visualized as a simplified signaling pathway.

ChiralRecognition cluster_enantiomers Racemic Mixture R_enantiomer R-Enantiomer CSP Chiral Stationary Phase (CSP) R_enantiomer->CSP Interaction S_enantiomer S-Enantiomer S_enantiomer->CSP Interaction Complex_R Transient Diastereomeric Complex (R-CSP) CSP->Complex_R Complex_S Transient Diastereomeric Complex (S-CSP) CSP->Complex_S Separation Differential Retention & Separation Complex_R->Separation Different Stability Complex_S->Separation Different Stability

References

A Comparative Guide to the Purity Assessment of 1-(3-Methylphenyl)ethanamine by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 1-(3-Methylphenyl)ethanamine is of paramount importance. This guide provides a detailed comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for purity assessment. Experimental data and protocols are provided to support the objective comparison.

Introduction to Purity Analysis

The purity of a substance can significantly impact its physical, chemical, and biological properties. In the pharmaceutical industry, impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, accurate and reliable methods for purity determination are essential. This compound is a chiral primary amine, and its purity assessment involves the quantification of both achiral and chiral impurities.

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] It is a well-established method for determining the purity of crystalline organic compounds.[1][3][4] The principle is based on the van't Hoff law, which states that impurities lower the melting point and broaden the melting range of a pure substance.[1][5]

Purity Assessment of this compound by DSC

DSC offers a rapid and accurate method for determining the absolute purity of this compound, provided the sample is crystalline and does not decompose upon melting.[4] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting endotherm, which can be quantitatively analyzed to determine the mole fraction of the impurity.[1][2]

1. Instrumentation:

  • A calibrated Differential Scanning Calorimeter equipped with a cooling system.

  • Aluminum or hermetically sealed sample pans.

  • A microbalance for accurate sample weighing.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into an aluminum sample pan.

  • Hermetically seal the pan to prevent volatilization during the analysis.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3. Instrument Settings:

  • Heating Rate: 1-2 °C/min. A slow heating rate is crucial for ensuring thermal equilibrium and obtaining high-resolution melting peaks.

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

4. Data Analysis:

  • The purity is calculated from the DSC melting curve using the van't Hoff equation:

    Ts = T0 - (R * T02 * X2) / (ΔHf * F)

    Where:

    • Ts is the sample temperature at a given point in the melting process.

    • T0 is the melting point of the 100% pure substance.

    • R is the gas constant.

    • X2 is the mole fraction of the impurity.

    • ΔHf is the heat of fusion of the pure substance.

    • F is the fraction of the sample that has melted at temperature Ts.

  • Software accompanying the DSC instrument is typically used to perform this calculation by integrating partial areas of the melting peak.

Comparison of Analytical Techniques for Purity Assessment

While DSC is a powerful tool for determining achiral purity, other chromatographic techniques like HPLC and GC are often employed, especially when dealing with chiral compounds and volatile or thermally labile substances.[4][6]

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Measures heat flow associated with thermal transitions (melting). Purity is determined from melting point depression.[1][3]Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.
Purity Type Primarily achiral (total molar purity).Chiral and achiral, depending on the column and method.[7][8]Chiral and achiral, depending on the column and method.[7][8]
Sample Requirements Crystalline solid, thermally stable, high purity (>98%).[4]Soluble in the mobile phase, non-volatile.[6][9]Volatile or can be derivatized to be volatile, thermally stable.[6][10]
Typical Sample Size 1-5 mgµg to mg rangeµg to mg range
Analysis Time 30-60 minutes10-60 minutes per sample.[11]A few minutes to an hour per sample.[11]
Advantages Rapid, no solvent required, provides absolute purity without a reference standard for the impurity.Highly versatile for non-volatile and thermally unstable compounds, excellent for chiral separations.[6][7]High resolution for volatile compounds, often faster than HPLC.[11]
Limitations Not suitable for amorphous materials, compounds that decompose on melting, or for distinguishing between different impurities.[4] Does not provide information on enantiomeric purity.Requires solvents, may require method development, chiral columns can be expensive.[12]Limited to volatile and thermally stable compounds; derivatization may be necessary for polar compounds like amines.[10]

Visualizations

dsc_workflow prep Sample Preparation (1-3 mg in sealed pan) setup Instrument Setup (Heating Rate, Temp. Range, N2 Purge) prep->setup Place sample & reference in DSC cell acquire Data Acquisition (Measure Heat Flow vs. Temp) setup->acquire integrate Peak Integration (Determine Heat of Fusion, ΔHf) acquire->integrate vanthoff Apply van't Hoff Equation (Software Analysis) integrate->vanthoff result Purity Calculation (Report Mole % Purity) vanthoff->result

Caption: Workflow for purity determination using DSC.

comparison_methods topic Purity Assessment of This compound dsc DSC (Differential Scanning Calorimetry) topic->dsc hplc HPLC (High-Performance Liquid Chromatography) topic->hplc gc GC (Gas Chromatography) topic->gc dsc_adv Advantage: Absolute Purity dsc->dsc_adv dsc_lim Limitation: Achiral Only dsc->dsc_lim dsc_prin Principle: Thermal Properties dsc->dsc_prin hplc_adv Advantage: Chiral & Achiral hplc->hplc_adv hplc_lim Limitation: Solvent Intensive hplc->hplc_lim hplc_prin Principle: Liquid Chromatography hplc->hplc_prin gc_adv Advantage: High Resolution for Volatiles gc->gc_adv gc_lim Limitation: Requires Volatility gc->gc_lim gc_prin Principle: Gas Chromatography gc->gc_prin

Caption: Logical comparison of DSC, HPLC, and GC methods.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • DSC is an excellent, rapid, and absolute method for determining the total achiral purity of crystalline material, especially for lot release testing where high purity is expected.

  • HPLC is the most versatile technique, capable of quantifying both achiral and, with a suitable chiral stationary phase, enantiomeric impurities.[7] It is particularly well-suited for non-volatile compounds.

  • GC , like HPLC, can be used for both achiral and chiral analysis but is restricted to analytes that are volatile and thermally stable, which may require derivatization for amines.[10]

For a comprehensive purity profile of this compound, a combination of techniques is often recommended. DSC can be used to confirm the overall purity, while a chiral HPLC or GC method would be necessary to determine the enantiomeric excess and quantify specific impurities.

References

A Researcher's Guide to the Spectroscopic Comparison of 1-(3-Methylphenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic analysis and comparison of the (R)- and (S)-enantiomers of 1-(3-Methylphenyl)ethanamine. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and chiral molecules differs, forming the basis of their spectroscopic distinction. This guide outlines the detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy to elucidate the stereochemical differences between these enantiomers.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the enantiomers of this compound based on standard analytical techniques. In the absence of a chiral medium, the NMR and IR spectra of the (R)- and (S)-enantiomers are identical. However, the use of chiral derivatizing agents in NMR and the inherent nature of Circular Dichroism allow for their differentiation.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data (in an achiral solvent, e.g., CDCl₃)

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-CH₃ (ring)~2.3~21
-CH₃ (ethyl)~1.4 (d)~24
-NH₂Variable (broad s)-
-CH-~4.1 (q)~50
Aromatic CH~7.0-7.3 (m)~120-138
Aromatic C (ipso)-~138, ~145

Note: The ¹H and ¹³C NMR spectra of the individual enantiomers in an achiral solvent will be identical. Differentiation requires the use of a chiral derivatizing agent as described in the experimental protocols.

Table 2: Key Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch (primary amine)3400-3250 (two bands)[1]
C-H (sp³)Stretch2970-2850
C-H (aromatic)Stretch3100-3000
C=C (aromatic)Stretch1600-1450
N-HBend (primary amine)1650-1580[1]
C-NStretch1250-1020[1]

Note: The IR spectra of the individual enantiomers will be identical.[1]

Table 3: Expected Circular Dichroism (CD) Spectroscopic Data

Enantiomer Expected Cotton Effect Approximate Wavelength Range (nm)
(R)-1-(3-Methylphenyl)ethanaminePositive or Negative200-300
(S)-1-(3-Methylphenyl)ethanamineOpposite to (R)-enantiomer200-300

Note: The CD spectra of the two enantiomers are expected to be mirror images of each other.[2] The sign of the Cotton effect (positive or negative) for a specific enantiomer needs to be determined experimentally.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Differentiation

To distinguish between the enantiomers of this compound using NMR, a chiral derivatizing agent (CDA) is employed to convert the enantiomers into diastereomers.[3][4][5][6] These diastereomers have distinct NMR spectra, allowing for their individual identification and the determination of enantiomeric excess (ee).

Protocol: Derivatization with (S)-BINOL and 2-Formylphenylboronic Acid [3][4][5][6]

  • Preparation: In a dry 10-mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the this compound sample (either a pure enantiomer or a mixture) in 5 mL of deuterated chloroform (CDCl₃).

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of (S)-1,1'-bi-2-naphthol ((S)-BINOL) and 1.0 equivalent of 2-formylphenylboronic acid.

  • Reaction: Add a small amount of 4 Å molecular sieves to the flask to remove any water, which could hydrolyze the resulting iminoboronate esters. Allow the reaction to proceed at room temperature for approximately 5-10 minutes. The reaction leads to the formation of diastereomeric iminoboronate esters.

  • NMR Analysis: Transfer the reaction mixture to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

  • Data Interpretation: The resulting diastereomers will exhibit well-resolved signals, particularly for the imine proton and the protons on the stereogenic center. Integration of these distinct signals allows for the quantification of the enantiomeric ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While not suitable for distinguishing between enantiomers directly, it serves to confirm the identity of the compound.[1]

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal. If the sample is a solid salt, ensure a flat, even coverage of the crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C-H (aliphatic and aromatic), C=C (aromatic), and C-N functional groups as listed in Table 2.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for differentiating enantiomers as they exhibit opposite absorption of left- and right-circularly polarized light.[2]

Protocol: CD Analysis of this compound Enantiomers [2][7]

  • Sample Preparation: Prepare a dilute solution of each enantiomer (e.g., 0.1-1.0 mM) in a suitable solvent that is transparent in the desired UV region (e.g., methanol or acetonitrile).

  • Instrumentation: Use a CD spectrometer with a quartz cuvette of appropriate path length (typically 1 cm). The instrument should be purged with nitrogen gas.

  • Data Acquisition: Record the CD spectrum over a wavelength range of approximately 200-350 nm.

  • Solvent Blank: Record a spectrum of the pure solvent under the same conditions and subtract it from the sample spectra.

  • Data Interpretation: The (R)- and (S)-enantiomers will display mirror-image CD spectra. The sign of the Cotton effect (positive or negative molar ellipticity) at a specific wavelength can be used to identify each enantiomer. The magnitude of the CD signal is proportional to the enantiomeric excess.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic comparison.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (R, S, or mixture) NMR NMR Spectroscopy (with Chiral Derivatizing Agent) Sample->NMR IR IR Spectroscopy Sample->IR CD Circular Dichroism Sample->CD NMR_Data Diastereomer Signals (Enantiomeric Ratio) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data CD_Data Mirror-Image Spectra (Absolute Configuration) CD->CD_Data

Caption: Experimental workflow for the spectroscopic comparison.

NMR_Derivatization_Pathway Enantiomers (R)-Amine + (S)-Amine CDA +(S)-BINOL + 2-Formylphenylboronic acid Enantiomers->CDA Reaction in CDCl₃ Diastereomers Diastereomeric Iminoboronate Esters ((R,S)-Ester + (S,S)-Ester) CDA->Diastereomers NMR_Spectrum Distinct ¹H NMR Signals Diastereomers->NMR_Spectrum Analysis

Caption: NMR derivatization for enantiomeric differentiation.

References

Safety Operating Guide

Proper Disposal of 1-(3-Methylphenyl)ethanamine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 1-(3-Methylphenyl)ethanamine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions. Adherence to institutional, local, state, and federal regulations is mandatory.

Hazard Profile and Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1] Before beginning any disposal procedures, it is crucial to be fully aware of the associated hazards and to utilize appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound and similar compounds.

Hazard ClassificationDescription
Skin IrritationCauses skin irritation.[1]
Eye IrritationCauses serious eye irritation.[1]
Respiratory IrritationMay cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] Do not discharge this chemical into sewer systems.

  • Waste Collection and Storage:

    • Collect waste this compound in its original container or a compatible, properly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

  • Handling Spills:

    • In the event of a spill, avoid breathing vapors.

    • Absorb the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material and place it into a suitable, closed container for disposal.

  • Disposal of Contaminated Materials:

    • Empty Containers: If only trivial amounts of the chemical remain, triple rinse the empty container with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinses of decontaminated containers may be handled according to local regulations, which might include recycling or landfill disposal after puncturing to prevent reuse.

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.

  • Arranging for Final Disposal:

    • The collected chemical waste must be disposed of through a licensed chemical destruction facility, which may involve controlled incineration.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_main cluster_container start Start: Have This compound Waste spill Is it a spill? start->spill collect_spill Absorb spill with inert material. spill->collect_spill Yes collect_waste Collect waste in a labeled, compatible container. spill->collect_waste No collect_spill->collect_waste storage Store in designated Satellite Accumulation Area. collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs disposal Disposal by licensed facility (e.g., incineration). contact_ehs->disposal handle_container Handle empty container. disposal->handle_container triple_rinse Triple rinse container. Collect first rinse as hazardous waste. handle_container->triple_rinse recycle Recycle, recondition, or send to landfill after puncturing. triple_rinse->recycle

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is compiled from publicly available safety information on 1-(3-Methylphenyl)ethanamine and its structural analogs. A comprehensive, substance-specific Safety Data Sheet (SDS) was not available at the time of writing. Researchers should always consult the SDS provided by their supplier for definitive safety and handling protocols. The information herein is intended for guidance and to promote a culture of safety.

This document provides crucial safety and logistical information for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. It outlines essential personal protective equipment, emergency first aid, and standard operating and disposal procedures to ensure laboratory safety.

Quantitative Data Summary

Below is a summary of the physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₃NPubChem[1], Sigma-Aldrich
Molecular Weight 135.21 g/mol PubChem[1], Sigma-Aldrich
CAS Number 70138-19-1PubChem[1], Matrix Scientific[2]
Physical Form SolidSigma-Aldrich
Known Hazards IrritantMatrix Scientific[2]

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds (skin, eye, and respiratory irritation), the following PPE is mandatory when handling this compound[3][4][5][6]:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[6]

  • Body Protection: A laboratory coat must be worn and kept buttoned. Protective boots may be necessary depending on the scale of work.[6]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] If ventilation is inadequate, a government-approved respirator is necessary.[6]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7]
Skin Contact Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[3][7]
Eye Contact Immediately flush the eyes with large volumes of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Handling and Storage:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe in dust or vapors.[3][4]

  • Wash hands thoroughly after handling.[3]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from strong oxidizing agents.[9]

Spill Management:

  • Evacuate all non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Clean the spill area thoroughly with soap and water.

  • Do not allow the spilled material or cleanup materials to enter drains.[4]

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[3]

  • Containers must be kept tightly closed when not in use.

  • Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) office for specific guidance.[3]

Workflow for Safe Handling of this compound

The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe handling Chemical Handling ppe->handling fume_hood Work in a Ventilated Fume Hood handling->fume_hood weigh_transfer Weigh and Transfer Chemical fume_hood->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment cleanup Cleanup & Decontamination experiment->cleanup spill Spill Occurs experiment->spill decontaminate Decontaminate Glassware and Surfaces cleanup->decontaminate waste Waste Disposal decontaminate->waste dispose_waste Dispose of Contaminated Materials in Labeled Hazardous Waste Container waste->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->cleanup

Caption: Procedural workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.